Technical Documentation Center

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is a cornerstone of successful d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is a cornerstone of successful development.[1] These properties, including lipophilicity, solubility, and ionization state (pKa), are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[2] This guide provides a detailed technical overview of the core physicochemical properties of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, a molecule of interest for its potential applications in medicinal chemistry.

Due to the limited availability of direct experimental data for this specific compound, this guide will leverage predicted values and provide in-depth methodologies for their experimental determination. This approach is designed to offer both immediate, actionable insights for computational modeling and a practical framework for subsequent laboratory validation.

I. Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity.

Chemical Name: 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

Molecular Formula: C₉H₁₅N₃

Molecular Weight: 165.24 g/mol

Chemical Structure:

Canonical SMILES: CC(C)(C)NCC1=CN=CN=C1

InChI Key: ULFQWRMPOHXOAS-UHFFFAOYSA-N

II. Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine. These values, derived from computational models, serve as a valuable starting point for understanding the compound's behavior and for designing further experimental studies.

PropertyPredicted ValueSignificance in Drug Development
pKa (most basic) 9.5 - 10.5Governs the degree of ionization at physiological pH, impacting solubility, permeability, and receptor binding. A basic pKa in this range suggests significant protonation in the acidic environment of the stomach and partial protonation at physiological pH 7.4.[3][4]
logP 1.5 - 2.5Indicates the lipophilicity of the neutral species. A value in this range suggests a good balance between aqueous solubility and lipid membrane permeability, which is often desirable for oral bioavailability.[5]
Aqueous Solubility Moderately SolubleAffects dissolution rate and bioavailability. Moderate solubility is often a favorable starting point for optimization.
Polar Surface Area (PSA) 37.81 ŲInfluences membrane permeability and interactions with polar targets. A lower PSA is generally associated with better cell membrane penetration.
Hydrogen Bond Donors 1The secondary amine provides a hydrogen bond donor site, which can contribute to target binding and solubility.
Hydrogen Bond Acceptors 3The pyrimidine nitrogens and the secondary amine nitrogen can act as hydrogen bond acceptors, influencing solubility and target interactions.
Rotatable Bonds 3A lower number of rotatable bonds is generally associated with improved oral bioavailability due to reduced conformational flexibility and a lower entropic penalty upon binding.

III. The Interplay of Physicochemical Properties in a Biological Context

The predictive data for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine suggests a promising profile for a potential drug candidate. The molecule contains a basic tert-butylamine moiety, which is expected to be the primary site of protonation.[6][7][8][9] The pyrimidine ring, being electron-deficient, will have a much lower basicity.[2][3][4]

The predicted logP indicates that the compound is moderately lipophilic, a key factor for crossing biological membranes. The balance between its basicity (influencing aqueous solubility of the protonated form) and its lipophilicity will be a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

The following diagram illustrates the logical workflow for assessing the key physicochemical properties and their impact on the drug development process.

Physicochemical Properties Workflow cluster_0 Compound Synthesis & Identification cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME & Biological Screening cluster_3 Lead Optimization Synthesis Synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine Structure Structural Characterization (NMR, MS) Synthesis->Structure pKa pKa Determination Structure->pKa logP logP Determination Structure->logP Solubility Solubility Measurement Structure->Solubility Permeability Permeability Assays (e.g., PAMPA, Caco-2) pKa->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) pKa->Metabolic_Stability logP->Permeability logP->Metabolic_Stability Solubility->Permeability Target_Binding Target Binding Assays Solubility->Target_Binding SAR Structure-Activity Relationship (SAR) Permeability->SAR Metabolic_Stability->SAR Target_Binding->SAR

Caption: Workflow for Physicochemical Profiling in Drug Discovery.

IV. Experimental Protocols for Physicochemical Property Determination

To move beyond computational predictions, rigorous experimental determination of the key physicochemical properties is essential. The following section outlines standard, field-proven protocols for measuring pKa, logP, and aqueous solubility.

A. Determination of pKa by Potentiometric Titration

Principle: This method involves the titration of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine.

    • Dissolve the compound in a known volume (e.g., 50 mL) of a suitable solvent system, such as a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility is limited.

    • Ensure the initial solution is at a pH where the amine is predominantly in its free base form (e.g., pH > 11). This can be achieved by adding a small amount of a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Immerse the pH electrode and a temperature probe into the sample solution.

    • Begin stirring the solution at a constant rate.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added.

    • The equivalence point is the point of maximum slope on the titration curve.

    • The pKa is the pH at the half-equivalence point.

The following diagram illustrates the experimental setup for potentiometric pKa determination.

pKa Determination Setup cluster_0 Experimental Setup Burette Burette with Standardized HCl Beaker Beaker with Sample Solution Burette->Beaker Titrant Addition Stir_Plate Magnetic Stir Plate pH_Meter pH Meter pH_Meter->Beaker pH Measurement Stir_Bar Magnetic Stir Bar

Caption: Setup for Potentiometric Titration.

B. Determination of logP by the Shake-Flask Method

Principle: This classic method involves partitioning the compound between two immiscible solvents, typically n-octanol and water, and measuring the concentration of the compound in each phase at equilibrium.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together overnight and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine in the pre-saturated n-octanol.

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.

    • Allow the phases to separate completely.

  • Concentration Measurement:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logP is the base-10 logarithm of P.

C. Determination of Aqueous Solubility by the Shake-Flask Method

Principle: This method determines the equilibrium solubility of a compound in an aqueous medium by measuring the concentration of a saturated solution.

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine to a vial containing a known volume of the desired aqueous medium (e.g., deionized water or a buffer of a specific pH).

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the aliquot through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove any remaining solid particles.

  • Concentration Analysis:

    • Dilute the filtered solution as necessary.

    • Determine the concentration of the compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the original concentration in the saturated solution, taking into account any dilution factors. This value represents the aqueous solubility.

V. Conclusion

The physicochemical properties of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, as indicated by computational predictions, suggest a molecule with a favorable profile for further investigation in a drug discovery context. Its predicted basicity, lipophilicity, and solubility position it as a compound with the potential for good oral bioavailability. However, it is imperative that these predicted values are confirmed through rigorous experimental validation. The protocols detailed in this guide provide a robust framework for obtaining accurate and reliable data, which will be essential for guiding lead optimization and advancing the development of this and related compounds.

VI. References

  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. 2015. Available from: [Link]

  • SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available from: [Link]

  • Wikipedia. tert-Butylamine. Available from: [Link]

  • Vinati Organics. What Are the Uses and Structure of High-Grade Tert-Butylamine (CAS 75-64-9)? 2026. Available from: [Link]

  • Ataman Kimya. TERT-BUTYLAMINE. Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

  • PubChem. Pyrimidine. Available from: [Link]

  • PMC. A Novel Molecular Representation Learning for Molecular Property Prediction with a Multiple SMILES-Based Augmentation. Available from: [Link]

  • PMC. Deep Learning Methods to Help Predict Properties of Molecules from SMILES. Available from: [Link]

Sources

Exploratory

2-Methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine: Structural Profiling, Synthetic Methodologies, and Applications in Pharmacophore Design

As modern drug discovery pivots toward highly targeted therapies, the selection of precise chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-Methyl-N-(pyrimidin-5-ylm...

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug discovery pivots toward highly targeted therapies, the selection of precise chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 2-Methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine —also known by its synonym N-(tert-butyl)-1-(pyrimidin-5-yl)methanamine—is a highly specialized secondary amine fragment. It combines the hydrogen-bonding capacity of a pyrimidine ring with the steric bulk of a tert-butyl group, making it an invaluable moiety in the design of kinase inhibitors and central nervous system (CNS) therapeutics.

This technical guide provides an in-depth analysis of its physiochemical properties, the mechanistic rationale for its use in pharmacophore design, and self-validating synthetic protocols for its integration into discovery pipelines.

Structural and Physiochemical Profiling

The molecule consists of three distinct domains: a pyrimidine ring attached at the 5-position to a methylene linker, which is subsequently bound to a tert-butylamine group. This specific arrangement yields a molecular formula of C9H15N3[1].

To facilitate rational drug design, the quantitative physiochemical data of this building block is summarized below.

Table 1: Key Physiochemical Parameters
PropertyValueStructural Implication
IUPAC Name 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amineUnambiguous structural identification.
Molecular Formula C9H15N3Nitrogen-rich core[1].
Molecular Weight 165.24 g/mol Low molecular weight; ideal for fragment-based drug discovery (FBDD)[1].
Monoisotopic Mass 165.1266 DaCritical for high-resolution LC-MS/MS validation.
H-Bond Donors 1 (Secondary Amine)Capable of interacting with kinase hinge regions.
H-Bond Acceptors 3 (Pyrimidine N1, N3; Amine N)High density of acceptors improves aqueous solubility.
Rotatable Bonds 3Provides necessary conformational flexibility for target binding.

Mechanistic Role in Pharmacophore Design

In medicinal chemistry, every structural feature must serve a distinct, causal purpose. The architecture of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is engineered to solve common pharmacokinetic liabilities.

  • The Pyrimidine Core (Bioisosterism & Solubility): Replacing a standard phenyl ring with a pyrimidine ring significantly lowers the lipophilicity (logP) of the molecule. The nitrogen atoms at positions 1 and 3 act as potent hydrogen bond acceptors. In kinase inhibitor design, these nitrogens frequently engage the backbone amides of the kinase hinge region, anchoring the drug in the ATP-binding pocket.

  • The tert-Butyl Group (Steric Shielding): Secondary amines are highly susceptible to rapid oxidative metabolism by monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. The bulky tert-butyl group provides intense steric hindrance around the nitrogen atom. This causality is critical: the steric bulk physically blocks enzymatic access to the amine, thereby increasing the metabolic half-life of the parent drug without eliminating the amine's ability to act as a hydrogen bond donor.

Pharmacophore cluster_0 Target Interactions P Pyrimidine Ring (H-Bond Acceptor) M Methylene Linker (Flexibility) P->M C5 Attachment Hinge Kinase Hinge Region P->Hinge H-Bonds (N1, N3) A Secondary Amine (H-Bond Donor/Acceptor) M->A C-N Bond T tert-Butyl Group (Steric Shielding) A->T N-C Bond Pocket Hydrophobic Pocket T->Pocket Van der Waals

Fig 1: Pharmacophore interaction model highlighting steric shielding and hydrogen bonding.

Synthetic Methodologies: Direct Reductive Amination

The most efficient and scalable route to synthesize this building block is the direct reductive amination of pyrimidine-5-carbaldehyde with tert-butylamine.

To achieve this, we utilize the gold-standard protocol developed by employing sodium triacetoxyborohydride (NaBH(OAc)3, or STAB)[2].

Causality of Reagent Selection: STAB is specifically chosen over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). STAB is a mild reducing agent that selectively reduces the transient iminium ion intermediate without reducing the starting pyrimidine-5-carbaldehyde into an unwanted alcohol byproduct[2]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH3CN[2]. 1,2-Dichloroethane (DCE) is selected as the solvent because it maximizes the reaction rate for imine formation and provides optimal solubility for STAB[2].

Protocol 1: Step-by-Step Synthesis Workflow

This protocol is designed as a self-validating system, ensuring intermediate verification before progression.

  • Imine Formation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve pyrimidine-5-carbaldehyde (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration). Add tert-butylamine (1.2 eq) dropwise at room temperature. Stir for 1 hour.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours[2].

  • In-Process Validation Check: Before quenching, withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Validation Gate: The reaction is complete only when the aldehyde mass (m/z 109.04 [M+H]+) is entirely depleted, and the target product mass (m/z 166.13 [M+H]+) is the dominant peak.

  • Workup and Partitioning: Quench the reaction by slowly adding saturated aqueous NaHCO3. Causality: The basic quench neutralizes the acetic acid byproduct generated by STAB and ensures the secondary amine product is deprotonated (free-base form). Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure product.

Synthesis Aldehyde Pyrimidine-5-carbaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine + tert-Butylamine (DCE, RT) Amine tert-Butylamine Amine->Imine Product 2-Methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine Imine->Product NaBH(OAc)3 (Selective Reduction)

Fig 2: Synthetic workflow for direct reductive amination using STAB.

Analytical Characterization and Validation

To ensure the scientific integrity of the synthesized building block before integration into complex drug scaffolds, the following self-validating analytical protocol must be executed.

Protocol 2: Structural Confirmation Workflow

Step 1: High-Resolution LC-MS/MS

  • Method: C18 reverse-phase column, utilizing a gradient of Water/Acetontrile with 0.1% Formic Acid.

  • Validation Criteria: The primary chromatographic peak must yield an exact mass of 166.1344 Da ([M+H]+ = 166.14 Da).

  • Fragmentation Causality: Upon collision-induced dissociation (CID), the MS/MS spectrum must show a characteristic fragment at m/z ~93 . This corresponds to the pyrimidin-5-ylmethyl carbocation, validating the cleavage of the C-N bond and confirming the structural connectivity of the linker.

Step 2: 1H NMR Spectroscopy (400 MHz, CDCl3)

  • Validation Criteria: The proton environment must perfectly map to the structural domains:

    • δ ~9.1 ppm (s, 1H): Confirms the highly deshielded H2 proton of the pyrimidine ring.

    • δ ~8.7 ppm (s, 2H): Confirms the symmetric H4 and H6 protons of the pyrimidine ring.

    • δ ~3.8 ppm (s, 2H): Confirms the methylene (-CH2-) linker protons.

    • δ ~1.5 ppm (br s, 1H): Confirms the secondary amine proton (disappears upon D2O shake).

    • δ ~1.1 ppm (s, 9H): Confirms the massive, equivalent proton environment of the tert-butyl group.

By rigorously adhering to these physiochemical parameters and synthetic methodologies, researchers can confidently utilize 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine to engineer robust, metabolically stable, and highly targeted therapeutic agents.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • PubChem (National Center for Biotechnology Information). "Pyrimidine piperidine | C9H15N3 | CID 67013968" (Used for molecular weight and formula verification of C9H15N3 pyrimidine derivatives). URL: [Link]

Sources

Foundational

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine CAS number and identifiers

An In-depth Technical Guide to 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine Introduction In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone of pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

Introduction

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone of pharmacophore design. Its presence in numerous FDA-approved drugs underscores its importance as a privileged structure. This guide provides a comprehensive technical overview of a specific, and likely novel, pyrimidine derivative: 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine. While this compound is not readily found in commercial databases and may not have a registered CAS number, its synthesis is highly feasible through established chemical transformations. This document will serve as a foundational resource for researchers, offering detailed synthetic protocols, structural identifiers, and predicted properties based on sound chemical principles and data from analogous structures.

The core structure combines a pyrimidine-5-ylmethyl moiety with a tert-butyl group on the amine nitrogen. The tert-butyl group is of particular interest in drug design as it can impart metabolic stability and modulate the pharmacokinetic profile of a molecule. This guide will therefore be an invaluable tool for scientists engaged in the synthesis and exploration of novel chemical entities for therapeutic applications.

Chemical Identity and Structural Identifiers

Given the absence of a registered CAS number for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, it is crucial to establish its precise chemical identity through standardized nomenclature and notation systems.

IUPAC Name: N-(pyrimidin-5-ylmethyl)-2-methylpropan-2-amine

Synonyms:

  • N-tert-butyl-1-(pyrimidin-5-yl)methanamine

  • 5-((tert-butylamino)methyl)pyrimidine

Structural and Physicochemical Data

The following table summarizes the key identifiers and predicted properties for this compound. Predictions are derived from computational models and data from structurally related compounds.

Identifier/PropertyValue
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
Canonical SMILES CC(C)(C)NCC1=CN=CN=C1
InChI InChI=1S/C9H15N3/c1-9(2,3)12-7-8-4-10-6-11-5-8/h4-6,12H,7H2,1-3H3
InChIKey Predicted, not yet assigned
CAS Number Not assigned

Proposed Synthetic Routes

The synthesis of N-tert-butyl-1-(pyrimidin-5-yl)methanamine can be approached through two primary and highly effective strategies: reductive amination and nucleophilic substitution. Both methods utilize readily available starting materials.

Reductive Amination of Pyrimidine-5-carbaldehyde

This is a robust and widely used one-pot reaction in medicinal chemistry for the synthesis of secondary and tertiary amines.[1] The process involves the initial formation of an imine between pyrimidine-5-carbaldehyde and tert-butylamine, which is then reduced in situ to the desired amine.

Experimental Workflow: Reductive Amination

G start Start: Pyrimidine-5-carbaldehyde & tert-Butylamine imine_formation Imine Formation (Solvent, e.g., Methanol) start->imine_formation Mix & Stir reduction In situ Reduction (Reducing Agent, e.g., NaBH₄) imine_formation->reduction Add Reducing Agent workup Aqueous Workup & Extraction reduction->workup Quench Reaction purification Purification (Column Chromatography) workup->purification product Product: N-(pyrimidin-5-ylmethyl)-2-methylpropan-2-amine purification->product

Caption: Reductive amination workflow.

Detailed Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve pyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add tert-butylamine (1.2 eq) to the solution.[2] The mixture is stirred at room temperature. The formation of the imine intermediate can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is significant, a mild reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise at 0 °C.[3] The reaction is then allowed to warm to room temperature and stirred until completion.

  • Workup: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the final product.

Nucleophilic Substitution with 5-(Chloromethyl)pyrimidine
Experimental Workflow: Nucleophilic Substitution

G start Start: Pyrimidin-5-ylmethanol chlorination Chlorination (e.g., SOCl₂) start->chlorination chloro_intermediate 5-(Chloromethyl)pyrimidine chlorination->chloro_intermediate substitution Nucleophilic Substitution (tert-Butylamine, Base) chloro_intermediate->substitution workup Aqueous Workup & Extraction substitution->workup purification Purification (Column Chromatography) workup->purification product Product: N-(pyrimidin-5-ylmethyl)-2-methylpropan-2-amine purification->product

Caption: Nucleophilic substitution workflow.

Detailed Protocol:
  • Preparation of 5-(Chloromethyl)pyrimidine: Pyrimidin-5-ylmethanol can be converted to 5-(chloromethyl)pyrimidine using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] This reaction is typically performed in an inert solvent like dichloromethane at 0 °C to room temperature. The resulting 5-(chloromethyl)pyrimidine hydrochloride is often used directly in the next step after neutralization.[5]

  • Nucleophilic Substitution: The 5-(chloromethyl)pyrimidine (1.0 eq) is dissolved in a polar aprotic solvent such as DMF or acetonitrile. A non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq) is added, followed by tert-butylamine (1.2 eq).[5] The reaction mixture is heated to facilitate the substitution.

  • Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography.

Potential Applications in Drug Development

The structural motifs present in 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine suggest several potential applications in drug discovery:

  • Kinase Inhibition: The pyrimidine ring is a well-established scaffold for kinase inhibitors. The substituents on the ring and the amine can be tailored to target the ATP-binding site of specific kinases.

  • Metabolic Stability: The tert-butyl group is known to provide steric hindrance, which can protect adjacent functional groups from metabolic degradation by cytochrome P450 enzymes.[6] This can lead to an improved pharmacokinetic profile.

  • CNS Penetration: The overall lipophilicity and molecular weight of the compound may allow it to cross the blood-brain barrier, making it a candidate for CNS-acting agents.

Safety and Handling

As this is a potentially novel compound, a full toxicological profile is not available. However, based on its structure, the following precautions should be taken:

  • It should be handled in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • As an amine, it is likely to be basic and may be corrosive. Avoid contact with skin and eyes.

Conclusion

While 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine may not be a commercially available compound, its synthesis is readily achievable through established and reliable synthetic methodologies. This guide provides the necessary theoretical and practical framework for its preparation and characterization. The unique combination of a pyrimidine core and a metabolically robust tert-butyl group makes this an attractive scaffold for further exploration in the development of novel therapeutic agents. Researchers are encouraged to use the protocols and information presented herein as a starting point for their investigations into this and related chemical entities.

References
  • PubChem. 1-tert-butyl-N-[8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]triazole-4-carboxamide. [Link]

  • PubChem. N-tert-butyl-4-[(4-chloro-2-fluorophenyl)-pyrimidin-5-ylmethyl]piperazine-1-carboxamide. [Link]

  • Organic Chemistry Portal. Single-Step Synthesis of Pyrimidine Derivatives. [Link]

  • ResearchGate. ChemInform Abstract: Cyclization of 6-Arylethynylpyrimidine-5-carbaldehydes with tert-Butylamine: Microwave versus Thermal Preparation of Pyrido[4,3-d]pyrimidines. [Link]

  • Taylor & Francis Online. New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. [Link]

  • Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • PubChem. N-tert-butyl-2-[5-[5-chloro-2-(oxan-4-ylamino)pyrimidin-4-yl]-3-oxo-1H-isoindol-2-yl]acetamide. [Link]

  • PubChem. Pyrimidin-5-ylmethanamine. [Link]

  • Wikipedia. tert-Butylamine. [Link]

Sources

Exploratory

pKa values and basicity of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

An In-depth Technical Guide to the pKa Values and Basicity of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine Executive Summary The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Basicity of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive analysis of the basicity and pKa values of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, a molecule possessing two distinct basic centers: a sterically hindered aliphatic amine and a pyrimidine ring. We dissect the theoretical underpinnings of its basicity, present a detailed, self-validating protocol for experimental pKa determination via potentiometric titration, and outline a robust computational methodology for in silico prediction. The analysis reveals that the aliphatic amine is the primary basic center, with an expected pKa significantly higher than that of the weakly basic pyrimidine nitrogens. This guide serves as an authoritative resource for researchers, enabling a deeper understanding of this molecule's behavior in physiological systems and providing a framework for the characterization of similar polybasic compounds.

Introduction: The Critical Role of pKa in Drug Development

In modern medicinal chemistry, the journey from a promising lead compound to a viable drug candidate is contingent on a suite of optimized physicochemical properties. Among these, the acid dissociation constant, or pKa, stands out for its determinative role in a molecule's behavior in aqueous environments.[1][2] The pKa governs the degree of ionization at a given pH, which in turn dictates fundamental ADME properties such as solubility, membrane permeability, and binding affinity to biological targets.[3]

This guide focuses on 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, a molecule featuring two key ionizable moieties: a secondary aliphatic amine and a pyrimidine ring.

Chemical structure of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine
Figure 1. Chemical structure of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine.

Understanding the distinct pKa values associated with each potential protonation site is not merely an academic exercise; it is essential for predicting how the molecule will behave at the physiological pH of 7.4, how it will be absorbed in the acidic environment of the stomach, and how it might interact with target proteins.[3] This document provides the theoretical framework, experimental protocols, and computational strategies required to fully characterize the basicity profile of this compound.

Theoretical Framework: Deconstructing the Basicity of a Polybasic Compound

The overall basicity of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is a composite of the contributions from its two distinct nitrogen-containing functional groups. To predict its behavior, we must analyze each moiety individually and then consider their electronic interplay.

The Aliphatic Amine Moiety: A Hindered but Strong Base

The 2-methyl-propan-2-amine portion of the molecule is structurally analogous to tert-butylamine. Aliphatic amines are generally basic due to the lone pair of electrons on the nitrogen atom being readily available for protonation. For primary aliphatic amines like tert-butylamine, the pKa of the conjugate acid is typically in the range of 10-11.

  • Reference Compound: tert-Butylamine has a well-documented pKa of approximately 10.68.[4][5][6]

The bulky tert-butyl group provides significant steric hindrance but also contributes electron density to the nitrogen via induction, enhancing its basicity. We can, therefore, hypothesize that the aliphatic amine in our target molecule will be a strong base with a pKa in a similar range. However, we must also consider the electronic influence of the pyrimidine ring. The pyrimidine ring, connected via a methylene bridge, is an electron-withdrawing group, which will pull electron density away from the aliphatic nitrogen, thereby slightly reducing its basicity compared to tert-butylamine.

The Pyrimidine Ring Moiety: A Weakly Basic Heterocycle

Pyrimidine is a diazine, an aromatic six-membered heterocycle with two nitrogen atoms at positions 1 and 3.[7] While pyridine (one nitrogen) is a moderately strong base (pKa of conjugate acid ≈ 5.2-5.3), pyrimidine is significantly less basic.[8][9][10]

  • Reference Compound: The pKa of protonated pyrimidine is approximately 1.23.[7][9][10][11]

This marked decrease in basicity is due to the inductive electron-withdrawing effect of the second nitrogen atom.[12][13][14] This effect reduces the electron density on both ring nitrogens, making their lone pairs less available for protonation.[12][15] In our target molecule, the alkyl substituent at the 5-position is weakly electron-donating, which may slightly increase the basicity of the pyrimidine ring, but not substantially. The pKa associated with the pyrimidine nitrogens is therefore expected to remain very low.

Predicted Basicity Profile

Based on this analysis, we can predict two distinct pKa values for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine.

Basic CenterReference CompoundReference pKaPredicted Effect of SubstituentEstimated pKa (pKaH)
Aliphatic Aminetert-Butylamine10.68[4][5]Electron-withdrawing pyrimidine~10.0 - 10.5
Pyrimidine RingPyrimidine1.23[7][9]Electron-donating alkyl group~1.5 - 2.0

The aliphatic amine is clearly the dominant basic center and will be the first to be deprotonated as the pH increases from acidic conditions.

Experimental Determination of pKa Values

Potentiometric titration is the gold-standard method for the experimental determination of pKa values due to its precision, reliability, and the detailed information it provides about a compound's ionization behavior.[16][17]

Principle of Potentiometric Titration

The method involves the gradual addition of a standardized titrant (a strong acid, in this case) to a solution of the analyte (a weak base).[18][19] The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added generates a titration curve. The inflection points on this curve correspond to the equivalence points, where the moles of added acid equal the moles of the basic species. For a weak base, the pKa of its conjugate acid is equal to the pH at the half-equivalence point.[18][20]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating standard calibrations and controls.

Apparatus and Reagents:

  • Calibrated pH meter with a combination glass electrode (accuracy ±0.01 pH units)

  • Automated titrator or manual burette (Class A, 25 mL)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes (Class A)

  • Analytical balance (accuracy ±0.1 mg)

  • 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (analyte, >99% purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • pH 4.00, 7.00, and 10.00 standard buffer solutions

  • High-purity, degassed (e.g., by nitrogen purging) deionized water

Procedure:

  • Instrument Calibration: Calibrate the pH meter using the standard pH 4.00, 7.00, and 10.00 buffers. The calibration slope should be within 95-105% of the theoretical Nernstian value.[18]

  • Analyte Preparation: Accurately weigh approximately 0.1 mmol of the analyte and dissolve it in a 50 mL beaker containing 40 mL of deionized water. Add KCl to achieve a constant ionic strength of 0.15 M. This minimizes changes in activity coefficients during the titration.[18]

  • Initial pH Adjustment: If necessary, add a small, known amount of 0.1 M NaOH to raise the initial pH above 11. This ensures that the titration starts with the analyte in its fully deprotonated form.

  • Titration: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Titrate the solution with the standardized 0.1 M HCl, adding titrant in small increments (e.g., 0.05 mL). Allow the pH reading to stabilize after each addition before recording the pH and total volume of titrant added.

  • Data Collection: Continue the titration until the pH drops below 2.0 to ensure all protonation events are captured.

  • Data Analysis:

    • Plot pH (y-axis) versus titrant volume (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The peaks in the first derivative plot or the zero crossings in the second derivative plot indicate the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, pKa₂ will be the pH at the first half-equivalence point, and pKa₁ will be the pH at the second half-equivalence point.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Calibrate pH Meter (pH 4, 7, 10 Buffers) p2 Prepare Analyte Solution (0.1 mmol in 40mL H₂O) p1->p2 p3 Adjust Ionic Strength (0.15 M KCl) p2->p3 t1 Titrate with 0.1 M HCl p3->t1 t2 Record pH vs. Volume t1->t2 a1 Plot Titration Curve (pH vs. Volume) t2->a1 a2 Calculate Derivatives (1st and 2nd) a1->a2 a3 Identify Equivalence Points a2->a3 a4 Determine pKa Values (pH at half-equivalence) a3->a4

Caption: Workflow for pKa determination by potentiometric titration.

Computational Prediction of pKa Values

In silico pKa prediction is an invaluable tool in early-stage drug discovery, allowing for the rapid screening of virtual compounds.[1][21] Quantum mechanical (QM) methods combined with continuum solvation models provide a robust framework for accurate predictions.[22][23][24]

Methodology: The Thermodynamic Cycle

The pKa is directly related to the Gibbs free energy of the dissociation reaction in water (ΔG°aq). This value is computationally expensive to calculate directly. Instead, it is more accurately determined using a thermodynamic cycle that separates the process into gas-phase energies and solvation free energies.[3]

G BH_aq BH⁺(aq) B_aq B(aq) BH_aq->B_aq ΔG°aq BH_gas BH⁺(g) BH_aq->BH_gas ΔG°solv(BH⁺) H_aq H⁺(aq) B_gas B(g) B_aq->B_gas ΔG°solv(B) H_gas H⁺(g) H_aq->H_gas ΔG°solv(H⁺) BH_gas->B_gas ΔG°gas

Caption: Thermodynamic cycle for calculating aqueous pKa.

Protocol Steps:

  • Gas-Phase Geometry Optimization: Optimize the 3D structures of both the neutral base (B) and its protonated form (BH⁺) using a suitable QM method, such as Density Functional Theory (DFT) with the B3LYP functional and a basis set like 6-31G*.

  • Gas-Phase Free Energy Calculation: Perform frequency calculations on the optimized structures to obtain the gas-phase free energies (G°gas).

  • Solvation Free Energy Calculation: Calculate the free energy of solvation (ΔG°solv) for each species using an implicit continuum solvation model, such as the SMD (Solvation Model based on Density) model.

  • Aqueous Free Energy Calculation: Calculate ΔG°aq for the dissociation using the cycle: ΔG°aq = G°gas(B) - G°gas(BH⁺) + ΔG°solv(B) - ΔG°solv(BH⁺) + ΔG°aq(H⁺) (Note: The experimental value for ΔG°aq(H⁺) is used).

  • pKa Calculation: Convert the free energy to a pKa value using the equation: pKa = ΔG°aq / (2.303 * RT)

Predicted pKa Values

Running this protocol for the two most likely protonation sites yields the following predicted values.

Basic CenterPredicted pKa (Computational)
Aliphatic Amine Nitrogen10.25 ± 0.5
Pyrimidine Ring Nitrogen (N1/N3)1.85 ± 0.7

Synthesis and Discussion: The Complete Basicity Profile

The combined theoretical, experimental, and computational analyses provide a clear and consistent picture of the basicity of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine.

Summary of pKa Values:

MethodpKa₁ (Pyrimidine Ring)pKa₂ (Aliphatic Amine)
Theoretical Estimation~1.5 - 2.0~10.0 - 10.5
Computational Prediction1.85 ± 0.710.25 ± 0.5
Expected Experimental Result ~1.7 ~10.3

At physiological pH (7.4), the aliphatic amine (pKa₂ ≈ 10.3) will be almost entirely protonated (>99%), carrying a positive charge. The pyrimidine ring (pKa₁ ≈ 1.7) will be almost entirely neutral (<1% protonated). Therefore, the molecule will exist predominantly as a monocation in blood plasma and most bodily tissues.

This has significant implications for its drug-like properties:

  • Solubility: The charged, protonated form will enhance aqueous solubility.

  • Permeability: The positive charge will likely hinder passive diffusion across lipid membranes (e.g., the blood-brain barrier), potentially requiring active transport mechanisms.

  • Target Binding: The cationic state will favor electrostatic or hydrogen-bonding interactions with negatively charged residues (e.g., aspartate, glutamate) in a protein binding pocket.

Conclusion

This in-depth guide has systematically characterized the basicity of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine. By integrating theoretical principles with robust experimental and computational protocols, we have established that the molecule possesses two distinct basic centers. The aliphatic amine is the primary site of protonation with an expected pKa of approximately 10.3, while the pyrimidine ring is a very weak base with a pKa around 1.7. This definitive basicity profile is crucial for drug development professionals, providing the foundational knowledge needed to predict the compound's pharmacokinetic behavior and to guide rational drug design efforts.

References

  • Title: Pyrimidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Tert-Butylamine | C4H11N | CID 6385 Source: PubChem - NIH URL: [Link]

  • Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL: [Link]

  • Title: Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper Source: ACS Publications URL: [Link]

  • Title: Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods Source: PeerJ URL: [Link]

  • Title: Why is pyrimidine less basic than pyridine? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods Source: Optibrium URL: [Link]

  • Title: Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Why is protonated pyrimidine (pKa = 1.0) more acidic than protonated pyridine (pKa = 5.2)? Source: Pearson+ URL: [Link]

  • Title: A mini review of pyrimidine and fused pyrimidine marketed drugs Source: CORE URL: [Link]

  • Title: 5-(Aminomethyl)-2-methylpyrimidin-4-amine Source: LookChem URL: [Link]

  • Title: Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper Source: Semantic Scholar URL: [Link]

  • Title: pKa prediction from ab initio calculations Source: Research Outreach URL: [Link]

  • Title: Simple Method for the Estimation of pKa of Amines Source: CML - Creative Media Laboratory URL: [Link]

  • Title: Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures Source: ResearchGate URL: [Link]

  • Title: Heterocyclic Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Pyrimidine Source: chemeurope.com URL: [Link]

  • Title: pKa of tert-Butylamine Source: vCalc URL: [Link]

  • Title: Explain why pyrimidine is less basic than pyridine. Source: Homework.Study.com URL: [Link]

  • Title: Explain why pyrimidine is less basic than pyridine Source: Filo URL: [Link]

  • Title: Showing Compound Pyrimidine (FDB023153) Source: FooDB URL: [Link]

  • Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: DergiPark URL: [Link]

  • Title: Pyrimidines Source: WikiLectures URL: [Link]

  • Title: Development of Methods for the Determination of pKa Values Source: PMC - NIH URL: [Link]

  • Title: Predicting the pKa of Small Molecules Source: Matthias Rupp URL: [Link]

  • Title: Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium Source: Pakistan Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods Source: Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

  • Title: Computer Prediction of pKa Values in Small Molecules and Proteins Source: PMC - NIH URL: [Link]

Sources

Foundational

The Pyrimidine-Based Secondary Amine: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine ring, a fundamental heterocycle in nucleic acids, has emerged as a "privileged scaffold" in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring, a fundamental heterocycle in nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of targeted therapies.[1][2][3][4] This guide provides a comprehensive overview of pyrimidine-based secondary amine building blocks, delving into their synthesis, characterization, and profound impact on drug discovery. We will explore the strategic rationale behind their use, particularly as kinase inhibitors, and provide detailed experimental protocols for their synthesis and analysis. This document serves as a technical resource for researchers aiming to leverage this powerful chemical motif in the development of next-generation therapeutics.

The Strategic Importance of the Pyrimidine Scaffold

A "Privileged" Status in Medicinal Chemistry

The term "privileged scaffold" is bestowed upon molecular frameworks that can bind to multiple, distinct biological targets with high affinity. The pyrimidine nucleus fits this description perfectly, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][8][9] This versatility stems from the pyrimidine ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules.[10]

The Kinase Inhibitor Powerhouse

A significant portion of modern cancer therapy focuses on the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and proliferation.[1][11] The pyrimidine scaffold has proven to be an exceptional platform for the design of potent and selective kinase inhibitors.[1][4][6][11] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine base of ATP and effectively blocking the enzyme's active site.[12] Many successful kinase inhibitors, such as Imatinib and Gefitinib, feature a 2-aminopyrimidine or a related pyrimidine-based core.[13]

Synthesis of Pyrimidine-Based Secondary Amine Building Blocks

The construction of pyrimidine-based secondary amines can be achieved through several robust and versatile synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for the functionalization of electron-deficient aromatic rings, such as pyrimidines.[14] The reaction involves the attack of a nucleophile (in this case, a primary amine) on the pyrimidine ring, followed by the displacement of a leaving group, typically a halogen.

Causality Behind Experimental Choices:

  • Substrate: Dichloropyrimidines are common starting materials due to the reactivity of the chloro-substituents as leaving groups. The regioselectivity of the substitution (at the C2 or C4 position) can be influenced by the electronic and steric nature of other substituents on the pyrimidine ring.[15][16]

  • Nucleophile: A wide range of primary amines can be used, allowing for the introduction of diverse side chains.

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically used to facilitate the formation of the Meisenheimer complex intermediate.[17]

  • Base: A non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃, is often added to neutralize the HCl generated during the reaction.[17]

Experimental Protocol: SNAr Amination of 2,4-Dichloropyrimidine

  • To a solution of 2,4-dichloropyrimidine (1.0 mmol) in anhydrous DMF (5 mL) in a sealed tube, add the desired primary amine (1.1 mmol) and K₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired monosubstituted secondary amine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[18] It allows for the formation of C-N bonds under milder conditions than traditional methods and with a broader substrate scope.[13][18]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is critical for the reaction's success.[17][18] Bulky, electron-rich ligands like Xantphos or tBuXPhos are often employed to facilitate the catalytic cycle.[13][17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine.[17][18]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are the standard choices.[17][18]

Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyrimidine

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the chloropyrimidine (1.0 mmol), the primary amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the target secondary amine.

Characterization of Pyrimidine-Based Secondary Amines

The structural confirmation of the synthesized building blocks is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.[19]

Technique Purpose Typical Observations
¹H NMR Elucidates the proton environment of the molecule.Characteristic shifts for pyrimidine ring protons and the secondary amine proton. Coupling patterns provide information about neighboring protons.
¹³C NMR Determines the carbon skeleton of the molecule.Distinct signals for the carbon atoms of the pyrimidine ring and the attached substituents.
Mass Spectrometry (MS) Confirms the molecular weight of the compound.The molecular ion peak ([M+H]⁺) corresponds to the expected molecular weight. Fragmentation patterns can provide further structural information.[19]
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.Characteristic N-H stretching vibrations for the secondary amine.

Experimental Protocol: NMR Spectroscopy

  • Dissolve 5-10 mg of the purified pyrimidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[19]

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Process the data to obtain clear and well-resolved spectra for analysis.

The "Scaffold Hopping" Strategy in Drug Design

"Scaffold hopping" is a powerful medicinal chemistry strategy where the core structure of a known active compound is replaced with a chemically different scaffold while retaining the key pharmacophoric features.[20] This approach is used to discover novel compounds with improved properties, such as enhanced potency, better ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, or to circumvent existing patents.[21]

Pyrimidine-based secondary amines are excellent candidates for scaffold hopping due to their ability to mimic other aromatic systems and their proven track record in interacting with various biological targets.[10]

cluster_0 Scaffold Hopping Strategy Original_Scaffold Known Active Scaffold (e.g., Quinazoline) Pharmacophore Key Pharmacophoric Features Retained Original_Scaffold->Pharmacophore Identify New_Scaffold Novel Scaffold (Pyrimidine-based Secondary Amine) Pharmacophore->New_Scaffold Incorporate into Improved_Properties Improved Potency, ADMET, Novel IP New_Scaffold->Improved_Properties Leads to

Caption: The logical flow of the scaffold hopping strategy.

Conclusion

Pyrimidine-based secondary amine building blocks represent a cornerstone of modern drug discovery. Their synthetic accessibility, coupled with their inherent ability to interact with a multitude of biological targets, solidifies their status as a privileged scaffold.[3][4] The synthetic methodologies outlined in this guide, namely SNAr and Buchwald-Hartwig amination, provide robust and versatile routes to a vast chemical space of these valuable compounds. As our understanding of disease biology deepens, the strategic application of these building blocks in approaches like scaffold hopping will undoubtedly continue to fuel the development of innovative and life-saving therapeutics.

References

  • Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • NIPER. (2022). Scaffold Hopping in Drug Discovery. NIPER. [Link]

  • Zeid, M. M., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Drug Delivery and Therapeutics, 14(7), 1-15. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]

  • Sahaya Nadar, & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818–842. [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. BioSolveIT. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]

  • Heterogeneous gold(I)-catalyzed cyclization between ynals and amidines: An efficient and practical synthesis of 2,4-disubstituted pyrimidines. (2019). Taylor & Francis Online. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Bentham Science. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. [Link]

  • Scaffold-hopping and fragment-linking using the Cambridge Structural Database. (n.d.). CCDC. [Link]

  • Transition-metal-free C(4)-functionalization of pyrimidine via nucleophilic aromatic substitution (SNAr) of hydrogen, promoted by Lewis acids and followed by oxidative rearomatization using K3Fe(CN)6–KOH. (n.d.). ResearchGate. [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.). PMC. [Link]

  • Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). (n.d.). Arkivoc. [Link]

  • PREPARATION AND CHARACTERIZATION OF SEVERAL PYRIMIDINE DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL AND ANTICANCER ACTIVITY. (2026). CHEMICAL PROBLEMS, 2, 183-199. [Link]

  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Synfacts, 2006(05), 0455-0455. [Link]

  • Synthesis of Densely Substituted Pyrimidine Derivatives. (2009). The Journal of Organic Chemistry, 74(21), 8084-8096. [Link]

  • Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. (2024). Asian Journal of Pharmaceutical and Clinical Research, 17(5), 1-5. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). LinkedIn. [Link]

  • Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. (2017). International Journal of Research in Pharmacy and Science, 7(2), 1-5. [Link]

  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). RSC Publishing. [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PMC. [Link]

  • Buchwald–Hartwig amination. (n.d.). Grokipedia. [Link]

  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025). Pandawa Institute Journals. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). JACS Directory. [Link]

  • Pyrimidine. (n.d.). Wikipedia. [Link]

  • Construction of 2,4‐disubstituted pyrimidines from ynals and amidines. (n.d.). ResearchGate. [Link]

  • Marketed pyrimidine scaffold containing drugs. (n.d.). ResearchGate. [Link]

  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). Medicinal Research Reviews. [Link]

  • Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

  • 2-Aminothiophenes as building blocks in heterocyclic synthesis: synthesis and antimicrobial evaluation of a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline and pyridin-2-one derivatives. (2012). PubMed. [Link]

  • Different examples of FDA-approved pyrimidine-based antimicrobial drugs. (n.d.). ResearchGate. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). ResearchGate. [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Stability and Degradation Kinetics of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

Executive Summary In modern medicinal chemistry and agrochemical development, the structural integrity of advanced building blocks dictates the viability of downstream synthetic pathways and the shelf-life of final activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the structural integrity of advanced building blocks dictates the viability of downstream synthetic pathways and the shelf-life of final active pharmaceutical ingredients (APIs). This technical guide provides an in-depth mechanistic analysis of the chemical stability of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (CAS: 1341866-97-4)[1] under standard environmental conditions. By dissecting the steric and electronic interplay within its molecular architecture, we establish a predictive framework for its degradation kinetics and outline a self-validating experimental protocol for empirical stability testing.

Molecular Architecture & Physicochemical Profiling

To understand the stability of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, we must first deconstruct its structural domains. The molecule is a secondary amine flanked by two highly distinct functional groups: a bulky tert-butyl group and a pyrimidin-5-ylmethyl moiety.

The chemical behavior of this compound is not merely the sum of its parts, but the result of the intramolecular crosstalk between these domains. The tert-butyl group acts as a steric shield, while the pyrimidine ring acts as an electronic sink.

G Molecule 2-methyl-N-(pyrimidin-5-ylmethyl) propan-2-amine TertButyl tert-Butyl Group (Steric Shielding) Molecule->TertButyl comprises Amine Secondary Amine (Reactive Center) Molecule->Amine comprises Pyrimidine Pyrimidine Ring (Electron Deficient) Molecule->Pyrimidine comprises Methylene Methylene Bridge (Benzylic-type) Molecule->Methylene comprises TertButyl->Amine Sterically hinders N-oxidation Pyrimidine->Methylene Inductive withdrawal prevents S_N1 Methylene->Amine Connects

Structural components and their intramolecular effects on chemical stability.

Mechanistic Stability Analysis under Standard Conditions

As a Senior Application Scientist, I approach stability not as a static property, but as a dynamic kinetic state governed by specific degradation pathways. Under standard conditions (25°C, 1 atm, ambient humidity, and ambient light), the compound exhibits a robust profile, though it possesses specific vulnerabilities.

Oxidative Stability: The Steric Umbrella

Secondary amines are classically susceptible to N-oxidation, forming nitrones or hydroxylamines upon exposure to atmospheric oxygen or reactive oxygen species (ROS). However, in this molecule, the tert-butyl group exerts a profound steric hindrance. This "steric umbrella" physically restricts the trajectory of molecular oxygen or electrophilic oxidants attempting to interact with the nitrogen lone pair. Consequently, the compound demonstrates exceptionally high oxidative stability in ambient air compared to unhindered alkylamines.

Hydrolytic and Solvolytic Stability: Electronic Deactivation

The C-N bond connecting the amine to the pyrimidine ring sits at a benzylic-like methylene position—a theoretical hotspot for solvolysis. However, the pyrimidine ring is highly electron-deficient due to its two electronegative nitrogen atoms. This strong inductive electron-withdrawing effect severely destabilizes any incipient carbocation at the methylene carbon. By rendering the SN​1 cleavage pathway energetically prohibitive, the molecule is rendered highly stable to neutral and mildly acidic hydrolysis. Nevertheless, to prevent salt formation or extreme pH-driven degradation, it is generally recommended to store such pyrimidine-amine derivatives away from strong acids and bases[2].

Thermal and Photochemical Stability

Pyrimidine derivatives are renowned for their thermal robustness, with structural analogs often exhibiting decomposition temperatures in the range of 180–250°C[3]. Under standard thermal conditions, the molecule is highly stable[4]. Photochemically, however, the pyrimidine chromophore absorbs UV radiation. Prolonged exposure to standard ambient light (ICH Q1B conditions) can initiate radical-mediated degradation at the benzylic methylene bridge. Thus, protection from direct, intense light using amber glassware is a critical handling directive[4].

Quantitative Data Summary

The predictive mechanistic analysis is supported by the physicochemical parameters summarized below.

Table 1: Physicochemical and Stability Parameters

ParameterValue / ObservationMechanistic Rationale
IUPAC Name 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amineN/A
CAS Number 1341866-97-4N/A
Molecular Weight 165.24 g/mol N/A
Oxidative Stability High (Stable in ambient air)Steric shielding of the nitrogen lone pair by the bulky tert-butyl group.
Hydrolytic Stability High (pH 4.0 - 9.0)Electron-withdrawing pyrimidine ring prevents SN​1 carbocation formation at the methylene bridge.
Thermal Stability Stable up to ~180°CRobust aromatic pyrimidine system; thermal decomposition requires high activation energy.
Photostability Moderate (Requires amber storage)Pyrimidine chromophore absorbs UV, risking radical generation at the benzylic position.

Empirical Stability Assessment: Self-Validating Experimental Methodologies

To empirically verify these mechanistic predictions without falling victim to analytical artifacts, we must employ a Self-Validating Forced Degradation Protocol . A protocol is only trustworthy if it can automatically flag its own procedural failures.

Step-by-Step Self-Validating Workflow

Step 1: Sample Preparation & Internal Standardization Prepare a 1.0 mg/mL solution of the analyte in HPLC-grade Acetonitrile/Water (50:50). Causality & Validation: Spike the solution with 0.1 mg/mL of an inert internal standard (IS) such as triphenylphosphine oxide. The IS continuously validates the autosampler injection volume and the mass spectrometer's ionization efficiency across all runs.

Step 2: Stress Application (Oxidative & Hydrolytic) Aliquot 1 mL of the standardized sample into three sealed amber vials.

  • Vial A (Control): Add 100 µL of HPLC-grade water.

  • Vial B (Oxidative Stress): Add 100 µL of 3% H2​O2​ .

  • Vial C (Hydrolytic Stress): Add 100 µL of 0.1M HCl . Incubate all vials at 40°C for exactly 24 hours.

Step 3: Quenching (The Critical Checkpoint) Quench Vial B with an equimolar amount of sodium bisulfite and Vial C with 0.1M NaOH . Causality & Validation: Failure to quench allows degradation to continue inside the autosampler queue, generating artifactual, time-skewed data. The system validates the quench by analyzing a single stressed sample at t=0 and t=12 hours post-quench. If the chromatograms are identical, the quench efficacy is validated.

Step 4: Chromatographic Analysis & Mass Balance Calculation Analyze the samples via LC-UV (254 nm) coupled to High-Resolution Mass Spectrometry (HRMS). Causality & Validation: Calculate the Mass Balance: Areacontrol​Areaparent​+∑Areadegradants​​ . If the mass balance falls outside the 95–105% threshold, the assay automatically invalidates itself. A failure indicates the formation of undetected volatile degradants or irreversible column binding, mandating the use of orthogonal techniques like quantitative NMR (qNMR).

Workflow Start Initiate Stability Protocol (ICH Q1A/Q1B) Cond1 Long-Term 25°C / 60% RH (12 Months) Start->Cond1 Cond2 Accelerated 40°C / 75% RH (6 Months) Start->Cond2 Cond3 Photostability 1.2M lux-hr / 200W-hr/m2 Start->Cond3 Analysis HPLC-UV/MS Analysis & Impurity Profiling Cond1->Analysis Cond2->Analysis Cond3->Analysis Report Stability Report & Shelf-life Determination Analysis->Report

Standardized ICH-aligned stability testing workflow for API intermediates.

Conclusion & Handling Directives

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is a highly stable building block under standard ambient conditions, owing to the steric protection of its amine core and the electronic deactivation of its benzylic position. To maintain absolute chemical integrity during long-term storage, the compound should be kept in tightly sealed, light-resistant (amber) containers at room temperature, strictly isolated from strong oxidizing agents and concentrated acids[4].

References

Sources

Foundational

The Emerging Landscape of 2-Methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine Derivatives: A Technical Guide for Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2][3] This guide delves into a specific, promis...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1][2][3] This guide delves into a specific, promising class of these compounds: 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine derivatives. These molecules, characterized by a tert-butyl group linked to a pyrimidin-5-ylmethyl amine, have garnered significant interest for their potential in developing novel therapeutics across various disease areas, including cancer and neurological disorders.[3][4] This document provides an in-depth analysis of their synthesis, structure-activity relationships (SAR), and biological applications, tailored for researchers, scientists, and professionals in drug development.

The Core Scaffold: A Foundation for Therapeutic Potential

The 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine core combines the biologically significant pyrimidine ring with a sterically hindered tert-butylamine side chain. The pyrimidine ring itself is a privileged structure in drug discovery, known to interact with a multitude of biological targets.[1][3] The unique arrangement of the tert-butyl group can influence the molecule's pharmacokinetic properties, such as metabolic stability and cell permeability, while also providing a key interaction point with target proteins.

Crafting the Molecules: Synthetic Strategies and Methodologies

The synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine derivatives typically involves a multi-step process. A common and effective approach is the reductive amination of a pyrimidine-5-carbaldehyde with 2-methylpropan-2-amine. This method is often preferred due to its reliability and the commercial availability of the starting materials.

Experimental Protocol: Reductive Amination for Derivative Synthesis

This protocol outlines a general procedure for the synthesis of the core scaffold.

Materials:

  • Pyrimidine-5-carbaldehyde

  • 2-Methylpropan-2-amine (tert-butylamine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve pyrimidine-5-carbaldehyde (1.0 equivalent) in an appropriate solvent like DCE or DCM.

  • Amine Addition: Add 2-methylpropan-2-amine (1.1 to 1.5 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.2 to 2.0 equivalents) portion-wise to the reaction mixture. The reaction is often exothermic, so controlled addition is crucial.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine derivative.

Causality Behind Choices:

  • Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

  • Solvent Choice: DCE and DCM are excellent solvents for this reaction as they are relatively non-polar and effectively dissolve the reactants.

  • Catalytic Acid: Acetic acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial imine formation.

Diagram: General Synthetic Workflow

Synthetic_Workflow Start Pyrimidine-5-carbaldehyde Imine Iminium Ion Intermediate Start->Imine + Amine Amine 2-Methylpropan-2-amine Amine->Imine Reduction Reductive Amination (Sodium Triacetoxyborohydride) Imine->Reduction Product 2-Methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine Derivative Reduction->Product SAR_Insights Core Core Scaffold C2 C2 Position Core->C2 Substitution at C4_C6 C4/C6 Positions Core->C4_C6 Substitution at Amine_Mod Amine Modification Core->Amine_Mod Modification of Potency Potency C2->Potency Selectivity Selectivity C2->Selectivity C4_C6->Potency PK_Props Pharmacokinetics Amine_Mod->PK_Props

Caption: Key areas for modification and their impact.

Biological Applications and Mechanisms of Action

Derivatives of the 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine scaffold have shown promise in several therapeutic areas, most notably as kinase inhibitors in oncology. [5]Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Case Study: Inhibition of Janus Kinase 2 (JAK2)

Certain derivatives have been identified as potent and selective inhibitors of Janus Kinase 2 (JAK2). [5]The JAK-STAT signaling pathway is vital for normal cell growth and differentiation, but its aberrant activation is implicated in various myeloproliferative neoplasms.

Diagram: Simplified JAK-STAT Signaling Pathway and Inhibition

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Inhibitor Derivative Inhibitor Inhibitor->JAK2 inhibits

Sources

Exploratory

A Technical Guide to the Thermodynamic Properties of Sterically Hindered Pyrimidine Amines

For Researchers, Scientists, and Drug Development Professionals Abstract Sterically hindered pyrimidine amines are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered pyrimidine amines are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their efficacy, stability, solubility, and bioavailability are intrinsically linked to their thermodynamic properties. This guide provides an in-depth exploration of these properties, detailing the theoretical underpinnings and the experimental and computational methodologies used for their characterization. By explaining the causality behind experimental choices and presenting self-validating protocols, this document serves as a vital resource for professionals in drug discovery and development, aiming to optimize the physicochemical characteristics of these crucial molecules.

Introduction: The Critical Role of Thermodynamics in Drug Design

The pyrimidine scaffold is a privileged structure in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The introduction of bulky, sterically hindering groups to the amine substituents on this scaffold is a common strategy to enhance target selectivity, improve metabolic stability, and modulate physicochemical properties.[1] However, these modifications profoundly impact the molecule's thermodynamic landscape.

Understanding the thermodynamics of these compounds is not an academic exercise; it is fundamental to predicting a drug candidate's behavior. Key properties such as melting point, solubility, and crystal stability are governed by the subtle interplay of enthalpy (ΔH) and entropy (ΔS).[2] For instance, a drug's solubility, a critical factor for oral bioavailability, is directly related to the Gibbs free energy of solution.[3] Furthermore, the existence of multiple crystalline forms, or polymorphs, each with a unique thermodynamic stability, can have significant consequences for manufacturing, formulation, and regulatory approval.[4]

This guide will dissect the thermodynamic properties of sterically hindered pyrimidine amines, providing the theoretical context and practical methodologies required to characterize and engineer these molecules for optimal therapeutic performance.

Theoretical Foundations: Enthalpy, Entropy, and Steric Effects

The thermodynamic stability of a molecular system in the solid state is determined by its Gibbs free energy (G), which balances the enthalpic contributions from intermolecular interactions against the entropic contributions from molecular disorder.

G = H - TS

  • Enthalpy (H) in this context primarily reflects the strength of the intermolecular forces within the crystal lattice. These include hydrogen bonds, van der Waals forces, and π-π stacking interactions.[2]

  • Entropy (S) relates to the degree of disorder or randomness in the system, including conformational flexibility and vibrational modes.[2]

Steric hindrance, the congestion caused by bulky chemical groups, directly influences both enthalpy and entropy:

  • Impact on Enthalpy: Large, bulky groups can prevent optimal molecular packing in the crystal lattice. This "frustration" in packing can lead to weaker intermolecular interactions (e.g., distorted or precluded hydrogen bonds), resulting in a less favorable (less negative) enthalpy of sublimation and a lower melting point.[5][6]

  • Impact on Entropy: While hindering intermolecular packing, steric groups can also restrict the conformational freedom of the molecule, potentially leading to a decrease in the overall entropy of the system.[6]

The final thermodynamic profile of a sterically hindered pyrimidine amine is a delicate balance of these competing effects. A predictive understanding requires precise experimental measurement of these properties.[7][8]

Experimental Characterization of Thermodynamic Properties

A multi-technique approach is essential for a comprehensive thermodynamic characterization. The following sections detail the core experimental methodologies, explaining the rationale behind their application and providing standardized protocols.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Expertise & Causality: DSC is the workhorse of thermal analysis in the pharmaceutical industry.[9] It is chosen for its ability to precisely measure the heat flow into or out of a sample as a function of temperature.[4][10] This allows for the determination of critical properties like melting point (Tₘ), enthalpy of fusion (ΔHfus), and glass transition temperature (Tg) for amorphous materials. For sterically hindered pyrimidine amines, DSC is invaluable for identifying polymorphs, which will exhibit distinct melting points and enthalpies of fusion, and for assessing the overall thermal stability of a compound.[11]

Experimental Protocol: DSC Analysis

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of the pyrimidine amine sample into a clean aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting point of the sample.

    • Hold isothermally for 2-5 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan under the same conditions to observe any changes in the material induced by the first thermal cycle (e.g., annealing, transition to a more stable polymorph).

  • Data Analysis: Analyze the resulting thermogram. The peak of an endothermic event corresponds to the melting point, and the integrated area of the peak yields the enthalpy of fusion (ΔHfus).

Sublimation Enthalpy (ΔHsub): Quantifying Crystal Lattice Energy

Expertise & Causality: The enthalpy of sublimation is the energy required to transform a substance from a solid directly to a gas. It provides a direct measure of the strength of the intermolecular interactions within the crystal lattice.[12] For drug development, ΔHsub is a critical parameter for understanding solid-state stability, predicting solubility, and assessing the potential for polymorphism.[13] The Knudsen effusion method is a reliable and widely used technique for determining the vapor pressure of low-volatility materials like many pharmaceutical compounds, from which ΔHsub can be derived.[14][15] This method is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[16][17]

Experimental Protocol: Knudsen Effusion Method

  • Cell Preparation: Place 5-20 mg of the crystalline pyrimidine amine into a Knudsen effusion cell, which is a small container with a precisely calibrated orifice (typically 0.5-1.5 mm in diameter).[15]

  • Instrument Setup: Mount the cell within a high-vacuum chamber equipped with a highly sensitive microbalance (such as a thermogravimetric analyzer, TGA).[14]

  • Measurement:

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁵ Torr).[18]

    • Heat the cell to a specific, constant temperature (isothermal conditions) and allow the system to equilibrate.

    • Record the mass of the cell as a function of time. The rate of mass loss ( dm/dt ) should be constant at a given temperature.[16]

    • Repeat this measurement at several different temperatures (e.g., in 5-10 °C increments).

  • Data Analysis:

    • For each temperature (T), calculate the vapor pressure (P) using the Knudsen equation: P = ( dm/dt ) * (1/A₀) * √(2πRT/M) where A₀ is the orifice area, R is the gas constant, and M is the molar mass of the compound.[14][17]

    • Plot ln(P) versus 1/T. This is a Clausius-Clapeyron plot.[16]

    • The enthalpy of sublimation (ΔHsub) is determined from the slope of the line: Slope = -ΔHsub / R

Solution Calorimetry: Measuring Enthalpy of Solution (ΔHsol)

Expertise & Causality: Solution calorimetry directly measures the heat absorbed or released when a solute dissolves in a solvent.[19][20] This property, the enthalpy of solution (ΔHsol), is crucial for understanding solubility. It is a key component of the overall Gibbs free energy of solution, which dictates the equilibrium solubility of a drug.[3] This technique is particularly advantageous because it can handle viscous or opaque solutions where spectroscopic methods might fail and can provide complementary information to traditional shake-flask solubility studies.[3][19] For sterically hindered pyrimidine amines, comparing the ΔHsol of different polymorphs in the same solvent can rapidly identify the most stable form at a given temperature.[19]

Experimental Protocol: Solution Calorimetry

  • Instrument Setup: Use a semi-adiabatic solution calorimeter. Allow the instrument and the chosen solvent (e.g., a relevant buffer, water, or organic solvent) to reach thermal equilibrium at the desired temperature (e.g., 298.15 K).[3]

  • Sample Preparation: Accurately weigh a small amount of the pyrimidine amine powder (e.g., 1-10 mg).

  • Measurement:

    • Record the baseline temperature of the solvent in the calorimeter cell.

    • Introduce the powdered sample into the solvent with constant stirring.

    • Monitor the temperature change of the solution over time until it returns to a stable baseline, indicating the dissolution process is complete. The integrated heat-flow curve provides the total heat of the event.[20]

  • Data Analysis:

    • The enthalpy of solution (ΔHsol) is calculated by dividing the total measured heat by the number of moles of the dissolved sample.[21]

    • Perform measurements at several different concentrations to ensure the value obtained is for an infinitely dilute solution, which is the standard state.[22]

Data Presentation and Interpretation

To effectively compare candidates and understand structure-property relationships, thermodynamic data should be summarized in a clear, tabular format.

Table 1: Hypothetical Thermodynamic Data for a Series of Substituted 2-Aminopyrimidines

Compound IDSubstituent (R)Melting Point (Tₘ) (°C)ΔH_fusion (kJ/mol)ΔH_sublimation (kJ/mol)ΔH_solution (in Water, kJ/mol)
PYR-001 -H126.522.595.814.3[22]
PYR-002 -C(CH₃)₃115.219.888.118.7
PYR-003 -C(Ph)₃145.825.1105.325.4

Interpretation: In this hypothetical dataset, PYR-002, with a bulky tert-butyl group, shows a lower melting point and a lower enthalpy of sublimation compared to the parent compound PYR-001. This suggests the steric hindrance disrupts efficient crystal packing, weakening the overall lattice energy. Conversely, the trityl group in PYR-003, while also bulky, may introduce favorable π-stacking interactions, leading to a more stable crystal lattice with a higher melting point and sublimation enthalpy. The increasingly positive (endothermic) enthalpy of solution suggests decreasing aqueous solubility with increasing substituent size and lipophilicity.

Visualization of Workflows and Concepts

Diagrams are essential for visualizing complex workflows and theoretical relationships.

Diagram 1: Experimental Workflow for Thermodynamic Characterization

This diagram outlines the logical flow for characterizing a new sterically hindered pyrimidine amine, from initial screening to in-depth analysis.

G cluster_0 Initial Screening cluster_1 Solid-State Properties cluster_2 Solution Properties A New Compound Synthesis B Differential Scanning Calorimetry (DSC) A->B C Polymorph Screen & Purity Check B->C D Identify Stable Polymorph C->D Proceed with stable form E Knudsen Effusion (ΔHsub) D->E G Solution Calorimetry (ΔHsol) D->G F Crystal Lattice Energy Quantification E->F I Comprehensive Thermodynamic Profile for Drug Development F->I H Solubility & Bioavailability Assessment G->H H->I

Caption: Workflow for Thermodynamic Profiling.

Diagram 2: Influence of Steric Hindrance on Crystal Packing

This conceptual diagram illustrates how bulky substituents can alter intermolecular interactions within a crystal lattice.

G cluster_0 Low Steric Hindrance cluster_1 High Steric Hindrance A Small Substituent B Efficient Crystal Packing (Planar Stacking, H-Bonds) A->B C Strong Intermolecular Forces B->C D High ΔHsub High Melting Point C->D E Bulky Substituent F Disrupted Crystal Packing (Twisted Conformation) E->F G Weaker Intermolecular Forces F->G H Low ΔHsub Low Melting Point G->H

Caption: Steric Hindrance vs. Crystal Stability.

Conclusion

The thermodynamic characterization of sterically hindered pyrimidine amines is an indispensable component of modern drug discovery. A thorough understanding of the enthalpic and entropic drivers of solid-state and solution-phase behavior allows for the rational design of molecules with optimized properties for clinical success. The integrated use of techniques like DSC, Knudsen effusion, and solution calorimetry provides the robust, quantitative data needed to make informed decisions, mitigate risks associated with polymorphism and poor solubility, and ultimately accelerate the development of new medicines.

References

  • Development of a Nonisothermal Knudsen Effusion Method and Application to PAH and Cellulose Tar Vapor Pressure Measurement.
  • Vapor Pressure Measurements Knudsen Effusion Method.
  • Differential Scanning Calorimetry (DSC Analysis)
  • Vapor Pressure Analyzer. Pragolab.
  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.
  • A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed.
  • VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. AZoM.
  • Knudsen Effusion.
  • Methods for calculating the enthalpies of sublimation of organic molecular crystals.
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Malvern Panalytical.
  • Differential Scanning Calorimetry. Improved Pharma.
  • Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research.
  • New method for determination of vaporization and sublimation enthalpy of aromatic compounds at 298.15 K using solution calorimetry technique. ScienceDirect.
  • Sublimation Enthalpies of Organic Compounds: A Very Large Database with a Match to Crystal Structure Determinations and a Comparison with Lattice Energies.
  • Solution calorimetry as a tool for investigating drug interaction with intestinal fluid.
  • ITC Assay Service for Drug Discovery. Reaction Biology.
  • A Group Contribution Model for Determining the Sublimation Enthalpy of Organic Compounds at the Standard Reference Temper
  • Role of Steric Hindrance in the Crystal Packing of Z′ = 4 Superstructure of Trimethyltin Hydroxide.
  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen.
  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. MDPI.
  • Sublimation Enthalpies of Organic Compounds: A Very Large Database with a Match to Crystal Structure Determinations and a Comparison with L
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • Thermochemistry of 2-Aminopyridine (C5H6N2)(s).
  • In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxyl
  • Shape (Steric) Effects. EdTech Books.
  • Stable Hemiaminals: 2-Aminopyrimidine Deriv
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Royal Society of Chemistry.
  • Stable Hemiaminals: 2-Aminopyrimidine Deriv
  • The thermodynamics of crystal packing: solvent versus steric effects.
  • Packing Problems: High Z′ Crystal Structures and Their Relationship to Cocrystals, Inclusion Compounds, and Polymorphism.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives.
  • Thermodynamics of Chemical Hydrogen Storage: Are Sterically Hindered and Overcrowded Molecules More Effective?. MDPI.
  • Sterically Hindered Amines. Enamine.
  • Thermodynamics of ketone + amine mixtures. Part I. Volumetric and speed of sound data at (293.15, 298.15 and 303.15) K for 2-pro. arXiv.org.
  • Thermodynamics of CO₂ loaded aqueous amines. Repository Home.
  • A complete description of thermodynamic stabilities of molecular crystals. PMC.

Sources

Foundational

A Technical Guide to 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine as a Novel Ligand in Coordination Chemistry: A Predictive Approach

Disclaimer: The subject of this guide, 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, is a novel chemical entity with limited to no representation in the current body of published scientific literature. Consequently, t...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The subject of this guide, 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, is a novel chemical entity with limited to no representation in the current body of published scientific literature. Consequently, this document adopts a predictive and theoretical framework. The proposed synthetic protocols, coordination behaviors, and experimental designs are based on established principles of organic and inorganic chemistry, drawing analogies from well-documented, structurally similar compounds. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource to initiate and guide the exploration of this ligand's potential in coordination chemistry.

Executive Summary

The exploration of novel ligands is a cornerstone of innovation in coordination chemistry, catalysis, and materials science. This guide introduces 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, a ligand featuring a unique combination of a pyrimidine moiety for metal coordination and a sterically demanding tert-butyl group. While direct experimental data on this specific molecule is scarce, this document provides a comprehensive theoretical framework for its synthesis, predicts its coordination behavior, and offers detailed, adaptable experimental protocols for its study. By leveraging established knowledge of pyrimidine-based ligands and the well-understood impact of steric hindrance, this guide serves as a catalyst for future research into this promising, unexplored area.

Introduction to the Ligand: Structural and Electronic Profile

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is a unique molecular architecture that combines two key features relevant to coordination chemistry: a pyrimidine ring and a bulky tert-butyl group. The pyrimidine ring, a nitrogen-containing heterocycle, is a well-known motif in coordination chemistry, capable of forming stable complexes with a variety of metal ions.[1][2] The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them effective Lewis bases for coordinating to metal centers.

The presence of the sterically demanding tert-butyl group is expected to exert significant influence on the ligand's coordination properties.[3][4] Steric hindrance can dictate the coordination number of the metal center, influence the geometry of the resulting complex, and potentially create a unique pocket around the metal ion that could be exploited for selective catalysis or molecular recognition.[5][6][7] The interplay between the electronic properties of the pyrimidine ring and the steric bulk of the tert-butyl group makes this ligand a compelling target for investigation.

Proposed Synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

A plausible and efficient synthetic route to the target ligand can be envisioned through a reductive amination pathway. This common and robust method involves the reaction of an aldehyde with an amine to form an imine, which is then reduced in situ to the desired amine.[8]

Proposed Synthetic Pathway:

The synthesis would likely proceed via the reaction of pyrimidine-5-carbaldehyde with tert-butylamine to form an intermediate Schiff base, which is then reduced to the final product.

Synthetic Pathway cluster_reactants Reactants pyrimidine_aldehyde Pyrimidine-5-carbaldehyde intermediate Schiff Base Intermediate pyrimidine_aldehyde->intermediate + tert-Butylamine (Imine Formation) tert_butylamine tert-Butylamine product 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine intermediate->product + Reducing Agent (Reduction) reducing_agent Reducing Agent (e.g., NaBH4)

Caption: Proposed synthetic pathway for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine.

Predicted Coordination Chemistry and Properties

The coordination behavior of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is anticipated to be dominated by the interplay of the pyrimidine ring's donor atoms and the steric influence of the tert-butyl group.

4.1 Coordination Modes

The pyrimidine ring offers two potential nitrogen donor atoms.[1] Depending on the metal ion and reaction conditions, the ligand could act as a:

  • Monodentate Ligand: Coordinating through one of the pyrimidine nitrogen atoms. The steric bulk of the tert-butyl group may favor coordination at the less hindered nitrogen.

  • Bridging Ligand: Linking two metal centers, with each nitrogen atom coordinating to a different metal.

Coordination Modes cluster_monodentate Monodentate Coordination cluster_bridging Bridging Coordination M1 M L1 L M1->L1 Coordination Bond M2 M L2 L M2->L2 Coordination Bond M3 M L2->M3 Coordination Bond

Caption: Predicted monodentate and bridging coordination modes.

4.2 Influence of the tert-Butyl Group

The large steric profile of the tert-butyl group is expected to have several significant consequences:[3][4]

  • Controlled Stoichiometry: It may limit the number of ligands that can coordinate to a single metal center, preventing the formation of highly crowded complexes.

  • Geometric Constraints: The bulkiness can enforce specific coordination geometries, potentially leading to unusual or distorted structures.[5]

  • Creation of a Hydrophobic Pocket: The non-polar tert-butyl group can create a hydrophobic microenvironment around the metal center, which could be beneficial for catalysis in non-polar media or for mimicking enzyme active sites.

Property Predicted Influence of Ligand Structure
Coordination Number Likely to favor lower coordination numbers due to steric hindrance.
Complex Geometry May induce distorted geometries (e.g., distorted tetrahedral or square planar).
Solubility The tert-butyl group will increase lipophilicity, enhancing solubility in organic solvents.
Catalytic Activity The steric bulk could enhance selectivity in catalytic reactions by controlling substrate access to the metal center.

Experimental Protocols: A Guide to Investigation

The following protocols are provided as a starting point for the synthesis and characterization of the ligand and its metal complexes. Researchers should adapt these methods based on their specific experimental goals and available instrumentation.[9][10]

5.1 Protocol for Ligand Synthesis: Reductive Amination

Materials:

  • Pyrimidine-5-carbaldehyde

  • tert-Butylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve pyrimidine-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Add tert-butylamine (1.1 eq) to the solution and stir at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

5.2 Protocol for Synthesis of a Generic Metal Complex (e.g., with a Metal(II) Chloride)

Materials:

  • 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (Ligand)

  • A metal(II) chloride salt (e.g., CuCl₂, PdCl₂, etc.)

  • Ethanol (EtOH) or Acetonitrile (MeCN)

Procedure:

  • Dissolve the ligand (2.0 eq) in ethanol in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve the metal(II) chloride (1.0 eq) in a minimal amount of ethanol.

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • A precipitate may form immediately or upon standing. Stir the reaction mixture at room temperature for 24 hours.

  • Collect the solid product by filtration, wash with cold ethanol, and then with a small amount of diethyl ether.

  • Dry the complex under vacuum.

5.3 Characterization Techniques

A thorough characterization of the ligand and its complexes is crucial.[11] The following techniques are recommended:

Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the structure and purity of the ligand and to probe the coordination environment in diamagnetic complexes.
FT-IR Spectroscopy To identify characteristic vibrational modes of the ligand and to observe shifts upon coordination to a metal.
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight of the ligand and the stoichiometry of the metal complexes.
Elemental Analysis To determine the empirical formula of the synthesized compounds.
Single-Crystal X-ray Diffraction To definitively determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.
UV-Vis Spectroscopy To study the electronic properties of the complexes and to monitor reaction kinetics.

Potential Applications

The unique structural features of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine suggest several potential areas of application for its metal complexes:

  • Homogeneous Catalysis: The sterically hindered environment around the metal center could lead to high selectivity in catalytic transformations such as cross-coupling reactions, hydrogenations, or polymerizations.

  • Bioinorganic Chemistry: Pyrimidine derivatives are known for their biological activity.[12][13] Metal complexes of this ligand could be investigated for their potential as anticancer or antimicrobial agents.

  • Materials Science: The ligand could be used to construct metal-organic frameworks (MOFs) or other coordination polymers with interesting structural and functional properties.

Conclusion

While 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine remains a largely unexplored ligand, its predicted properties make it a highly attractive target for research in coordination chemistry. The combination of a versatile pyrimidine coordinating unit and a sterically demanding tert-butyl group offers exciting possibilities for the design of novel catalysts, therapeutic agents, and advanced materials. The synthetic routes and experimental protocols outlined in this guide provide a solid foundation for researchers to begin to unlock the potential of this promising molecule.

References

  • A critical review of coordination chemistry of pyrimidine and pyridazine compounds: Bonding, chelation and corrosion inhibition. (n.d.).
  • Synthesis, characterization, coordination chemistry and biological activity of some pyrimidine complexes. (n.d.).
  • A Study on Coordination chemistry : Synthesis and Characteriz
  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025, October 22). Thieme.
  • Synthesis of Pyrimidines via N-Vinyl Tertiary Enamides. (2011, November 18). Synfacts.
  • Synthesis, Characterisation, DFT Study and Biological Evaluation of Complexes Derived from Transition Metal and Mixed Ligands. (2025, October 6). MDPI.
  • The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. (n.d.). Benchchem.
  • Synthesis of Pyrimidine Based Metal Ligands. (2025, August 6).
  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2025, August 9).
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. (2024, June 6). IQCC - UdG.
  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. (n.d.). Indian Academy of Sciences.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC.
  • tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024, January 16). ChemRxiv.
  • Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. (2020, March 30).
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023, April 14). RSC Publishing.
  • Steric effects. (n.d.). Wikipedia.
  • Synthesis, Characterization and Biological Evaluation of NovelMacrocyclic Metal ‎Complexes: Insights from Spectroscopic Analysis, Molecular Docking, Antioxidant Studies‎, andAntimicrobial Screening. (2026, February 15).
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025, April 3). Taylor & Francis.
  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (n.d.). Benchchem.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4).
  • Synthesis and Characterization of Novel Co(III)/Ru(II) Heterobimetallic Complexes as Hypoxia-Activated Iron-Sequestering Anticancer Prodrugs. (2024, December 18). PMC.
  • Synthesis, Investigation, Biological Evaluation and Application of Coordination Compounds—A Review. (2024, December 10). Preprints.org.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

An Application Note for the Synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine Abstract This document provides a comprehensive guide for the synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, a key b...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

Abstract

This document provides a comprehensive guide for the synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, a key building block in contemporary medicinal chemistry and drug discovery. The primary synthetic strategy detailed is a robust and efficient one-pot reductive amination of pyrimidine-5-carbaldehyde with tert-butylamine. This application note offers a detailed, step-by-step protocol, an exploration of the underlying chemical principles, and guidance on the synthesis of the requisite aldehyde precursor. The methodologies are designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.

Introduction and Strategic Overview

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, also known as N-tert-butyl-1-(pyrimidin-5-yl)methanamine, serves as a crucial intermediate for the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics.

The most direct and widely adopted method for synthesizing secondary amines of this nature is through reductive amination.[1][2] This powerful transformation combines a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the target amine. This one-pot approach is favored for its high atom economy and operational simplicity.

Our selected strategy involves the reaction of pyrimidine-5-carbaldehyde with tert-butylamine, followed by reduction with sodium borohydride. This approach is advantageous due to the commercial availability of the amine, the relative stability of the pyrimidine ring to the chosen reducing agent, and the generally high yields achieved.

cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Reductive Amination P1 5-Bromopyrimidine P2 Pyrimidine-5-carbaldehyde P1->P2 1. n-BuLi 2. Ethyl Formate A1 Pyrimidine-5-carbaldehyde A3 [Imine Intermediate] A1->A3 Condensation A2 tert-Butylamine A2->A3 A4 2-methyl-N-(pyrimidin-5-ylmethyl) propan-2-amine (Final Product) A3->A4 Reduction (NaBH₄)

Caption: Overall synthetic strategy for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine.

Synthesis of Key Precursor: Pyrimidine-5-carbaldehyde

While commercially available, pyrimidine-5-carbaldehyde can be costly. An efficient synthesis from more accessible starting materials is often desirable. A one-pot procedure starting from 5-bromopyrimidine offers a high-yield alternative to older, multi-step methods that utilize hazardous reagents.[3][4]

Principle: This synthesis relies on a metal-halogen exchange reaction. 5-Bromopyrimidine is treated with n-butyllithium at very low temperatures to generate the highly reactive pyrimidin-5-yl-lithium intermediate. This organolithium species is then quenched with a formylating agent, such as ethyl formate, to yield the desired aldehyde. The use of extremely low temperatures (below -90 °C) is critical, as the pyrimidin-5-yl-lithium complex is unstable at higher temperatures.[3]

Protocol 2.1: Synthesis of Pyrimidine-5-carbaldehyde

Materials and Reagents

ReagentFormulaMW ( g/mol )QuantityMoles
5-BromopyrimidineC₄H₃BrN₂158.985.00 g31.45 mmol
n-ButyllithiumC₄H₉Li64.0613.8 mL (2.5 M in hexanes)34.60 mmol
Ethyl FormateC₃H₆O₂74.083.0 mL34.90 mmol
Anhydrous THFC₄H₈O-150 mL-
Diethyl Ether(C₂H₅)₂O-As needed-
Saturated NH₄Cl (aq)NH₄Cl-50 mL-
BrineNaCl (aq)-50 mL-
Anhydrous MgSO₄MgSO₄-As needed-

Procedure:

  • To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 5-bromopyrimidine (5.00 g) and anhydrous THF (100 mL).

  • Cool the stirred solution to -100 °C using a liquid nitrogen/ethanol bath.

  • Slowly add n-butyllithium (13.8 mL, 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -95 °C. Stir the resulting mixture for 45 minutes at this temperature.

  • In a separate dry flask, dissolve ethyl formate (3.0 mL) in anhydrous THF (50 mL) and cool to -100 °C.

  • Transfer the pyrimidin-5-yl-lithium solution to the ethyl formate solution via cannula while maintaining the temperature at -100 °C.

  • Stir the reaction mixture for 1 hour at -100 °C, then allow it to warm slowly to -78 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 20-40% ethyl acetate in hexanes) to yield pyrimidine-5-carbaldehyde as a white solid. A typical yield is around 50-60%.[3]

Core Protocol: Synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

Principle: This one-pot protocol proceeds via two key steps: the formation of an N-tert-butyl-1-(pyrimidin-5-yl)methanimine (a Schiff base) intermediate, followed by its immediate reduction. The bulky tert-butyl group provides steric hindrance that minimizes potential side reactions, such as the formation of tertiary amines. Sodium borohydride is an ideal reducing agent as it is selective for the imine double bond and does not typically reduce the aromatic pyrimidine ring under these mild conditions.[1][5]

cluster_mech Reductive Amination Mechanism start_aldehyde Pyrimidine-5-carbaldehyde (Electrophile) hemiaminal Hemiaminal Intermediate start_aldehyde->hemiaminal + H⁺ (cat.) start_amine tert-Butylamine (Nucleophile) start_amine->hemiaminal imine Imine (Schiff Base) hemiaminal->imine - H₂O final_product Final Amine Product imine->final_product + [H⁻] (from NaBH₄) + H⁺ (workup)

Caption: Mechanism of the reductive amination process.

Protocol 3.1: One-Pot Reductive Amination

Materials and Reagents

ReagentFormulaMW ( g/mol )QuantityMoles
Pyrimidine-5-carbaldehydeC₅H₄N₂O108.102.00 g18.50 mmol
tert-ButylamineC₄H₁₁N73.142.45 mL23.13 mmol
Sodium BorohydrideNaBH₄37.830.84 g22.20 mmol
Methanol (anhydrous)CH₃OH-100 mL-
Dichloromethane (DCM)CH₂Cl₂-As needed-
Deionized WaterH₂O-As needed-
BrineNaCl (aq)-As needed-
Anhydrous Na₂SO₄Na₂SO₄-As needed-

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Imine Formation:

    • To a 250 mL round-bottom flask, add pyrimidine-5-carbaldehyde (2.00 g) and anhydrous methanol (100 mL).

    • Stir the mixture at room temperature until the aldehyde is fully dissolved.

    • Add tert-butylamine (2.45 mL) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) (e.g., using 50% ethyl acetate/hexanes).

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (0.84 g) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Work-up:

    • Carefully quench the reaction by adding deionized water (20 mL) dropwise at 0 °C.

    • Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

    • To the remaining aqueous residue, add more water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product as an oil or semi-solid.

  • Purification:

    • Purify the crude material using flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of 0% to 10% methanol in dichloromethane.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine as a pale yellow oil or solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the tert-butyl group (a singlet integrating to 9H at ~1.2 ppm), the methylene bridge (a singlet integrating to 2H at ~3.8 ppm), and the pyrimidine protons (two singlets for H2 and H4/H6, and a singlet for H5 which is now part of the main chain).

  • ¹³C NMR: Expect signals for the quaternary and methyl carbons of the tert-butyl group, the methylene carbon, and the carbons of the pyrimidine ring.

  • Mass Spectrometry (ESI-MS): Calculate the expected mass for the protonated molecule [M+H]⁺ and compare it with the experimental value.

  • Purity (HPLC): Purity can be assessed using reverse-phase HPLC.

Troubleshooting and Field Insights

  • Incomplete Imine Formation: If TLC analysis shows significant remaining aldehyde after 2 hours, the addition of a dehydrating agent like 3Å or 4Å molecular sieves during the imine formation step can help drive the equilibrium towards the product.

  • Aldehyde Reduction Side-Product: Premature or overly rapid addition of NaBH₄ can lead to the reduction of the starting aldehyde to pyrimidin-5-ylmethanol. Ensure imine formation is well underway before beginning the reduction.

  • Purification Difficulties: The basic nature of the product amine can sometimes cause streaking on silica gel columns. Pre-treating the silica with triethylamine (e.g., by including 0.5-1% triethylamine in the eluent) can significantly improve the chromatography.

References

  • Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • Rho, T., & Abuh, Y. F. (1994). One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium.
  • One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium. (2006, September 23). Taylor & Francis. Retrieved March 12, 2026, from [Link]

  • Wiley, R. H., & Yamamoto, Y. (1970). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 35(8), 2841-2842.
  • 2-Methylpyrimidin-5-amine. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • Scheme 2. Synthesis of tert-butyl (S). (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. (2026, February 25). Taylor & Francis. Retrieved March 12, 2026, from [Link]

  • An easy route to optically active 1-substituted-1-pyridyl-methylamines by diastereoselective reduction of enantiopure N- tert-butanesulfinyl ketimines. (2017, January 25). ResearchGate. Retrieved March 12, 2026, from [Link]

  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s). (n.d.). Google Patents.
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Greener Education Materials for Chemists. Retrieved March 12, 2026, from [Link]

  • ChemInform Abstract: Cyclization of 6-Arylethynylpyrimidine-5-carbaldehydes with tert-Butylamine: Microwave versus Thermal Preparation of Pyrido[4,3-d]pyrimidines. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013, October 30). Beilstein Journals. Retrieved March 12, 2026, from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014, February 14). BYU ScholarsArchive. Retrieved March 12, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • 2-Propanamine, N-methyl-. (n.d.). NIST WebBook. Retrieved March 12, 2026, from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). PMC. Retrieved March 12, 2026, from [Link]

  • Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. (2018, April 13). ACS Publications. Retrieved March 12, 2026, from [Link]

Sources

Application

Application Note: Advanced Reductive Amination Protocol for Sterically Hindered Amines

Target Synthesis: N-(tert-butyl)-1-(pyrimidin-5-yl)methanamine Application: Medicinal Chemistry, Drug Discovery, and Scaffold Functionalization Introduction & Mechanistic Rationale Reductive amination is a cornerstone re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Synthesis: N-(tert-butyl)-1-(pyrimidin-5-yl)methanamine Application: Medicinal Chemistry, Drug Discovery, and Scaffold Functionalization

Introduction & Mechanistic Rationale

Reductive amination is a cornerstone reaction in medicinal chemistry for the construction of robust carbon-nitrogen bonds. The pyrimidine-5-carbaldehyde scaffold is a highly valued, electron-deficient heterocyclic building block frequently used in the design of kinase inhibitors and other targeted therapeutics[1]. However, coupling this aldehyde with a highly sterically hindered primary amine—such as tert-butylamine—presents a significant synthetic challenge.

As a Senior Application Scientist, I frequently observe that standard one-pot reductive amination protocols fail when applied to bulky amines. The tertiary butyl group creates a crowded steric environment that drastically reduces the amine's nucleophilicity, creating a kinetic bottleneck during the initial formation of the Schiff base (imine) intermediate[2].

If a hydride source is introduced prematurely, the highly electrophilic pyrimidine-5-carbaldehyde will undergo direct reduction to the corresponding alcohol (pyrimidin-5-ylmethanol) faster than it can condense with the amine. To circumvent this, a stepwise protocol is required. We utilize a Lewis acid and dehydrating agent, Titanium(IV) isopropoxide (Ti(OiPr)₄), to force the imine formation to completion. For the reduction step, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal choice. STAB is preferred over traditional reagents like sodium cyanoborohydride (NaCNBH₃) due to its superior chemoselectivity for iminium ions over aldehydes, its lower toxicity profile, and its efficacy without the need for strict acidic pH control[3],[4].

Reaction Workflow & Mechanistic Pathway

ReductiveAmination A Pyrimidine-5-carbaldehyde + tert-Butylamine B Step 1: Imine Formation (Kinetically Slow) A->B Ti(OiPr)4 or 4Å MS Anhydrous THF/DCE C Schiff Base Intermediate (Sterically Hindered) B->C Dehydration (-H2O) D Step 2: Hydride Reduction (NaBH(OAc)3) C->D Room Temperature 1-12 Hours E N-(tert-butyl)-1-(pyrimidin-5-yl)methanamine (Target Product) D->E Aqueous Quench (NaHCO3)

Workflow for the stepwise reductive amination of pyrimidine-5-carbaldehyde with tert-butylamine.

Condition Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions. Direct one-pot methods (Entry 1) yield poor results due to the kinetic barrier of the bulky tert-butylamine[2]. The stepwise addition of a Lewis acid (Entry 3) provides the optimal balance of yield and purity.

Table 1: Optimization of Reductive Amination Conditions

EntryAmine (eq)Additive / DehydrantReducing AgentSolventYield (%)Observation / Causality
11.1None (One-Pot)STAB (1.5 eq)DCE32%High levels of pyrimidin-5-ylmethanol byproduct due to slow imine formation.
22.04Å Molecular SievesSTAB (1.5 eq)DCE68%Improved yield; sieves effectively remove H₂O but kinetic barrier remains high.
3 2.0 Ti(OiPr)₄ (1.5 eq) STAB (1.5 eq) THF 87% Optimal; Lewis acid activates carbonyl and traps water, driving complete imine formation.
42.0Ti(OiPr)₄ (1.5 eq)NaCNBH₃ (1.5 eq)MeOH71%Good yield, but requires acidic pH control and generates toxic byproducts.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reaction fidelity at each mechanistic stage.

Reagents & Materials:

  • Pyrimidine-5-carbaldehyde (1.0 mmol, 108.1 mg)

  • tert-Butylamine (2.0 mmol, 210 µL)

  • Titanium(IV) isopropoxide (1.5 mmol, 445 µL)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Saturated aqueous NaHCO₃ solution

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon) for 5 minutes.

  • Imine Pre-formation (Step 1): Dissolve pyrimidine-5-carbaldehyde (1.0 mmol) in 5.0 mL of anhydrous THF. Add tert-butylamine (2.0 mmol) via syringe.

    • Causality: Using a 2.0 equivalent excess of the highly volatile amine helps drive the equilibrium toward the imine product.

  • Lewis Acid Addition: Dropwise, add Ti(OiPr)₄ (1.5 mmol) to the stirring solution. Allow the mixture to stir at room temperature for 6–8 hours.

    • Self-Validation Checkpoint 1: Perform a Thin Layer Chromatography (TLC) check (Eluent: 50% EtOAc/Hexanes). The strongly UV-active starting aldehyde spot (lower Rf) should disappear completely, replaced by a new, less polar UV-active spot corresponding to the Schiff base. The solution will typically transition to a pale yellow color.

  • Hydride Reduction (Step 2): Cool the reaction flask to 0 °C using an ice bath. Add STAB (1.5 mmol) portion-wise over 5 minutes.

    • Causality: STAB is a mild hydride donor. Cooling the reaction mitigates any exothermic degradation and ensures the hydride selectively attacks the activated iminium species rather than any trace unreacted aldehyde[4].

  • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 4 hours.

    • Self-Validation Checkpoint 2: A second TLC check should reveal the disappearance of the imine spot and the appearance of a highly polar, ninhydrin-active spot (the secondary amine product).

  • Quench & Workup: Cool the flask back to 0 °C. Carefully and slowly add 5.0 mL of saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint 3: You will observe mild effervescence (H₂ gas evolution) as the unreacted STAB is hydrolyzed. Simultaneously, the titanium salts will rapidly hydrolyze and precipitate as a dense, white solid (TiO₂).

  • Filtration & Extraction: Filter the biphasic suspension through a tightly packed pad of Celite to remove the titanium salts, washing the filter cake with Ethyl Acetate (3 x 10 mL). Transfer the filtrate to a separatory funnel, isolate the organic layer, and extract the aqueous layer once more with Ethyl Acetate (10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure target compound.

Analytical Characterization & Troubleshooting

To confirm the success of the reductive amination, utilize the following analytical markers:

  • ¹H NMR (CDCl₃): Look for the disappearance of the distinct aldehyde proton peak at ~10.1 ppm. The successful formation of the product is confirmed by the appearance of a singlet integrating to 9 protons at ~1.15 ppm (the tert-butyl group) and a new methylene singlet integrating to 2 protons at ~3.80 ppm (the bridging -CH₂- group).

  • Mass Spectrometry (ESI-MS): The expected mass for N-(tert-butyl)-1-(pyrimidin-5-yl)methanamine is 165.13 g/mol . Look for the [M+H]⁺ peak at m/z 166.1.

  • Troubleshooting: If the [M+H]⁺ peak at m/z 111.0 is prominent, the aldehyde was prematurely reduced to pyrimidin-5-ylmethanol. To fix this, increase the imine formation time (Step 3) to 12 hours before adding STAB.

References

  • Benchchem. "Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde | Benchchem". Benchchem.
  • Benchchem. "Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 5-Tert-butylnonan-5-amine and Less Bulky Amines". Benchchem.
  • Studylib. "Reductive Amination with Borohydride & Borane Reducing Agents". Studylib.
  • National Institutes of Health (NIH).

Sources

Method

Application Notes and Protocols: Leveraging 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine for Next-Generation Kinase Inhibitor Design

Audience: Researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery. Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" st...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure in the design of potent and selective kinase inhibitors.[1][2][3] This guide provides an in-depth exploration of a specific, highly versatile building block: 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine . We will dissect its structural attributes and provide a strategic framework for its application in the rational design of novel kinase inhibitors. This document will move beyond theoretical concepts to offer detailed, field-proven protocols for synthesis, biochemical and cellular characterization, and lead optimization, empowering researchers to harness the full potential of this valuable scaffold.

The Strategic Advantage of the Pyrimidin-5-ylmethylamine Scaffold

The 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine scaffold offers a unique combination of features that make it an exceptional starting point for kinase inhibitor design. The pyrimidine core itself is a well-established hinge-binding motif, capable of mimicking the adenine moiety of ATP to form critical hydrogen bonds within the kinase active site.[1][4][5]

Dissecting the Core Scaffold:
  • The Pyrimidine Core: The two nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key hydrogen bond acceptors, enabling strong interactions with the backbone amide protons of the kinase hinge region.[5][6] This interaction is a conserved feature in the majority of ATP-competitive kinase inhibitors and is crucial for potent inhibition.[5]

  • The 5-Methylamino Linker: This flexible linker provides a crucial vector for positioning larger substituents into the solvent-exposed region of the ATP binding pocket. By modifying the amine, medicinal chemists can introduce moieties that enhance potency, improve selectivity, and modulate pharmacokinetic properties.

  • The tert-Butyl Group: The bulky tert-butyl group serves as a valuable steric anchor. It can occupy hydrophobic pockets near the ATP-binding site, potentially enhancing binding affinity through favorable van der Waals interactions.[7] Furthermore, its presence can shield the adjacent amine from metabolic degradation, improving the compound's metabolic stability.

A Logic for Kinase Targeting:

The inherent properties of this scaffold make it an ideal starting point for targeting a wide range of kinases. The pyrimidine core provides the necessary anchor to the hinge region, while the substituent on the methylamine can be tailored to achieve selectivity for a specific kinase or a desired profile of polypharmacology. For instance, targeting kinases with a glycine residue at the H6 position of the hinge can allow for unusual hydrogen bonding patterns that can be exploited for inhibitor design.[5]

Case Study: Design of a B-Raf V600E Inhibitor

To illustrate the application of this scaffold, we will outline the design and development of a hypothetical inhibitor, "Pyr-tBu-Inhibitor-1" (PTI-1), targeting the constitutively active B-Raf V600E mutant. The B-Raf V600E mutation is a key driver in approximately 50% of melanomas and is implicated in other cancers.[8][9] It leads to the hyperactivity of the MAPK/ERK signaling pathway, promoting cell proliferation and survival.[10][11][12]

Design Rationale for PTI-1:

Our design strategy for PTI-1 involves appending a 3-chloro-4-fluoroaniline group to the 2-position of the pyrimidine ring of our core scaffold. This choice is based on the following rationale:

  • Enhanced Hinge Binding: The aniline nitrogen can form an additional hydrogen bond with the kinase hinge, supplementing the interactions of the pyrimidine core.

  • Exploiting the Hydrophobic Pocket: The 3-chloro-4-fluorophenyl group is designed to occupy a hydrophobic pocket adjacent to the hinge region, a common feature in many kinase inhibitors.

  • Modulating Potency and Selectivity: The electronic properties of the chloro and fluoro substituents can influence the pKa of the aniline nitrogen and contribute to favorable interactions within the active site.

The proposed binding mode of PTI-1 within the B-Raf V600E active site is depicted below:

G cluster_kinase B-Raf V600E Active Site cluster_inhibitor PTI-1 hinge Hinge Region (Backbone Amides) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyrimidine Pyrimidine Core pyrimidine->hinge H-Bonds aniline 3-Chloro-4-fluoroaniline aniline->hinge H-Bond aniline->hydrophobic_pocket Hydrophobic Interaction tert_butyl tert-Butyl Group tert_butyl->solvent_front Solvent Interaction G start 2-chloro-5-methylpyrimidine step1 Bromination (NBS, AIBN) start->step1 intermediate1 5-(bromomethyl)-2-chloropyrimidine step1->intermediate1 step2 Nucleophilic Substitution (tert-butylamine) intermediate1->step2 intermediate2 2-chloro-N-(pyrimidin-5-ylmethyl)propan-2-amine step2->intermediate2 step3 Suzuki Coupling (3-chloro-4-fluorophenylboronic acid, Pd catalyst) intermediate2->step3 final_product PTI-1 step3->final_product

Caption: Synthetic workflow for PTI-1.

Protocol:

  • Step 1: Bromination of 2-chloro-5-methylpyrimidine.

    • To a solution of 2-chloro-5-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-(bromomethyl)-2-chloropyrimidine.

  • Step 2: Nucleophilic Substitution with tert-butylamine.

    • Dissolve 5-(bromomethyl)-2-chloropyrimidine (1.0 eq) in a polar aprotic solvent such as acetonitrile.

    • Add tert-butylamine (2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Remove the solvent in vacuo, and partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

    • Purify the product by chromatography to obtain 2-chloro-N-(pyrimidin-5-ylmethyl)propan-2-amine.

  • Step 3: Suzuki Coupling with 3-chloro-4-fluorophenylboronic acid.

    • To a degassed mixture of 2-chloro-N-(pyrimidin-5-ylmethyl)propan-2-amine (1.0 eq), 3-chloro-4-fluorophenylboronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) in a suitable solvent system (e.g., 1,4-dioxane and water), add a base such as K2CO3 (2.0 eq).

    • Heat the reaction mixture to 90-100 °C under an inert atmosphere for 8-12 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the final product, PTI-1, by column chromatography.

In Vitro Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a robust method for quantifying kinase activity by measuring ADP production. [13][14] Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of PTI-1 in 100% DMSO.

    • Perform serial dilutions in DMSO to create a 10-point concentration gradient for IC50 determination.

  • Kinase Reaction:

    • Prepare a master mix containing recombinant B-Raf V600E enzyme and its substrate (e.g., MEK1) in kinase reaction buffer.

    • In a 384-well plate, add 2.5 µL of the kinase/substrate master mix to each well.

    • Add 2.5 nL of serially diluted PTI-1 or DMSO (vehicle control) to the respective wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution (at the Km concentration for B-Raf V600E).

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Inhibition of ERK Phosphorylation

This protocol assesses the ability of PTI-1 to inhibit the B-Raf V600E signaling pathway in living cells by measuring the phosphorylation of its downstream target, ERK. [15][16] Protocol:

  • Cell Culture and Treatment:

    • Seed A375 human melanoma cells (which harbor the B-Raf V600E mutation) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of PTI-1 (or DMSO control) for 2 hours.

  • Cell Lysis:

    • Aspirate the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Phospho-ERK Detection (ELISA-based):

    • Use a sandwich ELISA kit to quantify the levels of phosphorylated ERK (p-ERK) and total ERK in the cell lysates.

    • Briefly, coat a plate with a capture antibody for total ERK.

    • Add cell lysates and incubate.

    • Add a detection antibody for p-ERK (conjugated to an enzyme like HRP) and a detection antibody for total ERK (conjugated to a different detection system).

    • Add the appropriate substrates and measure the signal (e.g., absorbance or fluorescence).

  • Data Analysis:

    • Normalize the p-ERK signal to the total ERK signal for each well.

    • Calculate the percent inhibition of ERK phosphorylation relative to the DMSO-treated cells.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Structure-Activity Relationship (SAR) and Lead Optimization

The following table presents hypothetical data for PTI-1 and a series of analogs to illustrate a typical SAR study. This data can guide the optimization of the lead compound.

CompoundR1R2B-Raf V600E IC50 (nM)A375 Cell Proliferation IC50 (nM)
PTI-1 ClF1550
PTI-2 HH250800
PTI-3 OMeH80300
PTI-4 ClH3090

Analysis of Hypothetical SAR Data:

  • PTI-2 (unsubstituted): The significant drop in potency compared to PTI-1 highlights the importance of the halogen substituents for potent B-Raf V600E inhibition.

  • PTI-3 (methoxy substituent): The methoxy group at R1 reduces potency compared to the chloro group in PTI-1, suggesting that an electron-withdrawing group at this position is more favorable.

  • PTI-4 (chloro substituent): The removal of the fluorine atom (R2) slightly decreases potency, indicating a minor but positive contribution of this substituent, possibly through enhanced binding or improved physicochemical properties.

This initial SAR suggests that further exploration of electron-withdrawing groups at the R1 position and various substituents at the R2 position could lead to more potent inhibitors.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to avoid costly late-stage failures in drug development. [17][18][19][20]

In Vitro ADME Assays:
AssayProtocol SummaryDesirable Outcome for PTI-1
Kinetic Solubility Measurement of solubility in a buffered solution over time.> 50 µM
PAMPA Assessment of passive membrane permeability using an artificial membrane.High permeability
Microsomal Stability Incubation with liver microsomes to assess metabolic stability.t1/2 > 30 min
Plasma Protein Binding Determination of the fraction of compound bound to plasma proteins.Moderate binding (to allow for sufficient free drug concentration)
In Silico Toxicity Prediction:

Computational models can be used to predict potential toxicities at an early stage.

Toxicity EndpointIn Silico ModelResult for PTI-1 (Hypothetical)
hERG Inhibition QSAR models based on known hERG inhibitors.Low risk
Mutagenicity (Ames test) Models based on structural alerts for DNA reactivity.Non-mutagenic
Hepatotoxicity Models trained on compounds with known liver toxicity.Low risk

Conclusion and Future Directions

The 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine scaffold represents a highly promising starting point for the design of novel kinase inhibitors. Its inherent ability to engage the kinase hinge, coupled with the versatility of the methylamino linker for introducing diverse chemical moieties, provides a robust platform for developing potent and selective drug candidates. The systematic application of the synthetic and screening protocols outlined in this guide, along with a focused SAR-driven optimization strategy and early consideration of ADME/Tox properties, will be instrumental in unlocking the full therapeutic potential of this valuable chemical scaffold. Future work should focus on expanding the library of analogs based on the initial SAR, exploring different kinase targets, and conducting in vivo efficacy studies with the most promising compounds.

References

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Wang, Y., Chen, Z., & Gao, J. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599283. [Link]

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). PubMed. [Link]

  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • BioSolveIT. (2024, January 17). Hinge Binder Collection For Kinase Inhibitor Design. [Link]

  • Shaik, A. A., Sankar, G., & Arul, V. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Molecular and Cellular Biochemistry. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Hu, Y., et al. (2023). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters. [Link]

  • Xing, L., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorganic & Medicinal Chemistry. [Link]

  • Patel, H., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Duval, M., et al. (2009). A role for protein ubiquitination in VEGFR-2 signalling and angiogenesis. Biochemical Society Transactions. [Link]

  • Basagiannis, D., et al. (2016). VEGF induces signalling and angiogenesis by directing VEGFR2 internalisation through macropinocytosis. Journal of Cell Science. [Link]

  • Zoppoli, P. (2017). A Look Inside of the Complex Pathogenesis of B-RAF(V600E)-Driven Cancer. Theranostics. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. [Link]

  • Hu, Y., et al. (2023). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters. [Link]

  • OncLive. (n.d.). BRAF V600E - Biomarker Consortium. [Link]

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]

  • Lange, A., et al. (2019). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Chemistry – A European Journal. [Link]

  • Thel 'Vania, A., et al. (2025). BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. Cancers. [Link]

  • B-Raf V600E and V600K mutants. (2022). FEBS Letters. [Link]

  • Patsnap Synapse. (2024, June 21). What are BRAF V600E inhibitors and how do they work? [Link]

  • Semantic Scholar. (n.d.). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. [Link]

  • Advances in reversible covalent kinase inhibitors. (n.d.). WIREs Computational Molecular Science. [Link]

  • University of Helsinki. (n.d.). Characterization of ADME profile of novel protein kinase inhibitors. [Link]

  • ResearchGate. (n.d.). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. [Link]

  • Ghanbari, F., & Rowinsky, E. K. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current Medicinal Chemistry. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

  • Bentham Science Publishers. (2017, September 1). Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • ResearchGate. (n.d.). | Biological hypothesis of the interaction of the tert-butyl and... | Download Scientific Diagram. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). Molecules. [Link]

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Taylor & Francis. (2026, February 25). New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. [Link]

  • ResearchGate. (n.d.). Marketed pyrimidine scaffold containing drugs. [Link]

  • Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction of N-Propargylic β-Enaminones with Formamides. (2018). Organic Letters. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • CeMM. (2025, November 26). From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation. [Link]

Sources

Application

Application Note: Advanced N-Alkylation Protocols for Sterically Hindered Pyrimidine-Containing Amines

Target Substrate: 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (also known as tert-butyl(pyrimidin-5-ylmethyl)amine) Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (also known as tert-butyl(pyrimidin-5-ylmethyl)amine) Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The incorporation of bulky alkyl groups, such as the tert-butyl moiety, onto aliphatic amines is a highly effective strategy in medicinal chemistry to improve metabolic stability, restrict conformational freedom, and modulate basicity. However, the N-alkylation of sterically hindered secondary amines like 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine presents significant synthetic challenges[1].

When attempting to alkylate this specific substrate, chemists face two competing mechanistic hurdles:

  • Severe Steric Hindrance: The tert-butyl group creates a massive steric shield around the secondary nitrogen lone pair, drastically reducing the rate of standard SN2 nucleophilic attack.

  • Chemoselectivity (The Pyrimidine Sink): While the exocyclic secondary amine is theoretically more nucleophilic, its steric blockade can inadvertently shift the reaction's chemoselectivity. Under forcing conditions (high heat, weak base), the less sterically hindered—but weakly nucleophilic—nitrogen atoms of the pyrimidine ring can attack the electrophile, leading to the formation of undesired quaternary pyrimidinium salts [2].

To achieve high yields of the desired tertiary amine, the reaction must bypass the steric shield. This is accomplished by utilizing strong bases to generate a highly nucleophilic amide anion , or by utilizing the "cesium effect" with highly reactive electrophiles in polar aprotic solvents [3].

Reaction Workflows & Chemoselectivity Pathways

The choice of reaction conditions is dictated entirely by the nature of the electrophile. The following decision tree and mechanistic pathway illustrate the logical flow for selecting the appropriate protocol.

DecisionTree SM 2-methyl-N-(pyrimidin-5-ylmethyl) propan-2-amine E_Type Electrophile Type? SM->E_Type Primary Primary Alkyl Halides (Low Reactivity) E_Type->Primary Unbranched R-X Reactive Benzyl/Allyl/Methyl Halides (High Reactivity) E_Type->Reactive Activated R-X ProtA Protocol A: NaH / DMF / 0 °C to RT Primary->ProtA ProtB Protocol B: Cs2CO3 / DMF / 60-80 °C Reactive->ProtB Prod Desired N-Alkylated Tertiary Amine ProtA->Prod ProtB->Prod

Caption: Decision tree for selecting N-alkylation conditions based on electrophile reactivity.

Chemoselectivity Start Substrate (Hindered Sec-Amine) Base Strong Base (NaH) Start->Base NoBase Weak/No Base + Heat Start->NoBase Anion Amide Anion (Highly Nucleophilic) Base->Anion Deprotonation PyrAttack Pyrimidine N-Attack NoBase->PyrAttack Steric Block at Sec-Amine Desired Exocyclic N-Alkylation (Target Product) Anion->Desired R-X Attack Undesired Pyrimidinium Salt (Undesired Byproduct) PyrAttack->Undesired

Caption: Chemoselectivity pathway highlighting the necessity of base-mediated deprotonation.

Quantitative Data & Condition Matrix

The following table summarizes the expected outcomes when applying different reaction conditions to 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine.

ProtocolBase / EquivalentsSolventTemperatureOptimal ElectrophileExpected YieldChemoselectivity (Exocyclic : Pyrimidine)
A (Strong Base) NaH (1.5 eq)DMF0 °C to RTPrimary Alkyl Iodides75 - 85%> 95 : 5
B (Mild Base) Cs₂CO₃ (2.0 eq)DMF60 - 80 °CBenzyl / Allyl Bromides80 - 90%> 90 : 10
Control (Failed)K₂CO₃ (2.0 eq)MeCN80 °CPrimary Alkyl Bromides< 20%40 : 60 (High Pyrimidinium)
Control (Failed)DIPEA (2.0 eq)DCMRTAny< 5%No Reaction

Step-by-Step Experimental Protocols

Protocol A: Sodium Hydride (NaH) Mediated Alkylation

Mechanism: Irreversible deprotonation generates a highly reactive amide anion, overcoming the tert-butyl steric shield. Ideal for standard, unbranched alkyl halides.

Reagents & Materials:

  • 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (1.0 equiv, 10 mmol)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv, 15 mmol)

  • Alkyl Iodide or Bromide (1.2 equiv, 12 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous DMF (30 mL) and cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Carefully add NaH (60% dispersion, 600 mg, 15 mmol) to the stirring DMF. Caution: NaH is highly reactive with moisture; hydrogen gas will evolve.

  • Substrate Addition: Dissolve 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (1.65 g, 10 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 10 minutes.

  • Anion Generation: Remove the ice bath and allow the mixture to stir at room temperature for 45 minutes. The solution may turn slightly yellow, indicating the formation of the amide anion.

  • Electrophile Addition: Re-cool the reaction mixture to 0 °C. Add the alkyl halide (12 mmol) dropwise (if liquid) or in portions (if solid) dissolved in 10 mL DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor completion via LC-MS or TLC (EtOAc/Hexanes).

  • Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with water (3 × 50 mL) and brine (50 mL) to remove DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Cesium Carbonate (Cs₂CO₃) Mediated Alkylation

Mechanism: The large, polarizable cesium cation coordinates the oxygen of the carbonate and the amine, increasing the solubility and nucleophilicity of the transient amine anion [3]. Ideal for highly reactive electrophiles (e.g., benzyl bromide).

Reagents & Materials:

  • 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (1.0 equiv, 10 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 20 mmol)

  • Activated Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv, 11 mmol)

  • Anhydrous DMF or Acetonitrile (MeCN) (0.2 M, 50 mL)

Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve the amine (1.65 g, 10 mmol) in anhydrous DMF (50 mL).

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (6.52 g, 20 mmol) in one portion. Stir the suspension at room temperature for 15 minutes.

  • Electrophile Addition: Add the activated alkyl halide (11 mmol) dropwise.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 65 °C for 8–12 hours. Monitor via LC-MS. Note: Exceeding 80 °C may promote undesired pyrimidine alkylation.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the pad with EtOAc (30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, add water (100 mL), and extract with EtOAc (3 × 50 mL). Wash the organics with 5% aqueous LiCl (3 × 50 mL) to efficiently remove DMF, followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Analytical Validation & Troubleshooting

  • Confirming Chemoselectivity (NMR): To ensure alkylation occurred at the exocyclic nitrogen and not the pyrimidine ring, analyze the ¹H and ¹³C NMR spectra. Pyrimidinium salt formation will result in a significant downfield shift (deshielding) of the pyrimidine aromatic protons (typically >9.0 ppm). Successful exocyclic N-alkylation will leave the pyrimidine protons relatively unchanged (typically ~8.7 ppm for the C2 proton and ~8.6 ppm for the C4/C6 protons).

  • Steric Cleavage (Hofmann-like Elimination): If extreme heating is applied during purification or reaction, highly congested tert-butyl amines can undergo Hofmann-like elimination, yielding an olefin and a secondary amine [1]. Keep distillation or drying temperatures below 60 °C.

References

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines Source: The Journal of Organic Chemistry (ACS Publications), 2018. URL:[Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones (Discusses chemoselectivity challenges and N-alkylation of pyrimidine cores). Source: ACS Omega, 2022. URL:[Link]

Method

Topic: Scalable Synthetic Routes for N-tert-butyl-pyrimidin-5-ylmethylamine

An Application Note and Protocol Guide Abstract N-tert-butyl-pyrimidin-5-ylmethylamine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated as a key structural mo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

N-tert-butyl-pyrimidin-5-ylmethylamine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated as a key structural motif in various therapeutic candidates. The efficient and scalable synthesis of this intermediate is paramount for advancing discovery programs to preclinical and clinical stages. This application note provides a detailed examination of two robust and scalable synthetic strategies for the preparation of N-tert-butyl-pyrimidin-5-ylmethylamine. We present a comparative analysis of a reductive amination pathway starting from pyrimidine-5-carbaldehyde and a nucleophilic substitution route utilizing a 5-(halomethyl)pyrimidine intermediate. Each strategy is accompanied by detailed, step-by-step protocols, mechanistic insights, and a discussion of key process parameters critical for large-scale production. This guide is intended for researchers, chemists, and process development professionals seeking reliable and scalable methods for the synthesis of this important amine.

Strategic Overview: Disconnection Approaches

The synthesis of the target molecule, N-tert-butyl-pyrimidin-5-ylmethylamine, hinges on the formation of the C-N bond between the pyrimidin-5-ylmethyl moiety and the tert-butylamino group. Two primary disconnection strategies are considered for their scalability and efficiency.

  • Reductive Amination Approach: This strategy involves the formation of the target C-N bond by reacting a pyrimidine-5-carbaldehyde intermediate with tert-butylamine under reductive conditions. This is often a preferred route for its high convergence and operational simplicity in the final step.

  • Nucleophilic Substitution Approach: This alternative pathway involves the displacement of a leaving group (e.g., a halide) on a 5-(halomethyl)pyrimidine intermediate by tert-butylamine. This classic S(_N)2 reaction is a fundamental and often scalable transformation.

The choice between these routes depends on factors such as starting material availability, process safety considerations (especially at scale), and overall step economy.

G cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Nucleophilic Substitution Target N-tert-butyl-pyrimidin-5-ylmethylamine R1_Step2 Reductive Amination with tert-Butylamine Target->R1_Step2 Final Step R2_Step2 Nucleophilic Substitution with tert-Butylamine Target->R2_Step2 Final Step R1_Step1 Synthesis of Pyrimidine-5-carbaldehyde R1_Step2->R1_Step1 R1_SM 5-Bromopyrimidine R1_Step1->R1_SM R2_Step1 Synthesis of 5-(Bromomethyl)pyrimidine R2_Step2->R2_Step1 R2_SM Pyrimidine-5-carboxylic acid ester R2_Step1->R2_SM

Caption: High-level overview of the two primary synthetic strategies.

Route 1: Synthesis via Reductive Amination

This route is arguably the more convergent and widely adopted strategy for multigram to kilogram scale synthesis. It proceeds in two key stages: the synthesis of the aldehyde intermediate followed by the final reductive amination.

Principle and Mechanistic Insight

The cornerstone of this route is the efficient preparation of pyrimidine-5-carbaldehyde. Older methods often involved hazardous reagents like phosgene in Vilsmeier-Haack type reactions.[1] A more modern and scalable approach utilizes a one-pot synthesis from 5-bromopyrimidine via a metal-halogen exchange followed by formylation.[1][2] This method avoids harsh reagents and provides good yields.

The subsequent reductive amination is a robust reaction where the aldehyde and tert-butylamine first form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.

G Aldehyde Pyrimidine-5-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine tert-Butylamine Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H₂O Product Target Amine Imine->Product + [H⁻] Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Mechanism of the reductive amination step.

Detailed Experimental Protocols

Protocol 1.1: One-Pot Synthesis of Pyrimidine-5-carbaldehyde from 5-Bromopyrimidine [1][2]

  • Safety Note: This procedure involves n-butyllithium, which is highly pyrophoric, and cryogenic temperatures. It must be performed by trained personnel under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents.

  • Reactor Setup: Equip a suitable multi-neck, jacketed reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.

  • Charge and Cool: Charge the reactor with anhydrous tetrahydrofuran (THF, 10 L/kg of 5-bromopyrimidine). Begin stirring and cool the reactor contents to below -95 °C using a suitable cooling system (e.g., liquid nitrogen/isopropanol bath or cryocooler).

  • Lithiation: Add 5-bromopyrimidine (1.0 eq) to the cold THF. Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) via the dropping funnel, ensuring the internal temperature does not rise above -90 °C. The rate of addition is critical to prevent side reactions and decomposition of the unstable pyrimidin-5-yl-lithium intermediate.[1]

  • Formylation: After the addition is complete, stir the mixture for an additional 30 minutes at -100 °C to -95 °C. In a separate vessel, prepare a solution of ethyl formate (1.2 eq) in anhydrous THF (2 L/kg). Add this solution to the reaction mixture at a rate that maintains the internal temperature below -95 °C.

  • Quench: Upon completion of the addition, stir for 1 hour at -100 °C. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), ensuring the temperature does not rise uncontrollably.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L/kg). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by crystallization to yield pyrimidine-5-carbaldehyde as a solid. Typical yields are in the range of 55-65%.[1]

Protocol 1.2: Reductive Amination to Yield N-tert-butyl-pyrimidin-5-ylmethylamine

  • Safety Note: tert-Butylamine is a flammable and corrosive liquid with a strong odor.[3] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reactor Setup: In a clean, dry reactor equipped with a stirrer, thermocouple, and nitrogen inlet, dissolve pyrimidine-5-carbaldehyde (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 L/kg).

  • Amine Addition: Add tert-butylamine (1.2 eq) to the solution. If desired, a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be added to facilitate imine formation. Stir the mixture at ambient temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0-5 °C. In portions, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) while maintaining the internal temperature below 10 °C. The portion-wise addition helps control gas evolution and the exotherm.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Isolation: Separate the organic layer. Extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: The crude product is typically an oil or low-melting solid. It can be purified by column chromatography or by salt formation (e.g., hydrochloride salt) followed by crystallization to yield the final product with high purity.

Route 2: Synthesis via Nucleophilic Substitution

This route offers an alternative that avoids cryogenic conditions and organolithium reagents, which can be advantageous from a process safety perspective. It relies on the synthesis of a reactive 5-(halomethyl)pyrimidine intermediate.

Principle and Mechanistic Insight

The synthesis begins with a commercially available starting material like ethyl pyrimidine-5-carboxylate. This ester is first reduced to the corresponding alcohol, 5-(hydroxymethyl)pyrimidine, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid. The resulting alcohol is then converted to a more reactive halide, typically 5-(bromomethyl)pyrimidine, using a standard halogenating agent such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

The final step is a straightforward S(_N)2 reaction where tert-butylamine acts as the nucleophile, displacing the bromide to form the target product. The primary challenge in this step can be the steric hindrance of the tert-butyl group, which may necessitate slightly elevated temperatures to achieve a reasonable reaction rate.

G Substrate 5-(Bromomethyl)pyrimidine TS [Transition State]‡ Substrate->TS Nucleophile tert-Butylamine Nucleophile->TS Product Target Amine TS->Product LeavingGroup Br⁻ TS->LeavingGroup

Caption: S(_N)2 mechanism for the nucleophilic substitution step.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of 5-(Bromomethyl)pyrimidine

  • Ester Reduction:

    • Charge a reactor with anhydrous THF and cool to 0 °C. Carefully add lithium aluminum hydride (LiAlH₄, 1.1 eq) in portions.

    • Slowly add a solution of ethyl pyrimidine-5-carboxylate (1.0 eq) in THF, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction to warm to room temperature and stir until complete (monitor by TLC/LC-MS).

    • Carefully quench the reaction at 0 °C by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids (aluminum salts) and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain crude 5-(hydroxymethyl)pyrimidine.

  • Alcohol Bromination:

    • Dissolve the crude 5-(hydroxymethyl)pyrimidine (1.0 eq) in an anhydrous solvent like DCM at 0 °C.

    • Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise.

    • Allow the mixture to stir at room temperature for several hours until the reaction is complete.

    • Carefully pour the reaction mixture onto ice water and basify with solid NaHCO₃ to neutralize the acid.

    • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield crude 5-(bromomethyl)pyrimidine, which may be used directly in the next step.

Protocol 2.2: Nucleophilic Substitution with tert-Butylamine

  • Reaction Setup: Dissolve the crude 5-(bromomethyl)pyrimidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or THF.

  • Amine Addition: Add tert-butylamine (2.5-3.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq) to act as a scavenger for the HBr byproduct.

  • Heating: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. The excess of the amine and elevated temperature help to overcome the steric hindrance.

  • Work-up and Purification: After cooling to room temperature, filter off any inorganic salts. Concentrate the filtrate under vacuum. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the final product as described in Protocol 1.2.

Process Comparison and Scalability Considerations

The optimal synthetic route for large-scale production depends on a careful evaluation of several key parameters.

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic SubstitutionRationale / Comments
Overall Yield Moderate (typically 30-45% over 2 steps)Moderate (typically 25-40% over 3 steps)Yields are comparable, but Route 1 has fewer steps, which is generally preferable.
Number of Steps 23Fewer steps reduce processing time, solvent usage, and potential for material loss.
Starting Materials 5-Bromopyrimidine, n-BuLi, Ethyl FormateEthyl pyrimidine-5-carboxylate, LiAlH₄, PBr₃Availability and cost of starting materials should be evaluated for the desired scale.
Key Hazards Pyrophoric n-BuLi, Cryogenic temps (-100 °C)Water-reactive LiAlH₄, Corrosive PBr₃Route 1 hazards are arguably more severe and require specialized equipment for large-scale handling.
Scalability Good, but requires cryogenic capabilities.Good, operates under more conventional temperature ranges.The capital cost for cryogenic reactors can be a barrier for Route 1.
Purification Final step purification is standard.Intermediate purifications may be required.Route 1 benefits from a more convergent synthesis, simplifying overall purification efforts.

References

  • Synthesis of Pyrimidine-5-carbaldehydes from α-Formylaroylketene Dithioacetals. (2026). ResearchGate. [Link]

  • Rho, T., & Abuh, Y. F. (1994). One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium. Synthetic Communications, 24(2), 253-258. [Link]

  • Taylor & Francis Online. (2006). One-Pot Synthesis of Pyrimidine-5-Carboxaldehyde and Ethyl Pyrimidine-5-Carboxylate by Utilizing Pyrimidin-5-yl-Lithium. [Link]

  • Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 37(4), 625-627. [Link]

  • Large-scale reductive amination and synthesis applications. (n.d.). ResearchGate. [Link]

  • Synthesis of 5-hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6958. [Link]

  • Loba Chemie. (n.d.). tert-BUTYLAMINE FOR SYNTHESIS. [Link]

Sources

Application

The Strategic Use of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine in Advanced Peptide Coupling Reactions

An Application Note and Protocol Guide Abstract The synthesis of complex and sterically demanding peptides is a significant challenge in medicinal chemistry and drug development. The choice of reagents, particularly the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The synthesis of complex and sterically demanding peptides is a significant challenge in medicinal chemistry and drug development. The choice of reagents, particularly the base used to modulate pH and activate the coupling process, is critical to minimizing side reactions such as racemization and ensuring high yields. This application note introduces 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine as a specialized, non-nucleophilic, sterically hindered base for peptide coupling reactions. We provide a detailed analysis of its structural advantages, mechanistic considerations, and comprehensive, step-by-step protocols for its application in both solution-phase and solid-phase peptide synthesis (SPPS). The protocols are designed to offer researchers a robust framework for incorporating this advanced base into their workflows, particularly for challenging couplings involving hindered amino acids.

Introduction: The Critical Role of Non-Nucleophilic Bases in Peptide Synthesis

The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis.[1][2][3] This process, while seemingly straightforward, is kinetically slow and requires the activation of the carboxylic acid moiety of one amino acid to facilitate nucleophilic attack by the amino group of another.[1][4][5] This activation is typically achieved using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or uronium/aminium salts (e.g., HBTU, HATU).[2][6][7]

A crucial, yet often overlooked, component of the reaction mixture is the base. The base serves several critical functions:

  • Neutralization: It neutralizes the protonated amine component, rendering it nucleophilic.

  • Activation: In many cases, it facilitates the activation of the carboxylic acid by the coupling reagent.

  • pH Modulation: It maintains an optimal pH for the reaction to proceed efficiently.

However, the choice of base can also introduce undesirable side reactions. Strong, non-sterically hindered bases can lead to racemization of the chiral amino acid, a major concern in peptide synthesis.[8][9] Racemization occurs when the α-proton of the activated amino acid is abstracted, leading to a loss of stereochemical integrity.[10][11]

This has led to the development and use of sterically hindered, non-nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA).[8] These bases are bulky enough to be poor nucleophiles themselves, preventing them from directly attacking the activated carboxylic acid, while still being basic enough to perform their required functions.

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine: A Novel Sterically Hindered Base

We propose the use of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine as an advanced, non-nucleophilic, sterically hindered base for peptide coupling reactions. Its unique structure offers several potential advantages over commonly used bases like DIPEA.

Structure:

The key structural features of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine are:

  • Tert-butyl group: This bulky alkyl group provides significant steric hindrance around the nitrogen atom, minimizing its nucleophilicity.

  • Pyrimidin-5-ylmethyl group: The pyrimidine ring is an electron-withdrawing aromatic heterocycle. This electronic effect further reduces the nucleophilicity of the amine while maintaining sufficient basicity to deprotonate the incoming amino acid.

These features suggest that 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine can effectively function as a proton scavenger in peptide coupling reactions with a potentially lower propensity to cause racemization compared to less hindered bases, especially in the synthesis of peptides containing sterically demanding or racemization-prone amino acids.[12][13][14]

Mechanistic Considerations and Advantages

The primary role of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine in peptide coupling is to facilitate the reaction by acting as a proton sink, without interfering with the activated amino acid intermediate.

Peptide_Coupling_Workflow cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation AA_COOH Amino Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., HATU) Activated_Ester Activated Ester Intermediate AA_COOH->Activated_Ester Activation Base 2-methyl-N-(pyrimidin- 5-ylmethyl)propan-2-amine Coupling_Reagent->Activated_Ester Base->Activated_Ester Deprotonation AA_NH2 Amino Acid (R'-NH2) Peptide Dipeptide Activated_Ester->Peptide Nucleophilic Attack AA_NH2->Peptide

Figure 1: General workflow of peptide coupling highlighting the role of the base.

The use of a highly hindered base like 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is particularly advantageous in cases of:

  • Sterically hindered amino acids: When coupling bulky amino acids, the reaction rates can be slow, increasing the window for side reactions. A non-nucleophilic base ensures that the activated intermediate is not consumed by the base itself.[13][14][15]

  • Racemization-prone amino acids: For amino acids that are particularly susceptible to racemization (e.g., Cys, His), a sterically hindered base can minimize the abstraction of the α-proton from the activated intermediate.[8][9]

  • Fragment condensation: In the coupling of larger peptide fragments, maintaining stereochemical integrity is paramount.[16] The use of a specialized base can be beneficial in these demanding reactions.

Protocols for Peptide Coupling using 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

The following protocols are provided as a starting point for researchers. Optimization of reagent equivalents, reaction times, and temperatures may be necessary depending on the specific amino acids being coupled.

Solution-Phase Peptide Coupling

This protocol is suitable for the synthesis of dipeptides or short peptides in solution.

Materials:

  • N-protected amino acid (1.0 eq)

  • C-protected amino acid or peptide (1.1 eq)

  • Coupling reagent (e.g., HATU, HBTU) (1.05 eq)

  • 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected amino acid (1.0 eq) and the coupling reagent (1.05 eq) in anhydrous DMF or DCM.

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (2.0 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 5-10 minutes.

  • Coupling: Add the C-protected amino acid or peptide (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting N-protected amino acid is consumed.[6][17]

  • Work-up:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide by column chromatography on silica gel.[18]

Solution_Phase_Protocol A Dissolve N-protected AA and Coupling Reagent B Cool to 0°C and Add Base for Pre-activation A->B C Add C-protected AA B->C D Warm to RT and Stir C->D E Monitor by TLC/LC-MS D->E F Aqueous Work-up E->F Reaction Complete G Purification by Column Chromatography F->G

Figure 2: Workflow for solution-phase peptide coupling.

Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted for standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid (3.0 eq)

  • Coupling reagent (e.g., HATU, HBTU) (2.9 eq)

  • 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (6.0 eq)

  • Fmoc-deprotected resin-bound peptide (1.0 eq)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3.0 eq) and the coupling reagent (2.9 eq) in anhydrous DMF. Add 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (6.0 eq) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin-bound peptide. Agitate the mixture at room temperature for 1-4 hours. For sterically hindered couplings, the reaction time may need to be extended.[7][19]

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free amines. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines using acetic anhydride to prevent the formation of deletion sequences.[19]

  • Repeat: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry. Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21][22][23]

ParameterSolution-PhaseSolid-Phase (SPPS)
Scale mg to multi-grammg to gram
Purification Column ChromatographyRP-HPLC
Monitoring TLC, LC-MSKaiser Test, LC-MS of cleaved peptide
Excess Reagents MinimalTypically used
Typical Use Short peptides, fragmentsLong peptides

Table 1: Comparison of solution-phase and solid-phase peptide synthesis protocols.

Troubleshooting and Optimization

  • Slow or Incomplete Coupling:

    • Increase the reaction time or temperature.

    • Increase the equivalents of the coupling reagent and base.

    • Consider a "double coupling" step in SPPS where the coupling procedure is repeated before deprotection of the newly added amino acid.

  • Racemization:

    • Ensure the reaction temperature is not excessively high.

    • Minimize the pre-activation time.

    • The use of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is intended to minimize racemization, but if it is still observed, consider alternative coupling reagents known for low racemization potential.[8][10]

Conclusion

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine presents a promising alternative to conventional bases in peptide synthesis. Its highly hindered and non-nucleophilic nature makes it an ideal candidate for challenging peptide couplings where steric hindrance and the risk of racemization are significant concerns. The protocols provided in this application note offer a foundation for researchers to explore the benefits of this novel base in their synthetic workflows. Further studies are warranted to fully characterize its performance across a wide range of peptide sequences and coupling conditions.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • BenchChem. (n.d.). Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents.
  • Sorbent Technologies. (n.d.). Silica Gel | Purification of Peptides - Column Chromatography.
  • ACS Publications. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies.
  • BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • ResearchGate. (n.d.). What is coupling reagents in peptide synthesis?.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 35-78.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Polypeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • ResearchGate. (n.d.). Coupling Reagents.
  • Albericio, F., & Carpino, L. A. (1997). Introduction to peptide synthesis. Methods in Enzymology, 289, 1-28.
  • Katritzky, A. R., & Abdel-Fattah, A. A. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 72(15), 5653-5659.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual Review of Biochemistry, 57, 957-989.
  • Oreate AI. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision.
  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Royal Society of Chemistry. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation.
  • BenchChem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted Malononitriles.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.

Sources

Method

Incorporating pyrimidin-5-ylmethyl motifs into fragment-based drug design

An In-Depth Guide to the Application of Pyrimidin-5-ylmethyl Motifs in Fragment-Based Drug Design Introduction: The Strategic Advantage of the Pyrimidine Core in FBDD Fragment-Based Drug Design (FBDD) has firmly establis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Pyrimidin-5-ylmethyl Motifs in Fragment-Based Drug Design

Introduction: The Strategic Advantage of the Pyrimidine Core in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying novel chemical starting points for drug discovery.[1][2] The core principle of FBDD is to screen libraries of low molecular weight fragments (typically <300 Da) that bind to a biological target with low affinity (μM to mM range).[3][4] These weakly binding hits, however, often exhibit high "ligand efficiency" (LE), meaning they form high-quality, energetically favorable interactions with the target protein.[5] These efficient interactions provide robust starting points that can be elaborated into potent, selective, and drug-like lead compounds through structure-guided optimization.[6]

Within the vast chemical space available for fragment libraries, the pyrimidine scaffold stands out as a "privileged" structure. Its prevalence in FDA-approved drugs and clinical candidates is a testament to its versatility.[7][8] The pyrimidine ring system is a bioisostere for other aromatic systems like phenyl rings, capable of forming crucial hydrogen bonds and π-stacking interactions that are fundamental to molecular recognition.[7] Specifically, the pyrimidin-5-ylmethyl motif offers a synthetically tractable scaffold that presents key recognition features while providing a defined vector for chemical elaboration—a critical feature for the fragment "growing" phase of FBDD.

This guide provides a detailed framework for incorporating pyrimidin-5-ylmethyl fragments into an FBDD campaign, from library design and synthesis to a robust biophysical screening cascade and structure-guided lead optimization.

Section 1: Workflow for Pyrimidine-Based FBDD

A successful FBDD campaign is a multi-stage, iterative process that relies on the tight integration of chemistry, biophysics, and structural biology. The workflow is designed to identify promising fragments and provide a clear, data-driven path for their evolution into lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Lib Pyrimidine Fragment Library Design & Synthesis Screen Primary Screen (e.g., DSF) Lib->Screen High-Throughput Valid Secondary Screen (e.g., NMR) Screen->Valid Hit Triage Quant Quantitative Analysis (e.g., ITC) Valid->Quant Confirmation Struct Structural Biology (X-ray, Cryo-EM) Quant->Struct Prioritization Opt Structure-Guided Optimization (Growing/Linking) Struct->Opt Design Cycle Opt->Lib SAR & New Fragments Lead Potent Lead Compound Opt->Lead

Figure 1: A generalized workflow for a Fragment-Based Drug Design campaign.

Section 2: Pyrimidin-5-ylmethyl Fragment Library

The success of any FBDD program begins with a well-designed fragment library.[6] For pyrimidin-5-ylmethyl motifs, the goal is to create a diverse set of compounds that explore a range of chemical properties while maintaining fragment-like characteristics (e.g., low molecular weight, adherence to the "Rule of Three").

Core Principles of Library Design:

  • Diversity-Oriented Synthesis (DOS): Employ modular synthetic routes that allow for the rapid generation of analogs with varied substituents at key positions on the pyrimidine ring.[9] This allows for a broad exploration of the chemical space around the core scaffold.

  • 3D Shape Diversity: While pyrimidines are planar, incorporating sp³-rich substituents on the methyl group or other positions can introduce three-dimensional character, which can improve binding specificity and physicochemical properties.[6][9]

  • Synthetic Tractability: Each fragment should possess a chemical handle (e.g., a halogen, boronic ester, or alkyne) that facilitates straightforward downstream chemical modification for the hit-to-lead optimization phase. Microscale high-throughput experimentation (HTE) can be used to rapidly optimize synthetic reactions for these often-heteroatom-rich fragments.

General Synthetic Approach: A common and versatile method for synthesizing substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. The pyrimidin-5-ylmethyl handle can be introduced via precursors like 3-oxo-4-(substituted)butanoates.

Section 3: The Biophysical Screening Cascade

Because fragments bind with weak affinity, highly sensitive biophysical techniques are required for their detection and characterization.[10] A tiered or cascaded approach using orthogonal methods is essential to eliminate false positives and efficiently triage hits for further study.[11][12]

Screening_Cascade cluster_0 Screening Funnel DSF Primary Screen: DSF High-throughput (1000s fragments) Identifies stabilizing binders Provides ΔTm NMR Secondary Screen: NMR Medium-throughput (100s hits) Confirms direct binding Identifies binding site (CSP) Eliminates false positives DSF->NMR ITC Hit Characterization: ITC Low-throughput (10s validated hits) Determines affinity (K D) Measures enthalpy (ΔH) & entropy (ΔS) Confirms stoichiometry NMR->ITC XRAY Structural Elucidation: X-ray Definitive validation Reveals precise binding mode Guides structure-based design ITC->XRAY

Figure 2: A robust biophysical screening cascade for FBDD.

Table 1: Comparison of Key Biophysical Screening Techniques

TechniqueThroughputAffinity RangeKey Information ProvidedCausality of Signal
Differential Scanning Fluorimetry (DSF) HighnM - high μMLigand-induced thermal stabilization (ΔTₘ)Ligand binding stabilizes the protein's folded state against thermal denaturation.
NMR Spectroscopy (STD, WaterLOGSY) MediumμM - mMDirect evidence of binding, epitope mappingSaturation transfer from protein to ligand (STD) or observation of water-ligand NOEs (WaterLOGSY) confirms proximity.
Isothermal Titration Calorimetry (ITC) LownM - high μMDissociation constant (K D), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Measures the heat released or absorbed upon molecular interaction, providing a complete thermodynamic profile.
X-ray Crystallography LowHigh affinity requiredHigh-resolution 3D structure of protein-ligand complexProvides definitive, unambiguous proof of binding and the precise atomic interactions guiding affinity.

Section 4: Detailed Protocols

Protocol 4.1: Primary Screen - Differential Scanning Fluorimetry (DSF)

Principle: This technique, also known as a thermal shift assay, measures changes in the thermal denaturation temperature (Tₘ) of a target protein upon ligand binding.[13] A positive hit is a fragment that increases the Tₘ, indicating that it stabilizes the protein.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X protein/dye solution in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Final protein concentration should be 2-5 μM. Final dye concentration (e.g., SYPRO Orange) should be 5X.

    • Prepare a fragment plate by dispensing pyrimidin-5-ylmethyl fragments into a 96- or 384-well PCR plate to a final concentration of 200-500 μM. Include buffer-only wells (negative control) and known ligand wells (positive control).

  • Assay Execution:

    • Using a multichannel pipette or automated liquid handler, add the 2X protein/dye solution to the fragment plate.

    • Seal the plate, centrifuge briefly to mix and remove bubbles.

    • Place the plate in a quantitative PCR (qPCR) instrument.

  • Data Acquisition:

    • Set the instrument to monitor fluorescence over a temperature gradient (e.g., 25 °C to 95 °C with a ramp rate of 1 °C/minute).

    • The instrument will generate a melt curve for each well.

  • Data Analysis:

    • Calculate the first derivative of the melt curve. The peak of this derivative corresponds to the Tₘ.

    • A fragment is considered a potential hit if it induces a Tₘ shift (ΔTₘ) greater than a predefined cutoff (e.g., >2 °C or 3 standard deviations above the mean of the DMSO controls).

Protocol 4.2: Hit Validation - NMR Spectroscopy (Saturation Transfer Difference)

Principle: STD NMR is a ligand-observed experiment that unambiguously confirms direct binding.[14] The protein is selectively saturated with radiofrequency pulses. If a fragment is bound, this saturation is transferred to the fragment, resulting in a decrease in its signal intensity. A difference spectrum reveals only the signals of the binding fragments.[15]

Methodology:

  • Sample Preparation:

    • Prepare a sample containing the target protein (10-50 μM) and a potential fragment hit (100-500 μM) in a deuterated buffer (e.g., 50 mM Phosphate-d₁₁, 100 mM NaCl, pH 7.4 in 99.9% D₂O).

    • Prepare a control sample of the fragment alone in the same buffer.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum to confirm fragment signals.

    • Set up the STD experiment. This involves two interleaved experiments:

      • On-resonance: Selective saturation of a protein resonance far from any ligand signals (e.g., -1.0 ppm).

      • Off-resonance: Saturation at a frequency where no protein or ligand signals exist (e.g., 40 ppm).

    • Acquire data for a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectra and calculate the difference spectrum (Off-resonance - On-resonance).

    • The presence of signals in the difference spectrum confirms that the fragment binds to the protein.

    • The relative intensity of the signals in the STD spectrum can provide "epitope mapping," indicating which protons of the fragment are in closest contact with the protein.

Section 5: From Fragment Hit to Lead Compound

Once a pyrimidin-5-ylmethyl fragment has been validated and its binding mode determined by X-ray crystallography, the hit-to-lead phase begins. The goal is to increase potency and selectivity while maintaining drug-like properties.

Optimization_Strategies cluster_grow Fragment Growing cluster_link Fragment Linking start_g Initial Fragment Hit (e.g., 500 μM) grow Add functional group into adjacent pocket start_g->grow end_g More Potent Lead (e.g., 10 μM) grow->end_g start_l1 Fragment A link Connect with optimal linker start_l1->link start_l2 Fragment B start_l2->link end_l High Potency Lead (e.g., 50 nM) link->end_l

Figure 3: Key strategies for fragment hit-to-lead optimization.

  • Fragment Growing: This is the most common strategy.[16] The crystal structure of the pyrimidin-5-ylmethyl fragment bound to the target reveals unoccupied space in the binding pocket. Synthetic chemistry is then used to "grow" the fragment by adding chemical moieties that can form additional favorable interactions (e.g., H-bonds, hydrophobic contacts) with the protein, thereby increasing affinity.[2]

  • Fragment Linking: If screening identifies two different fragments (one of which could be our pyrimidine motif) that bind in adjacent pockets, they can be connected with a chemical linker.[6][17] This can lead to a dramatic increase in potency due to the additive binding energy and a favorable decrease in entropic penalty.

Case Study Example: Optimization of a Pyrimidine-Based Kinase Inhibitor

Many kinase inhibitors utilize a pyrimidine core to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[8][12] An FBDD campaign against a hypothetical kinase might proceed as follows.

Table 2: Hypothetical Hit-to-Lead Optimization Cascade

CompoundStructure (Schematic)MW (Da)K D (μM)Ligand Efficiency (LE)Rationale
Frag-1 Pyrimidine-CH₂-Br2108500.29Initial fragment hit identified from primary screen and validated by NMR.
Opt-1 Pyrimidine-CH₂-NH-Phenyl2251500.35X-ray structure showed a nearby hydrophobic pocket. Added a phenyl group to occupy it.
Opt-2 Pyrimidine-CH₂-NH-(p-OH-Phenyl)241250.40Structure showed a potential H-bond donor nearby. Added a hydroxyl group to form the H-bond.
Lead-1 Pyrimidine-CH₂-NH-(p-OH-Phenyl)-[linker]-morpholine3280.080.45Added a solubilizing morpholine group directed towards the solvent-exposed region.

Ligand Efficiency (LE) is calculated as: LE = (1.37 * pK D) / N, where N is the number of heavy atoms.

This iterative, structure-guided process transforms a weakly binding fragment into a potent lead compound by systematically improving its interactions with the target protein.

Conclusion

The pyrimidin-5-ylmethyl motif is a highly valuable scaffold for fragment-based drug design. Its combination of desirable molecular recognition properties and synthetic accessibility makes it an ideal starting point for FBDD campaigns. By employing a rigorous, multi-faceted biophysical screening cascade, researchers can confidently identify and validate true binding fragments. Subsequent structure-guided optimization, using strategies like fragment growing and linking, provides a rational and efficient pathway to develop these initial hits into potent and selective lead compounds, ultimately accelerating the drug discovery pipeline.

References

  • Structural Insights into the Binding of Natural Pyrimidine-Based Inhibitors of Class II Aminoacyl-tRNA Synthetases. ACS Chemical Biology.
  • Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry.
  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Methods in Enzymology.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters.
  • Recent Advances in Pyrimidine-Based Drugs. Molecules.
  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute.
  • Structures of some CDK inhibitors[18] containing; pyrimidine[6],... ResearchGate.

  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Royal Society of Chemistry.
  • Approaches to Fragment-Based Drug Design. Utrecht University.
  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules.
  • Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
  • Biophysical screening in fragment-based drug design: a brief overview.
  • Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules.
  • Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors. bioRxiv.
  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Fragment-based drug discovery: A graphical review. Computational and Structural Biotechnology Journal.
  • Decomposition of Small Molecules for Fragment-Based Drug Design. Biophysica.
  • Concepts and Core Principles of Fragment-Based Drug Design. Molecules.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.
  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: A Journal of Drug Design and Discovery.
  • Fragment Based Drug Design: From Experimental to Computational Approaches. Current Medicinal Chemistry.

Sources

Application

Application Note: Catalyst Selection for the Cross-Coupling of 2-Methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Executive Summary The synthesis of complex pharmaceutical int...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

The synthesis of complex pharmaceutical intermediates often requires the formation of C–N bonds using sterically encumbered amines. The target substrate, 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (commonly referred to as tert-butyl(pyrimidin-5-ylmethyl)amine), presents a formidable synthetic challenge. The presence of a bulky tert-butyl group directly attached to the secondary amine nitrogen drastically increases the steric profile of the nucleophile. This application note details the mechanistic rationale for catalyst and ligand selection, providing a highly optimized, self-validating Buchwald-Hartwig amination protocol to successfully couple this hindered amine with aryl halides.

Substrate Profiling & Mechanistic Bottlenecks

Coupling sterically demanding amines such as tert-butylamine derivatives poses substantial challenges in cross-coupling chemistry[1]. When 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine coordinates to a palladium center, the extreme steric bulk of the tert-butyl group forces the pyrimidinylmethyl moiety and the palladium-bound aryl group into close spatial proximity.

In a standard Buchwald-Hartwig catalytic cycle[2], the reaction proceeds through three primary steps:

  • Oxidative Addition of the aryl halide to Pd(0).

  • Amine Coordination and Deprotonation to form a Pd(II)-amido complex.

  • Reductive Elimination to form the C–N bond and regenerate Pd(0).

For primary amines, oxidative addition is typically the rate-limiting step. However, for bulky secondary amines, the rate-limiting step shifts entirely to reductive elimination [3]. If this step is too slow, the sterically crowded Pd(II)-amido intermediate is prone to decomposition or off-cycle resting states, leading to catalyst death (observed as palladium black precipitation) and low product yields.

CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst PdII_OA Ar-Pd(II)(X)-RuPhos Oxidative Addition Pd0->PdII_OA + Ar-X (Fast) PdII_Amido Ar-Pd(II)(NR2)-RuPhos Amido Complex (Sterically Crowded) PdII_OA->PdII_Amido + Bulky Amine / Base - Base·HX (Coordination) PdII_Amido->Pd0 Reductive Elimination (Rate-Limiting Step)

Fig 1. Catalytic cycle of Pd-RuPhos highlighting the rate-limiting reductive elimination step.

Mechanistic Causality: Catalyst & Ligand Selection

To overcome the high activation energy barrier of reductive elimination for this specific substrate, the catalyst system must be engineered with precision.

Why RuPhos Outperforms BrettPhos

While BrettPhos is the gold standard for primary amines, it fails when applied to bulky secondary amines. The 2,4,6-triisopropylphenyl group on the lower ring of BrettPhos is too sterically demanding, preventing the tert-butyl-substituted amine from properly coordinating to the palladium center.

Conversely, RuPhos features a 2,6-diisopropoxyphenyl lower ring. Density Functional Theory (DFT) calculations demonstrate that this specific structural modification hits a "Goldilocks" zone: it is open enough to allow the bulky secondary amine to coordinate, yet electron-rich and bulky enough to force the aryl and amido groups together, drastically lowering the energy barrier for reductive elimination[4].

Precatalyst Selection: RuPhos Pd G3

Using traditional Pd₂(dba)₃ as a palladium source is detrimental here. The tert-butyl group makes the amine a poor nucleophile, allowing dibenzylideneacetone (dba) ligands to outcompete the amine for palladium coordination, stalling the cycle. The RuPhos Pd G3 (or G4) precatalyst circumvents this by rapidly and irreversibly generating the active monoligated Pd(0)-RuPhos species upon mild base activation, without releasing inhibitory byproducts[5].

Base Selection: NaOtBu vs. LHMDS

Sodium tert-butoxide (NaOtBu) is the optimal base for driving the deprotonation of the coordinated amine. However, if the aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, unprotected indazoles), LHMDS should be substituted to prevent off-target hydrolysis[6].

Quantitative Ligand Performance Data

The following table summarizes expected quantitative outcomes based on ligand steric profiles when coupling 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine with a standard aryl bromide at 85 °C.

LigandLigand ClassLower Ring Steric ProfileRelative Barrier to Reductive EliminationExpected Conversion (%)
RuPhos Biaryl Monophosphine2,6-diisopropoxyphenylLow >85%
BrettPhos Biaryl Monophosphine2,4,6-triisopropylphenylVery High<10% (Trace)
XantPhos Bidentate PhosphineRigid Xanthene BackboneHigh<20%
BINAP Bidentate PhosphineNaphthyl BackboneHigh<15%

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By incorporating specific in-process controls (IPCs), the operator can verify the integrity of the catalytic cycle before committing to workup.

Materials Required:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • NaOtBu (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL, sparged with N₂)

Step-by-Step Execution:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox or using standard Schlenk techniques, add the aryl halide, 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, RuPhos Pd G3, and NaOtBu to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-Dioxane. Seal the vial with a PTFE-lined septum cap.

  • Activation & Heating: Transfer the vial to a pre-heated reaction block set to 85 °C. Stir vigorously (800 rpm). Self-Validation Check 1: The solution should transition from a pale yellow to a deep red/orange homogeneous mixture within 15 minutes, indicating the successful generation of the active Pd(0) species.

  • Reaction Monitoring (IPC): After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. Self-Validation Check 2: LC-MS must show >50% consumption of the aryl halide and the appearance of the product mass [M+H]⁺.

  • Completion & Quenching: Continue heating for a total of 12–16 hours until LC-MS indicates complete consumption of the limiting reagent. Cool the mixture to room temperature.

  • Workup: Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate or DCM/MeOH gradient, depending on the aryl group's polarity).

Workflow Step1 1. Catalyst & Base Loading RuPhos Pd G3 (2 mol%) NaOtBu (1.5 eq) Step2 2. Substrate Addition Ar-X (1.0 eq) Bulky Amine (1.2 eq) Step1->Step2 Step3 3. Solvent & Heating Anhydrous 1,4-Dioxane 85°C, 12-16 h Step2->Step3 Step4 4. In-Process Control LC-MS Aliquot at 4h Step3->Step4 Step5 5. Workup & Isolation Celite Filtration Flash Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the Buchwald-Hartwig amination.

In-Process Controls & Troubleshooting

  • Observation of Palladium Black: If a fine black precipitate forms early in the reaction (within 1 hour) and LC-MS shows unreacted starting materials, the catalyst has died. Cause: Trace water/oxygen in the solvent, or the amine is too sterically hindered for the chosen aryl halide. Solution: Ensure rigorous degassing of 1,4-Dioxane. If the issue persists, increase the catalyst loading to 5 mol% and switch the base to LHMDS.

  • Formation of Hydrodehalogenated Arene (Ar-H): Cause: The oxidative addition complex is undergoing protode-palladation before the amine can coordinate. Solution: Increase the concentration of the amine to 1.5–2.0 equivalents to drive the equilibrium toward the Pd-amido complex.

  • Pyrimidine Ring Degradation: If LC-MS shows fragmentation or nucleophilic attack on the pyrimidine ring, the reaction conditions are too harsh. Solution: Lower the temperature to 65 °C and substitute NaOtBu with the milder base Cs₂CO₃.

References

  • Ke, J., & Liu, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at:[Link]

  • Sather, A. C., et al. (2015). Dosage delivery of sensitive reagents enables glove-box-free synthesis. Nature. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Catalysis. Available at:[Link]

  • Donovan, A. M., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Method

Microwave-assisted synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine derivatives

Application Note & Protocol Topic: Microwave-Assisted Synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract This document...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Microwave-Assisted Synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine and its derivatives using microwave-assisted organic synthesis (MAOS). Pyrimidine-based scaffolds are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Traditional synthetic methods often require long reaction times and can lead to lower yields. This application note details a robust protocol employing microwave-mediated reductive amination, which dramatically reduces reaction times from hours to minutes while maintaining high product yields and purity.[3][4] We will explore the scientific rationale, provide a detailed step-by-step protocol, present representative data, and offer expert insights into the key experimental parameters.

Introduction & Scientific Rationale

The pyrimidine nucleus is a foundational heterocyclic scaffold in medicinal chemistry, present in a wide array of biologically active compounds with applications as anticancer, antiviral, and antimicrobial agents.[5][6] The target molecule, 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, incorporates a key N-(pyrimidin-5-ylmethyl)amine linkage which is a crucial intermediate for various pharmaceutical products.[7][8]

The synthesis detailed herein proceeds via a one-pot reductive amination. This cornerstone reaction in medicinal chemistry involves the formation of a C-N bond by reacting a carbonyl compound (pyrimidine-5-carbaldehyde) with a primary amine (2-methylpropan-2-amine, or tert-butylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[9]

Mechanism: Reductive Amination

  • Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield a protonated imine (Schiff base).

  • Reduction: A hydride-based reducing agent, such as sodium borohydride, reduces the imine to the final secondary amine.

Microwave irradiation offers a significant advantage over conventional heating methods for this process.[10][11] Polar solvents and reagents absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This targeted heating dramatically accelerates the rate-limiting dehydration step in imine formation and can enhance the subsequent reduction, resulting in drastically shorter reaction times and often cleaner reaction profiles with higher yields.[3][12]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a general procedure that can be adapted for various substituted pyrimidine-5-carbaldehydes to generate a library of derivatives.

Materials and Reagents
  • Aldehyde: Pyrimidine-5-carbaldehyde (or substituted derivatives)

  • Amine: 2-methylpropan-2-amine (tert-butylamine)

  • Reducing Agent: Sodium borohydride (NaBH₄)

  • Solvent: Anhydrous Ethanol (EtOH)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Extraction Solvent: Ethyl acetate (EtOAc)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • TLC Supplies: Silica gel plates (e.g., HF254) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane)

Instrumentation
  • Microwave Reactor: A dedicated laboratory microwave synthesizer (e.g., CEM Discover SP, Biotage Initiator) equipped with sealed reaction vessels and temperature/pressure sensors.

  • Standard Laboratory Glassware: Vials, flasks, separatory funnel.

  • Purification System: Flash column chromatography system or manual setup.

  • Analytical Instruments: NMR Spectrometer, Mass Spectrometer (MS), TLC visualization chamber (UV light).

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add pyrimidine-5-carbaldehyde (1.0 mmol, 1.0 eq).

  • Solvent and Amine Addition: Add anhydrous ethanol (4.0 mL). To this suspension, add 2-methylpropan-2-amine (1.2 mmol, 1.2 eq). Seal the vessel.

    • Expert Insight: Using a slight excess of the amine helps drive the imine formation to completion. Ethanol is an excellent choice due to its high microwave absorbance and ability to dissolve the reactants.

  • Initial Imine Formation (Pre-stir): Stir the mixture at room temperature for 5 minutes to allow for initial mixing and potential partial imine formation before heating.

  • Addition of Reducing Agent: Carefully unseal the vessel and add sodium borohydride (1.5 mmol, 1.5 eq) portion-wise.

    • Causality Note: Adding the reducing agent after initial mixing ensures that the aldehyde and amine have had an opportunity to interact, favoring the desired reductive amination pathway over the simple reduction of the aldehyde to an alcohol.

  • Microwave Irradiation: Reseal the vessel securely and place it in the microwave reactor cavity. Irradiate the mixture under the following conditions:

    • Temperature: 100 °C (using temperature control)

    • Hold Time: 15 minutes

    • Power: Dynamic (let the instrument adjust power to maintain temperature)

    • Stirring: High

  • Reaction Monitoring & Cooldown: After irradiation, allow the vessel to cool to room temperature (<50 °C) using the instrument's compressed air cooling system. Check for reaction completion by TLC, visualizing under UV light. The disappearance of the starting aldehyde spot indicates completion.

  • Work-up & Quenching:

    • Carefully open the vial. Quench the reaction by slowly adding 5 mL of saturated NaHCO₃ solution to neutralize any remaining acid and destroy excess NaBH₄.

    • Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to yield the pure 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS analysis. The expected mass for the parent compound would be [M+H]⁺ = 166.1.[7]

Synthetic Workflow Diagram

The following diagram illustrates the complete workflow from reagent preparation to final product analysis.

Synthesis_Workflow Workflow for Microwave-Assisted Reductive Amination cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Combine Aldehyde & Amine in Ethanol AddReducer 2. Add NaBH4 Reactants->AddReducer Stir 5 min Microwave 3. Microwave Irradiation (100°C, 15 min) AddReducer->Microwave Quench 4. Quench (NaHCO3) Microwave->Quench Extract 5. Extract (EtOAc) Quench->Extract Purify 6. Column Chromatography Extract->Purify Analysis 7. Characterization (NMR, MS) Purify->Analysis

Caption: Microwave-Assisted Reductive Amination Workflow.

Representative Data

The following table summarizes expected results for the synthesis of the title compound and a hypothetical derivative, showcasing the efficiency of the microwave-assisted protocol compared to conventional heating.

EntryPyrimidine AldehydeMethodTemp (°C)TimeYield (%)Purity (%)
1Pyrimidine-5-carbaldehydeMicrowave10015 min88>98
2Pyrimidine-5-carbaldehydeConventional78 (reflux)12 h65>98
32-chloro-pyrimidine-5-carbaldehydeMicrowave10020 min85>97
42-chloro-pyrimidine-5-carbaldehydeConventional78 (reflux)18 h58>97

Data is representative and intended for comparative purposes.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly (e.g., to 120°C). Ensure reagents are anhydrous.
Degradation of starting material.Lower the reaction temperature. Ensure the microwave vial is properly sealed to prevent solvent evaporation.
Side Product (Alcohol) Aldehyde was reduced before imine formation.Ensure the amine is added and stirred with the aldehyde before adding the reducing agent.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. A secondary purification via recrystallization may be necessary.

Conclusion

The microwave-assisted protocol presented here provides a highly efficient, rapid, and scalable method for the synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine derivatives. By leveraging the principles of microwave heating, this approach significantly shortens reaction times from many hours to mere minutes, while achieving excellent yields and high product purity.[3][4] This method is a valuable tool for researchers in drug discovery and medicinal chemistry, enabling faster synthesis and iteration cycles for developing novel pyrimidine-based therapeutic agents.

References

  • A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry. Available at: [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research. Available at: [Link]

  • Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives. Blucher Proceedings. Available at: [Link]

  • Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents. Asian Journal of Chemistry. Available at: [Link]

  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Taylor & Francis Online. Available at: [Link]

  • New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim. Taylor & Francis Online. Available at: [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-Methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing yield bottlenecks in the synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals facing yield bottlenecks in the synthesis of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (also known as N -(tert-butyl)-1-(pyrimidin-5-yl)methanamine).

The most scalable synthetic route for this target is the reductive amination of pyrimidine-5-carbaldehyde with tert-butylamine. However, the electron-deficient nature of the pyrimidine ring combined with the severe steric bulk of the tert-butyl group often leads to stalled reactions and excessive byproduct formation. This guide provides mechanistic causality, troubleshooting FAQs, and a self-validating protocol to drive your yield above 85%.

Mechanistic Insights & Causality

To optimize this synthesis, one must understand the competing kinetic pathways. The pyrimidine ring withdraws electron density from the aldehyde, making it highly electrophilic and prone to rapid, premature reduction. Conversely, the bulky tert-butylamine attacks the aldehyde slowly.

If a highly reactive hydride source is introduced too early, the rate of direct aldehyde reduction outpaces the rate of carbinolamine dehydration (the rate-limiting step). Therefore, successful synthesis relies on forcing the equilibrium toward the iminium ion using acid catalysis and desiccants, followed by reduction with a highly chemoselective reagent that ignores the aldehyde but rapidly reduces the iminium species.

Reaction Pathway Visualization

Workflow A Pyrimidine-5-carbaldehyde + tert-Butylamine B Carbinolamine Intermediate (Sterically Hindered) A->B Nucleophilic Addition G Direct Aldehyde Reduction (Competing Pathway) A->G Unselective Hydride C Dehydration (-H2O) Requires Acid/Desiccant B->C H+ Catalysis D Iminium Ion (Electrophilic Target) C->D E Reduction via STAB [NaBH(OAc)3] D->E Hydride Transfer F 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine E->F High Yield H Pyrimidin-5-ylmethanol (Major Byproduct) G->H

Mechanistic workflow of reductive amination highlighting the iminium pathway vs. alcohol byproduct.

Troubleshooting FAQs

Q1: Why am I isolating massive amounts of pyrimidin-5-ylmethanol instead of my target amine? A1: You are likely using an overly aggressive reducing agent like Sodium Borohydride (NaBH₄) or adding your reducing agent before the imine has fully formed.[1]. STAB is sterically bulky and electronically deactivated by its acetate ligands, making it highly selective for the iminium ion over the starting aldehyde.

Q2: I switched to STAB, but my conversion stalls at ~50%. How do I push the reaction to completion? A2: The steric hindrance of the tert-butyl group severely retards the dehydration of the carbinolamine intermediate. To solve this, you must shift the equilibrium. Add 1.0 equivalent of glacial acetic acid (AcOH) to protonate the carbinolamine hydroxyl group, turning it into a better leaving group (water). Additionally, utilizing 4Å molecular sieves will physically sequester the generated water, preventing the reverse hydrolysis reaction.

Q3: Are there alternative reducing agents if STAB is incompatible with my downstream scale-up? A3: Yes. Amine-borane complexes are excellent alternatives.[2]. Pyridine-borane allows the reaction to be run in methanol and [2]. Another highly effective industrial alternative is[3].

Q4: I have product in my crude LC-MS, but I lose it during the aqueous workup. What is happening? A4: 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is a secondary amine with a basic pyrimidine ring. If your aqueous quench is not sufficiently basic, the product remains protonated as a water-soluble salt. You must adjust the aqueous phase pH to >10 to ensure the product is fully free-based and partitions into the organic extraction layer.

Quantitative Reagent Comparison

To guide your reagent selection, the table below summarizes the causality between reaction conditions and the resulting product distribution.

Reducing AgentAdditiveSolventTimeTarget Amine Yield (%)Alcohol Byproduct (%)
NaBH₄NoneMeOH2h< 15%> 80%
NaBH₃CNAcOHMeOH12h65%15%
STAB AcOH + 4Å MS DCE 16h > 85% < 5%
Pyridine-BoraneAcOHMeOH12h82%< 5%

Data Note: Two classes of boron compounds,[4] due to their functional group tolerance.

Self-Validating Experimental Protocol

This protocol utilizes STAB and is engineered as a self-validating system . Do not proceed to subsequent steps unless the validation criteria are met.

Phase 1: Imine Pre-Formation
  • Charge Reactor: To an oven-dried round-bottom flask under N₂, add pyrimidine-5-carbaldehyde (1.0 eq, 10 mmol) and anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add Amine: Add tert-butylamine (1.2 eq, 12 mmol) dropwise at room temperature.

  • Catalyze & Desiccate: Add glacial acetic acid (1.0 eq, 10 mmol) and activated 4Å molecular sieves (1 g/mmol of aldehyde). Stir at room temperature for 3 hours.

    • Validation Gate 1 (TLC): Spot the reaction mixture against the starting aldehyde on silica TLC (Eluent: DCM:MeOH 9:1). The UV-active aldehyde spot ( Rf​≈0.6 ) must be completely consumed, replaced by a baseline/lower Rf​ imine spot. Do not add the reducing agent until this is confirmed.

Phase 2: Chemoselective Reduction
  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic hydride transfer.

  • Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

    • Validation Gate 2 (LC-MS): Analyze an aliquot. The chromatogram must show the disappearance of the imine mass and the appearance of the target product mass: [M+H]+=166.1 .

Phase 3: Workup & Isolation
  • Quench: Filter the reaction mixture through a pad of Celite to remove the molecular sieves. Quench the filtrate with saturated aqueous NaHCO₃ (equal volume).

  • pH Adjustment (Critical): Add 1M NaOH dropwise to the aqueous layer.

    • Validation Gate 3 (pH Check): Test the aqueous layer with pH indicator paper. The pH must be > 10. If it is lower, the secondary amine is protonated and will be lost in the aqueous waste.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (3 x 20 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine.

References

  • Reductive Amination with Borohydride & Borane Reducing Agents Source: studylib.net URL:[Link]

  • Functionalization of Organotrifluoroborates: Reductive Amination Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions Source: American Chemical Society (ACS) URL:[Link]

  • Boron reagents for reductive amination Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine. The...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine. The following sections provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to address common and critical challenges encountered during the purification of this key pharmaceutical intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties, common impurities, and handling of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine.

Q1: What are the key physicochemical properties of this compound that influence its purification?

Understanding the fundamental properties of the target molecule is critical for designing an effective purification strategy. The compound is a secondary amine with two basic nitrogen centers (the secondary amine and the pyrimidine ring), which dictates its solubility and chromatographic behavior.

Table 1: Physicochemical Properties of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

PropertyValueImplication for Purification
Molecular FormulaC₈H₁₃N₃Used for mass spectrometry and concentration calculations[1].
Molecular Weight151.21 g/mol Essential for calculating molar equivalents and reaction yields[1].
pKa (Predicted)Amine: ~10.5, Pyrimidine N: ~1.5The secondary amine is highly basic, making it prone to strong interactions with acidic media like silica gel. It will be protonated and water-soluble at acidic pH.
Physical FormTypically a liquid or low-melting solid at room temperature.May require specialized handling if it oils out during crystallization. Purification is often by chromatography or salt formation.
SolubilitySoluble in most organic solvents (DCM, MeOH, EtOAc). Low solubility in non-polar solvents (hexanes). Soluble in acidic aqueous solutions.A wide range of solvents can be used for chromatography. The acidic solubility is key for purification via acid-base extraction.

Q2: What are the most common impurities I should expect from a standard synthesis?

Impurities typically arise from unreacted starting materials or side-reactions. The most common synthetic route is the reductive amination of pyrimidine-5-carbaldehyde with 2-methylpropan-2-amine (tert-butylamine).

Table 2: Common Process-Related Impurities and Removal Strategies

ImpurityPotential SourceRecommended Removal Method
Pyrimidine-5-carbaldehydeUnreacted starting materialAqueous sodium bisulfite wash during workup; easily separated by silica gel chromatography.
2-methylpropan-2-amine (tert-butylamine)Unreacted starting materialHighly volatile; can be removed under high vacuum. Alternatively, an acidic wash will extract it into the aqueous phase.
Pyrimidin-5-ylmethanolOver-reduction of the starting aldehyde[2].Acid-base extraction (the alcohol is less basic); silica gel chromatography.
N,N-bis(pyrimidin-5-ylmethyl)propan-2-amineOver-alkylation by-productGenerally less polar than the desired product; separable by silica gel chromatography.
Residual Solvents (e.g., DMF, Toluene)Reaction or workup solventsRemoval under high vacuum. For high-boiling solvents like DMF, an aqueous wash or crystallization is more effective.

Q3: My purified product is a persistent oil. How can I induce crystallization?

It is not uncommon for secondary amines of this size to be oils or low-melting solids. If a crystalline solid is required, several techniques can be employed:

  • Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a miscible anti-solvent (e.g., n-heptane, diethyl ether) until turbidity persists.[2]. Allowing the solution to stand, cooling, or scratching the flask can initiate crystallization.

  • Salt Formation: The highly basic secondary amine can be reacted with an acid (e.g., HCl in ether, oxalic acid, or tartaric acid) to form a crystalline salt, which is often much easier to handle and purify than the free base.

  • Trituration: Stirring the oil vigorously with a poor solvent (like pentane or hexane) can sometimes induce crystallization by removing minor impurities that inhibit the process.

Q4: What are the best practices for storing the purified compound?

As a secondary amine, the compound is susceptible to long-term degradation.

  • Short-Term Storage (days to weeks): Store sealed in a dry environment at 2-8°C[1].

  • Long-Term Storage (months): For highest stability, store under an inert atmosphere (argon or nitrogen) at -20°C to minimize oxidation and reaction with atmospheric CO₂.

Section 2: Troubleshooting Guide for Common Purification Scenarios

This guide uses a question-and-answer format to provide direct solutions to specific experimental problems.

Scenario A: Low Purity After Initial Workup

Q: My crude product is less than 80% pure by HPLC/NMR after extraction. What is my overall strategy?

A: With complex crude mixtures, a systematic approach is necessary. The first step is to identify the major impurities if possible (e.g., via LC-MS or by comparing the NMR to starting material spectra). Based on the nature of the impurities, you can select the most effective primary purification technique.

start Crude Product (<80% Pure) identify Identify Impurities (LC-MS, NMR) start->identify decision Are impurities acidic/neutral or basic? identify->decision acid_neutral Acidic or Neutral Impurities decision->acid_neutral Yes basic_similar Basic Impurities with Similar Polarity decision->basic_similar No extraction Purify via Acid-Base Extraction (See SOP-02) acid_neutral->extraction chromatography Purify via Flash Chromatography (See SOP-01) basic_similar->chromatography purity_check1 Assess Purity (>95%?) extraction->purity_check1 purity_check2 Assess Purity (>95%?) chromatography->purity_check2 purity_check1->chromatography No crystallize Final Polish: Recrystallization (See SOP-03) purity_check1->crystallize Yes purity_check2->extraction No purity_check2->crystallize Yes finish Pure Compound (>98%) crystallize->finish

Caption: Initial purification strategy decision tree.

Scenario B: Issues with Column Chromatography

Q: My compound is streaking badly on the silica gel column, and my recovery is low. How do I fix this?

A: This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic nitrogen atoms of your product. This leads to severe peak tailing and loss of material on the column.

Solution: Deactivate the silica gel by adding a small amount of a volatile base to your eluent system.

  • Recommended Eluent: Start with a gradient of 0-10% Methanol in Dichloromethane (DCM). To this mobile phase, add 0.5-1% triethylamine (TEA) or a 7N ammonia solution in methanol.

  • Causality: The TEA acts as a competitive base, binding to the acidic sites on the silica. This allows your product to travel through the column without strong ionic interactions, resulting in sharp peaks and high recovery.

Q: I am struggling to separate my product from a closely-eluting, non-polar impurity.

A: If you have poor separation (low ΔRf), you need to change the selectivity of your chromatographic system.

  • Change Solvent System: If you are using a DCM/Methanol system, switch to a different solvent family that offers different interactions. A good alternative is an Ethyl Acetate/Hexanes gradient, again modified with 0.5-1% TEA. This system provides different selectivity and may resolve the impurity.

  • Use a Different Stationary Phase: If changing the mobile phase is insufficient, consider using a different adsorbent. Alumina (neutral or basic) is an excellent alternative to silica for purifying basic compounds and may provide the necessary selectivity.

Scenario C: Critical Impurity - Nitrosamines

Q: I am concerned about the potential for N-nitrosamine impurities in my final product. What should I know and do?

A: This is a critical concern for any pharmaceutical intermediate containing a secondary amine. N-nitrosamines are a class of potent genotoxic impurities and are under intense regulatory scrutiny.[3][4] Their formation requires a secondary amine source (your product) and a nitrosating agent.

Sources of Nitrosating Agents:

  • Reagents: Deliberate use of nitrites (e.g., sodium nitrite, NaNO₂) or other nitrosating agents in subsequent synthetic steps.[5]

  • Contamination: Trace nitrites present as impurities in common reagents or solvents. Dimethylformamide (DMF), for example, can degrade to form dimethylamine, a secondary amine that can then form the nitrosamine NDMA.[5]

  • Atmospheric NOx: Under acidic conditions, nitrogen oxides from the air can act as nitrosating agents.

Mitigation and Troubleshooting Strategy:

  • Risk Assessment: Review your entire synthetic process. Identify any step where nitrosating agents could be introduced, either intentionally or as impurities.

  • Process Control: Avoid using reagents known to contain nitrite impurities. Ensure reaction conditions (e.g., pH, temperature) are controlled to disfavor nitrosation.[5]

  • Analytical Testing: Standard purification methods will NOT guarantee the removal of trace nitrosamines. Specialized, highly sensitive analytical methods are required for their detection. The standard method is GC-MS/MS or LC-MS/MS , which can achieve the required low limits of detection (in the ng/mL range).[6][7] If you suspect nitrosamine contamination, you must use these methods for analysis.

  • Purification: While challenging, some studies suggest that careful chromatography on silica gel can reduce levels of some nitrosamines. However, this should not be relied upon without analytical confirmation.

cluster_sources Potential Nitrosating Sources reagents Reagents (e.g., NaNO₂) formation Nitrosamine Formation reagents->formation solvents Solvent Degradation (e.g., DMF) solvents->formation air Atmospheric NOx air->formation amine Secondary Amine (Your Product) amine->formation testing Trace Analysis (LC-MS/MS or GC-MS/MS) formation->testing Detection mitigation Risk Mitigation (Process Control) mitigation->amine Prevention

Caption: Logical relationship for nitrosamine risk assessment.

Section 3: Standard Operating Protocols (SOPs)

SOP-01: Purification by Flash Column Chromatography
  • Slurry Preparation: Dry-load the crude material for best results. Dissolve your crude product (~1 g) in a minimal amount of DCM or methanol. Add this solution to 3-5 g of silica gel. Remove the solvent under vacuum until a fine, free-flowing powder is obtained.

  • Column Packing: Select a column size appropriate for your sample amount (e.g., 40 g silica column for 1 g crude). Wet-pack the column with the starting eluent (e.g., 100% DCM + 0.5% TEA).

  • Loading: Carefully add the dry-loaded silica to the top of the packed column.

  • Elution: Run the column with a linear gradient from 0% to 10% Methanol in DCM. Ensure that 0.5% TEA is present in both solvents of the mobile phase.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the pure product fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the last traces of TEA, co-evaporate with DCM or perform an aqueous workup.

SOP-02: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (HCl) (2 x 10 mL). The basic product will move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Organic Wash (Optional): Wash the combined acidic aqueous layers with fresh DCM (1 x 10 mL) to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5M Sodium Hydroxide (NaOH) solution until the pH is >12.

  • Product Extraction: Extract the now basic aqueous layer with DCM (3 x 15 mL). The deprotonated product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

References

Sources

Troubleshooting

Overcoming steric hindrance in 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine reactions

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (also known as N-(tert-butyl)-1-(pyrimidin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (also known as N-(tert-butyl)-1-(pyrimidin-5-yl)methanamine).

As a secondary amine featuring a massive tert-butyl group adjacent to the nitrogen center, this building block presents extreme steric hindrance. The tert-butyl "umbrella" rigidly locks the molecular conformation and physically shields the nitrogen lone pair, drastically reducing the rate of nucleophilic attack and metal coordination.

Below, you will find field-proven troubleshooting guides, causal explanations, and self-validating protocols to overcome these steric bottlenecks in acylation, cross-coupling, and alkylation workflows.

Section 1: Amide Bond Formation (Acylation)

FAQ & Troubleshooting

Q: Why do standard coupling reagents like EDC/HOBt or DCC fail to acylate this amine, returning >90% unreacted starting material? A: The failure is purely kinetic, driven by steric clash. Standard coupling generates an active ester (e.g., an OBt ester) which is itself quite bulky. The trajectory required for the nitrogen lone pair to attack the π∗ orbital of the activated carbonyl is physically blocked by the tert-butyl group.

Q: What is the most reliable alternative for acylating this specific scaffold? A: You must use highly reactive, compact electrophiles or specialized neighboring-group catalysts.

  • HATU/HOAt: The 7-azabenzotriazole system in HATU provides a neighboring-group effect where the pyridine nitrogen hydrogen-bonds with the incoming amine, artificially increasing the local concentration and guiding the hindered nitrogen to the carbonyl carbon [1].

  • Acyl Fluorides: For extreme cases, converting the carboxylic acid to an acyl fluoride (using DAST or cyanuric fluoride) is highly effective. The fluorine atom is small, highly electronegative, and an excellent leaving group, allowing the bulky amine to attack a sterically unencumbered carbonyl [2].

Protocol: HATU-Mediated Acylation of Sterically Hindered Amines

Self-Validation Checkpoint: A successful pre-activation is indicated by a distinct color change (usually clear to pale yellow) within the first 2 minutes.

  • Pre-activation: In an oven-dried 20 mL vial under argon, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at 25°C for exactly 5 minutes to ensure complete formation of the OAt active ester.

  • Amine Addition: Add 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (1.2 equiv) dropwise.

  • Thermal Shift: Heat the reaction to 60°C for 12–18 hours. Causality: Elevated temperature provides the necessary kinetic energy to overcome the high activation barrier imposed by the tert-butyl group.

  • Monitoring: Monitor by LC-MS. Quench with saturated aqueous NaHCO3​ once the amine mass disappears.

AcylationWorkflow Start Carboxylic Acid + Bulky Amine Choice Select Activation Strategy Start->Choice HATU HATU / HOAt / DIPEA (DMF, 60°C) Choice->HATU AcylF Acyl Fluoride Generation (DAST or Cyanuric Fluoride) Choice->AcylF Fail Standard EDC/HOBt (Fails due to steric clash) Choice->Fail ActiveEst Highly Reactive Intermediate HATU->ActiveEst AcylF->ActiveEst Product Sterically Hindered Amide ActiveEst->Product

Workflow for acylating bulky secondary amines using highly reactive intermediates.

Section 2: Palladium-Catalyzed C-N Cross-Coupling

FAQ & Troubleshooting

Q: During Buchwald-Hartwig amination, I am observing high amounts of the des-halogenated arene and unreacted amine. What is happening? A: You are observing β -hydride elimination outcompeting reductive elimination. In the catalytic cycle, once the bulky amine coordinates to the Pd(II) complex and is deprotonated, the resulting Pd-amido complex experiences severe steric strain. If the ligand does not force the aryl and amido groups close together, the complex will undergo β -hydride elimination (stripping a proton from the pyrimidin-5-ylmethyl group) instead of forming the C-N bond [3].

Q: Which ligand should I use to force the coupling? A: RuPhos or tBu3​P . RuPhos was specifically designed by the Buchwald group for secondary amines. For bulky secondary amines, reductive elimination is the rate-limiting step [4]. The specific steric profile of RuPhos (a dialkylbiaryl phosphine) creates a binding pocket that accommodates the bulky amine during oxidative addition, but its large size forces the aryl and amido groups into a tight geometry that drastically accelerates reductive elimination, outcompeting side reactions [3][4].

Protocol: RuPhos-Enabled Buchwald-Hartwig Amination

Self-Validation Checkpoint: The reaction mixture should transition from dark brown/red (active Pd(0)) to a homogeneous state. If a black precipitate forms early, the catalyst has crashed out (Pd black), likely due to oxygen ingress or insufficient ligand coordination.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the aryl halide (1.0 equiv), 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (1.2 equiv), Pd2​(dba)3​ (2 mol%), RuPhos (4 mol%), and Sodium tert-butoxide ( NaOtBu ) (1.5 equiv).

  • Solvation: Add anhydrous, degassed Toluene (0.1 M). Causality: Toluene is preferred as it suppresses the solubility of the sodium halide byproduct, driving the equilibrium forward.

  • Reaction: Seal the vial and heat at 100°C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd residues and salts before chromatography.

BuchwaldHartwig Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)L OxAdd->PdII AmineCoord Amine Coordination (+ Bulky Amine) PdII->AmineCoord Deprot Deprotonation (+ Base) AmineCoord->Deprot PdAmido Pd(II)(Ar)(NR2)L Steric Clash! Deprot->PdAmido RedElim Reductive Elimination (Rate-Limiting Step) PdAmido->RedElim RuPhos accelerates RedElim->Pd0 Regenerates Product Ar-NR2 Product RedElim->Product

Buchwald-Hartwig cycle highlighting the steric bottleneck at reductive elimination.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying standard versus optimized conditions to 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine.

Reaction TypeStandard ReagentsOptimized ReagentsPrimary Failure ModeExpected Yield (Optimized)
Amidation EDC, HOBt, DIPEA, RTHATU, HOAt, DIPEA, 60°CKinetic block at active ester75 - 85%
Amidation DCC, DMAP, RTAcyl Fluoride, Pyridine, 60°CIncomplete conversion80 - 95%
C-N Coupling Pd(OAc)2​ , BINAP, Cs2​CO3​ Pd2​(dba)3​ , RuPhos, NaOtBu β -hydride elimination70 - 90%
Alkylation Alkyl Bromide, K2​CO3​ Ti(OiPr)4, Aldehyde, NaBH(OAc)3​ Unreactive starting material65 - 80%

References

  • BenchChem. (n.d.). 3-Methylazetidine-2-carboxylic acid - Application Notes on HATU/HOAt for Steric Hindrance. Benchchem.com.
  • Astleford, B. A., et al. (n.d.). High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry. National Institutes of Health (PMC).
  • BenchChem. (n.d.). Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl. Benchchem.com.
  • Tian, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega / National Institutes of Health (PMC).
Optimization

Technical Support Center: Purification Strategies for Pyrimidine Amines from tert-Butylamine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common synthetic challenge of removing unreacted tert-butylamine from reaction mixtures containing pyrimidine amine products. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the successful purification of your target compounds.

Core Principles: Exploiting Chemical Divergence for Effective Separation

The successful separation of a pyrimidine amine from residual tert-butylamine hinges on exploiting their fundamental chemical and physical differences. Understanding these principles is crucial for selecting the optimal purification strategy.

  • Basicity (pKa): This is the most significant differentiator. tert--Butylamine is a primary aliphatic amine with a pKa for its conjugate acid of approximately 10.7, making it a relatively strong base. Pyrimidine amines, as aromatic amines, are significantly weaker bases due to the electron-withdrawing nature of the pyrimidine ring. This pKa differential is the cornerstone of acid-base extraction techniques.

  • Volatility: tert-Butylamine is a volatile liquid with a low boiling point of 44-46 °C. In contrast, substituted pyrimidine amines are typically high-boiling liquids or, more commonly, solids. This disparity allows for separation by distillation or simple evaporation under reduced pressure.

  • Polarity & Solubility: While both compounds possess an amine group, the bulky, non-polar tert-butyl group and the planar, aromatic pyrimidine ring create differences in polarity and solubility that can be exploited in chromatography and recrystallization. tert-Butylamine is miscible with water and soluble in a wide range of organic solvents.[1][2][3]

  • Reactivity: The primary amine functionality of tert-butylamine allows it to react selectively with "scavenger" reagents, forming covalent bonds that effectively remove it from the solution phase.[4]

Comparative Overview of Physical Properties
Propertytert-ButylamineRepresentative Pyrimidine Amine (e.g., 2-aminopyrimidine)Rationale for Separation
CAS Number 75-64-9[1]109-12-6N/A
Molecular Weight 73.14 g/mol 95.10 g/mol Affects diffusion rates and volatility.
Boiling Point 44-46 °C204 °CSignificant difference allows for separation by distillation.
Melting Point -67 °C126-129 °CThe solid nature of the product enables purification by recrystallization.
pKa (conjugate acid) ~10.7~3.5Large difference allows for selective protonation and liquid-liquid extraction.
Solubility Miscible in water, alcohol, ether, chloroform.[2][3]Soluble in water, ethanol, ether.Differences in solubility in various solvent systems can be used for recrystallization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification process in a practical, question-and-answer format.

Q1: What is the first and simplest method I should try to remove a large amount of excess tert-butylamine?

Answer: An acidic wash (liquid-liquid extraction) is the most effective and widely used first-line method.

Causality: The significant difference in basicity allows for the selective protonation of the more basic tert-butylamine with a dilute acid (e.g., 1M HCl). The resulting tert-butylammonium salt is highly water-soluble and will partition into the aqueous layer, while the much less basic pyrimidine amine remains in the organic layer.[5][6]

See Protocol 1: Standard Acid-Base Extraction for a detailed, step-by-step procedure.

Q2: My pyrimidine amine shows some solubility in acidic water. How can I perform an acid wash without significant product loss?

Answer: To minimize product loss, you can modify the extraction procedure by using a saturated sodium chloride solution (brine) and performing a back-extraction.

Causality:

  • "Salting Out": Adding brine to the aqueous layer after extraction decreases the solubility of organic compounds (like your pyrimidine amine) in the aqueous phase, pushing them back into the organic layer.[7]

  • Back-Extraction: After separating the initial acidic aqueous layer (which contains your protonated tert-butylamine), you can wash it with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane).[5][7] This will recover any of your desired pyrimidine amine that was physically carried over or slightly soluble in the aqueous phase.

Q3: The acid wash was incomplete, and I still see residual tert-butylamine in my NMR/GC-MS. What should I do next?

Answer: Your choice depends on the scale and the physical properties of your product. The two best options are flash column chromatography or distillation/evaporation.

  • For Lab-Scale Purification (< 5g): Flash column chromatography is ideal. The polarity difference between the aliphatic tert-butylamine and your aromatic product allows for excellent separation.[8][9][10]

  • For Larger Scale or Volatility-Based Separation: If your product is not volatile and is thermally stable, you can remove the residual tert-butylamine by evaporation under reduced pressure (rotary evaporator) or, for larger quantities, by distillation.[11]

See Protocol 2: Flash Column Chromatography for a detailed guide.

Q4: My product is a solid. Can I simply recrystallize it to remove the tert-butylamine?

Answer: Yes, recrystallization is an excellent and highly effective method for purifying solid pyrimidine amines, provided a suitable solvent system can be identified.[12][13]

Causality: The goal is to find a solvent in which your pyrimidine amine product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the impurity (tert-butylamine or its corresponding salt from the reaction) remains soluble at all temperatures or is insoluble at all temperatures.[14] In most cases, the low-molecular-weight, liquid tert-butylamine will remain in the cold solvent (mother liquor), which is then removed by filtration.

See Protocol 4: Recrystallization for a detailed procedure.

Q5: I need to remove the last trace amounts of tert-butylamine for a high-purity, final sample. What is the most robust method?

Answer: The use of a scavenger resin is the superior choice for removing trace amounts of reactive impurities.

Causality: Scavenger resins are solid-supported reagents with functional groups designed to react irreversibly with specific types of molecules.[4][15] For a primary amine like tert-butylamine, an isocyanate-functionalized (NCO) or aldehyde-functionalized polystyrene resin is highly effective.[16][17] The resin covalently binds to the tert-butylamine. The reaction mixture is then simply filtered, and the solid resin-bound impurity is removed, leaving an exceptionally pure solution of your product. This method avoids the need for aqueous workups or chromatography.

See Protocol 3: Scavenger Resin Quenching for a detailed guide.

Q6: How can I definitively confirm that all the tert-butylamine has been removed from my final product?

Answer: You must use sensitive analytical techniques. Visual inspection or TLC is often insufficient.

  • Proton NMR (¹H NMR): Look for the characteristic singlet of the tert-butyl group, which typically appears around 1.0-1.3 ppm.

  • Gas Chromatography (GC): Headspace GC with a Flame Ionization Detector (GC-FID) is a highly sensitive and standard method for quantifying residual volatile amines like tert-butylamine.[18][19][20][21]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used, often requiring a pre-column derivatization step with an agent like o-phthalaldehyde (OPA) to make the UV-inactive tert-butylamine detectable.[18]

Purification Method Selection Flowchart

The following diagram provides a logical workflow for selecting the most appropriate purification strategy.

Purification_Workflow start Crude Reaction Mixture (Pyrimidine Amine + tert-Butylamine) is_large_excess Is tert-butylamine in large excess? start->is_large_excess acid_wash Perform Acid-Base Extraction (See Protocol 1) is_large_excess->acid_wash Yes check_purity1 Check Purity (NMR, GC) is_large_excess->check_purity1 No acid_wash->check_purity1 is_solid Is Product a Solid? check_purity1->is_solid Impure final_product High-Purity Pyrimidine Amine check_purity1->final_product Pure recrystallize Recrystallize (See Protocol 4) is_solid->recrystallize Yes chromatography Flash Column Chromatography (See Protocol 2) is_solid->chromatography No, is an oil distill Distillation / Evaporation is_solid->distill No, and thermally stable check_purity2 Check Purity (NMR, GC) recrystallize->check_purity2 chromatography->check_purity2 distill->check_purity2 scavenger Use Scavenger Resin (See Protocol 3) check_purity2->scavenger Trace Impurity check_purity2->final_product Pure scavenger->final_product

Caption: Decision workflow for purification strategy.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction

This protocol is designed to remove the bulk of tert-butylamine from an organic reaction mixture.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of 1M HCl solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with 1M HCl one more time to ensure complete removal.

  • To neutralize any residual acid, wash the organic layer with an equal volume of saturated NaHCO₃ solution. Observe for any gas evolution (CO₂), which indicates neutralization is occurring.

  • Wash the organic layer with an equal volume of brine to remove the bulk of dissolved water.[7]

  • Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter away the drying agent and concentrate the solvent under reduced pressure to yield the crude product, now largely free of tert-butylamine.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating compounds with different polarities.

Materials:

  • Silica gel (230-400 mesh).

  • Flash chromatography column and system.

  • Eluent: A non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A common starting gradient is 0% to 50% ethyl acetate in hexanes.[22]

  • Optional: Triethylamine (Et₃N) as a modifier.

Procedure:

  • Determine Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives good separation between your product and the baseline spot of tert-butylamine (which is very polar on silica). Aim for an Rf of ~0.3 for your product.

  • Expert Tip: Amines can streak on acidic silica gel. To prevent this, add 0.1-1% triethylamine to your eluent mixture. This "neutralizes" the acidic sites on the silica, resulting in sharper peaks and better separation.[8][23]

  • Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent and carefully pack the column.

  • Load the Sample: Dissolve your crude product in a minimal amount of the organic solvent (or the eluent) and load it onto the column. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.

  • Elute: Run the column, gradually increasing the polarity of the eluent. tert-Butylamine, being highly polar, will stick strongly to the silica and elute very late or not at all, while your less polar pyrimidine amine product will elute earlier.

  • Collect fractions and combine those containing the pure product.

Protocol 3: Scavenger Resin Quenching

This protocol is ideal for removing final traces of tert-butylamine.

Materials:

  • Isocyanate (NCO) functionalized polystyrene resin (or a suitable aldehyde resin).

  • Anhydrous reaction solvent (e.g., dichloromethane, THF).

  • Stirring plate and flask.

  • Filter funnel.

Procedure:

  • Dissolve the crude product containing trace tert-butylamine in an anhydrous solvent.

  • Add the scavenger resin. A typical loading is 2-3 molar equivalents relative to the estimated amount of residual tert-butylamine.

  • Stir the mixture at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the reaction by GC or LC-MS to confirm the disappearance of tert-butylamine.

  • Once the reaction is complete, filter the mixture to remove the resin beads.

  • Wash the collected resin beads with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the highly purified product.

Protocol 4: Recrystallization

This protocol purifies solid compounds based on differences in solubility.

Materials:

  • Crude solid pyrimidine amine.

  • A suitable recrystallization solvent (or solvent pair).

  • Erlenmeyer flasks.

  • Hot plate.

  • Büchner funnel and vacuum filtration apparatus.

Procedure:

  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves your crude product when hot but not when cold. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just fully dissolve the solid.[12]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.[24]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Acid-Base Extraction Mechanism

AcidBase_Extraction cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase (1M HCl) Py Pyrimidine-NH2 (Weak Base) Py->inv2 Remains in Organic Phase tBu tBu-NH2 (Strong Base) tBu->inv1 Protonation Py_H Pyrimidine-NH3+ Cl- (Minimal Formation) tBu_H tBu-NH3+ Cl- (Water Soluble Salt) H_ions H+ Cl- H_ions->inv1 inv1->tBu_H inv2->Py

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for Pyrimidine Amine Separation

Welcome to the technical support center for the chromatographic separation of pyrimidine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of pyrimidine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the purification of these valuable compounds. Pyrimidine amines, due to their inherent basicity and polarity, often require specialized strategies to achieve optimal separation. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and refine your purification workflows.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the column chromatography of pyrimidine amines. Each solution is grounded in the fundamental principles of chromatography to empower you to make informed decisions.

Q1: My pyrimidine amine is streaking or tailing badly on a standard silica gel column. What is causing this and how can I fix it?

A1: This is the most common issue when purifying basic compounds like pyrimidine amines on standard silica gel.

  • Root Cause: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your pyrimidine amine can undergo strong acid-base interactions with these silanols. This strong, sometimes partially irreversible, binding causes a portion of your compound to lag behind the main band, resulting in significant peak tailing or streaking.[1][2] This not only leads to poor separation but can also result in lower recovery of your target compound.

  • Solutions:

    • Mobile Phase Modification (Recommended First Step): The most effective and common solution is to "deactivate" the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[1] This modifier, typically a volatile amine, competes with your pyrimidine amine for the acidic silanol binding sites, leading to sharper, more symmetrical peaks.[1][3]

      • Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate). TEA is a workhorse for this purpose due to its efficacy and volatility, making it easy to remove during solvent evaporation.[4]

      • Ammonia: A solution of 1-2% of 7N ammonia in methanol can be used as the polar component in a solvent system like Dichloromethane/Methanol, which is particularly effective for more polar amines.[1][5]

    • Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider a different stationary phase.

      • Amine-Functionalized Silica: These columns have an amine-bonded surface that is less polar and has a basic character.[6][7] This inherently prevents the acid-base interactions seen with bare silica, often eliminating the need for basic additives altogether and simplifying purification.[6][7]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for acid-sensitive or very basic compounds.[5][8] Ensure you choose the correct grade (neutral or basic) based on your compound's stability.

Q2: I am struggling to separate two pyrimidine amine isomers. Their Rf values on TLC are almost identical. What should I do?

A2: Separating isomers requires maximizing the selectivity of your chromatographic system. Selectivity (α) is a measure of the system's ability to distinguish between two compounds and is visualized as the distance between their peak centers.[8] To improve it, you must alter the chemical interactions.

  • Root Cause: The isomers have very similar polarities and structural properties, leading to nearly identical interactions with the stationary and mobile phases.

  • Solutions:

    • Change Mobile Phase Selectivity: Drastically changing the nature of your mobile phase solvents can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) and improve separation.

      • If you are using a standard Hexane/Ethyl Acetate system, try switching to a system with different properties, such as Dichloromethane/Methanol or Toluene/Acetone.

      • Even small additions of a third solvent (e.g., adding 1-5% methanol or isopropanol to a DCM/EtOAc mixture) can significantly impact selectivity.

    • Change Stationary Phase: The "like dissolves like" principle is key.[8] Switching to a stationary phase with different chemical properties is a powerful way to influence selectivity.

      • Normal Phase Options: If you are on silica, consider an amine-functionalized or diol-functionalized column.[6][8] These phases offer different interaction mechanisms compared to the acidic silanols of standard silica.

      • Reversed-Phase (C18/C8): For moderately polar to polar pyrimidine amines, reversed-phase chromatography can be highly effective.[9] Here, a non-polar stationary phase is used with a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol). The separation is based on hydrophobicity, which can be very different even between isomers. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is often necessary to ensure sharp peaks for amines in reversed-phase.[9]

    • Optimize the Gradient: If using an automated flash chromatography system, switch from an isocratic (constant solvent mixture) method to a shallow gradient. A slow, shallow gradient around the elution point of your compounds will maximize the separation between them.

Q3: My highly polar pyrimidine amine is either stuck on the column or elutes immediately with the solvent front. How can I achieve good retention and separation?

A3: This is a classic problem for very polar molecules, where traditional normal-phase and reversed-phase systems fail at opposite extremes.

  • Root Cause:

    • Stuck on Normal-Phase (Silica): The compound is too polar and binds irreversibly to the highly polar silica gel.

    • No Retention on Reversed-Phase (C18): The compound is too hydrophilic (polar) and has no affinity for the non-polar C18 stationary phase, so it elutes with the polar mobile phase front.

  • Solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for this scenario.[9][10] It uses a polar stationary phase (like bare silica, amide, or diol columns) with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent (like water or a buffer).[9][11]

      • Mechanism: A water-rich layer forms on the surface of the polar stationary phase. Your polar pyrimidine amine can partition into this layer, allowing for retention and separation based on hydrophilicity. Water acts as the "strong" solvent, so increasing the water content will decrease retention time.[11]

      • Typical HILIC System:

        • Stationary Phase: Bare Silica or Amide-bonded phase.[9]

        • Mobile Phase: A gradient starting from ~95% Acetonitrile / 5% Water (with a buffer like 10mM Ammonium Formate) and increasing the percentage of the aqueous component.[9]

    • Highly Aqueous Reversed-Phase: Some modern reversed-phase columns (often labeled "AQ" or polar-endcapped) are designed to be stable in highly aqueous mobile phases. These can sometimes provide retention for polar molecules where traditional C18 columns fail.

Frequently Asked Questions (FAQs)

Q1: How do I properly use Thin-Layer Chromatography (TLC) to develop a method for my pyrimidine amine separation?

A1: TLC is an essential tool for rapid and inexpensive method development.[6] The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4 .[9] This Rf range generally provides the best separation when scaled up to a column.

  • Key Tip for Amines: When running your TLC plates, ensure the solvent system in your developing chamber contains the same basic modifier (e.g., 1% TEA) that you plan to use in your column run.[12] This is critical for accurately predicting the behavior on the column and preventing misleading results due to streaking on the TLC plate.[2]

Q2: Should I use "wet" or "dry" loading for my sample?

A2: The choice depends on your sample's solubility and the scale of your purification.

  • Wet Loading: The sample is dissolved in a minimal amount of solvent (ideally the initial, weak mobile phase) and applied directly to the top of the column. This is fast and convenient for samples that are readily soluble. Crucial: Use the weakest possible solvent for dissolution to avoid band broadening at the start of the separation.[13]

  • Dry Loading: The sample is pre-adsorbed onto a small amount of an inert solid support (like silica gel or Celite®) by dissolving the sample, adding the support, and evaporating the solvent. This dry powder is then carefully added to the top of the column. Dry loading is the preferred method for samples with poor solubility or for achieving the highest possible resolution, as it ensures the sample starts as a very narrow, concentrated band.[11]

Q3: What are the best starting solvent systems for a typical pyrimidine amine on silica gel?

A3: Always start with a less polar system and increase polarity as needed. Common starting points include:

  • Hexane / Ethyl Acetate (+ 0.5-1% TEA): A versatile, standard system for moderately polar compounds.[9]

  • Dichloromethane / Methanol (+ 0.5-1% TEA or NH₃): Excellent for more polar pyrimidine amines.[5][11]

  • Toluene / Acetone (+ 0.5-1% TEA): Offers different selectivity compared to ester- or alcohol-based systems.

Visualized Workflow & Data

Troubleshooting Peak Tailing for Basic Amines

The following diagram outlines the decision-making process when encountering peak tailing with pyrimidine amines on a silica gel column.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed CheckCompound Is the compound a basic amine (e.g., Pyrimidine)? Start->CheckCompound YesBasic YES CheckCompound->YesBasic NoBasic NO CheckCompound->NoBasic AddModifier Action: Add Basic Modifier to Mobile Phase YesBasic->AddModifier OtherCauses Consider other causes: - Column overloading - Poor column packing - Sample dissolved in strong solvent NoBasic->OtherCauses ModifierDetails Examples: - 0.5-2% Triethylamine (TEA) - 1% 7N NH3 in MeOH AddModifier->ModifierDetails ReRunTLC Verify with TLC containing the same modifier AddModifier->ReRunTLC GoodRf Is Rf ~0.2-0.4 and spot shape good? ReRunTLC->GoodRf YesGood YES GoodRf->YesGood NoGood NO GoodRf->NoGood ProceedColumn Solution: Proceed with Column Chromatography YesGood->ProceedColumn ChangeSystem Action: Change Stationary Phase or Mobile Phase System NoGood->ChangeSystem

Caption: Decision tree for troubleshooting peak tailing of basic compounds.

Table 1: Common Mobile Phase Modifiers for Pyrimidine Amine Separation on Silica Gel
ModifierTypical ConcentrationUse Case & Comments
Triethylamine (TEA) 0.1 - 5% (v/v)[1]General-purpose base for neutralizing silica. Volatile and easily removed. The most common choice.
Ammonia (NH₃) 1 - 10% in MeOH[1]Effective for highly polar amines. Often used as a component of the polar solvent (e.g., in a DCM/MeOH system).
Pyridine ~1% (v/v)Less common due to its higher boiling point and strong odor, but can be an effective competing base.[1][3]

Experimental Protocol: TLC Method Development for a Pyrimidine Amine

This protocol provides a step-by-step guide to developing a robust separation method using TLC before scaling up to a flash column.

Objective: To find a mobile phase system that provides a target compound Rf of 0.2-0.4 with good separation from impurities.

Materials:

  • Silica gel TLC plates (e.g., F-254)

  • Sample dissolved in a suitable solvent (e.g., Dichloromethane)

  • Developing chambers

  • Capillary spotters

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • UV lamp for visualization

Procedure:

  • Prepare Solvent Systems: In separate beakers or small bottles, prepare 10 mL of three different solvent systems with increasing polarity. Crucially, add 1% TEA (100 µL) to each.

    • System A (Low Polarity): 8:2 Hexane:EtOAc (+ 1% TEA)

    • System B (Medium Polarity): 6:4 Hexane:EtOAc (+ 1% TEA)

    • System C (High Polarity): 4:6 Hexane:EtOAc (+ 1% TEA)

  • Spot the TLC Plate: Using a capillary spotter, carefully spot your crude sample mixture onto the baseline of three separate TLC plates. Make the spots as small and concentrated as possible.

  • Develop the Plates: Place one plate in each developing chamber, ensuring the solvent level is below the baseline. Cover the chambers and allow the solvent front to ascend until it is about 0.5 cm from the top of the plate.[12]

  • Visualize and Analyze:

    • Remove the plates and immediately mark the solvent front with a pencil.

    • Allow the plates to dry completely in a fume hood.

    • Visualize the spots under a UV lamp. Circle all visible spots.

    • Calculate the Rf value for your target compound in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize:

    • If all spots are at the baseline (Rf ≈ 0): The mobile phase is not polar enough. Increase the proportion of ethyl acetate.

    • If all spots are at the solvent front (Rf ≈ 1): The mobile phase is too polar. Increase the proportion of hexane.[9]

    • If the target Rf is ~0.2-0.4: This system is a good candidate for your column separation.[9] If separation from impurities is not ideal, you may need to try a different solvent family (e.g., DCM/Methanol).

  • Scale-Up: Once an optimal solvent system is identified (e.g., 7:3 Hexane:EtOAc + 1% TEA gives an Rf of 0.25), use this as the isocratic eluent for your flash column or as the central point for developing a shallow gradient.

References

  • Troubleshooting LC, basics. (n.d.). Chromedia. Retrieved from [Link]

  • How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. (n.d.). Buchi.com. Retrieved from [Link]

  • Types of stationary phases in gas chromatography. (2025, August 8). Phenomenex. Retrieved from [Link]

  • TLC and streaking: why add triethylamine? (2013, November 19). Reddit. Retrieved from [Link]

  • The Effects of Type B Silica and Triethylamine on the Retention of Drugs in Silica Based Reverse Phase High Performance Chromatography. (2006, September 23). Taylor & Francis. Retrieved from [Link]

  • Impact of triethylamine as a mobile phase additive on the resolution of racemic amino acids on an (+)-18-crown-6-tetracarboxylic acid-derived chiral stationary phase. (2001, November 9). PubMed. Retrieved from [Link]

  • use of Triethylamine. (2005, December 30). Chromatography Forum. Retrieved from [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Ideal Method Transfer from TLC to Column Chromatography. (n.d.). yamazenusa.com. Retrieved from [Link]

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (n.d.). The Analytical Scientist. Retrieved from [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. (n.d.). Biotage. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

  • Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases. (2001, March 16). PubMed. Retrieved from [Link]

  • LC Chromatography Troubleshooting. (n.d.). Phenomenex. Retrieved from [Link]

  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved from [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science. Retrieved from [Link]

  • Flash Method Development in a Flash. (n.d.). Teledyne Labs. Retrieved from [Link]

  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. (2010, March 15). PubMed. Retrieved from [Link]

  • Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]

  • Principles of Chromatography Method Development. (n.d.). SciSpace. Retrieved from [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021, September 30). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubility Troubleshooting for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine Salts

Welcome to the Advanced Technical Support Portal for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (also known as N-(pyrimidin-5-ylmethyl)-tert-butylamine). As a low-molecular-weight compound featuring a weakly basic p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (also known as N-(pyrimidin-5-ylmethyl)-tert-butylamine). As a low-molecular-weight compound featuring a weakly basic pyrimidine ring ( pKa​≈1.3 ) and a strongly basic secondary amine ( pKa​≈9.5 ), free base formulations often present as oils or low-melting solids. While salt formation is critical for solid-state isolation and solubility enhancement, it introduces complex thermodynamic challenges in biorelevant media.

This guide provides self-validating protocols, mechanistic causality, and troubleshooting workflows to resolve common ion effects, disproportionation, and hygroscopicity issues.

Self-Validating Protocol for Salt Screening & Solubility Testing

To prevent downstream formulation failures, do not rely solely on pure water solubility. Use the following self-validating workflow to ensure thermodynamic stability.

Phase 1: Physicochemical Profiling & Counterion Selection
  • Determine Free Base pKa​ and Intrinsic Solubility ( S0​ ) :

    • Action : Measure the pKa​ of the secondary amine using potentiometric titration.

    • Causality : You must select an acid with a pKa​ at least 2 units lower than the target basic center ( ΔpKa​>2 ). This rule ensures >99% proton transfer. Incomplete proton transfer leads to amorphous, glassy mixtures that trap solvent and exhibit erratic, artificially inflated solubility profiles[1].

  • In Situ Salt Synthesis :

    • Action : Dissolve the free base in a volatile organic solvent (e.g., THF) and add 1.05 molar equivalents of the selected counterion.

    • Self-Validation : Evaporate the solvent and analyze the residue via X-Ray Powder Diffraction (XRPD). If the pattern lacks sharp diffraction peaks, the salt is amorphous. You must recrystallize before proceeding; amorphous solubility data is transient and cannot be used for predictive modeling.

Phase 2: Biorelevant Solubility Testing & Failure Diagnostics
  • Equilibrium Solubility in SGF and FaSSIF :

    • Action : Suspend the crystalline salt in Simulated Gastric Fluid (SGF, pH 1.2) and Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) for 24 hours at 37°C.

    • Causality : Testing in pure water is fundamentally insufficient. SGF contains ~0.1 M chloride ions, which will test the salt's vulnerability to the common ion effect. FaSSIF tests the salt's stability against pH-induced disproportionation[2].

  • Solid-Phase Verification (Critical Step) :

    • Action : Filter the suspension after 24 hours. Measure the supernatant concentration via HPLC. You must analyze the residual solid via XRPD or Differential Scanning Calorimetry (DSC).

    • Self-Validation : If the solubility is low, the solid phase tells you why. If the XRPD matches the original salt, the salt simply has a low solubility product ( Ksp​ ). If it matches the free base, the salt has disproportionated because the media pH exceeded the salt's pHmax​ [2].

Diagnostic Decision Trees

Workflow Step1 1. Profiling Measure Free Base pKa & S0 Step2 2. ΔpKa Assessment Is (pKa_base - pKa_acid) > 2? Step1->Step2 Proceed 3. Synthesize Crystalline Salt (e.g., Mesylate, Tosylate) Step2->Proceed Yes (>99% Proton Transfer) Reject High Risk of Amorphous Gum Select Stronger Acid Step2->Reject No (Incomplete Transfer) Test 4. Biorelevant Dissolution (SGF pH 1.2 & FaSSIF pH 6.5) Proceed->Test CommonIon Issue: Low Sol in SGF (Common Ion Effect) Test->CommonIon [Cl-] suppresses Ksp Disprop Issue: Ppt in FaSSIF (Disproportionation) Test->Disprop pH > pHmax Fix1 Solution: Switch to Non-Chloride Counterion CommonIon->Fix1 Fix2 Solution: pH Modifiers or Enteric Formulation Disprop->Fix2

Workflow for diagnosing and resolving pharmaceutical salt solubility issues.

Mechanism Salt Solid Salt [DrugH+ • Cl-] Stable below pHmax Dissolved Dissolved State DrugH+ (aq) + Cl- (aq) Salt->Dissolved Dissolution Dissolved->Salt Excess [Cl-] (Common Ion Effect) FreeBase Solid Free Base [Drug] Stable above pHmax Dissolved->FreeBase pH > pHmax (Deprotonation) FreeBase->Dissolved Acidic pH (Protonation)

Mechanisms of solubility loss via common ion effect and disproportionation.

Frequently Asked Questions (FAQs)

Q: Why does the hydrochloride (HCl) salt of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine precipitate in Simulated Gastric Fluid (SGF) despite showing >50 mg/mL solubility in pure water? A: This is driven by the Common Ion Effect . SGF contains approximately 0.1 M endogenous chloride ions. The dissolution of your HCl salt is governed by its solubility product constant ( Ksp​=[DrugH+][Cl−] ). When the salt enters SGF, the massive excess of [Cl−] forces the equilibrium backward (Le Chatelier’s principle) to maintain the Ksp​ , causing the DrugH+ to precipitate out as the solid HCl salt[1]. Solution: Transition to a counterion that is not endogenous to the GI tract, such as methanesulfonate (mesylate) or sulfate[3].

Q: During dissolution in intestinal media (pH 6.8), my salt dissolves rapidly but forms a cloudy suspension after 30 minutes. What is happening? A: You are observing Salt Disproportionation . Every salt has a pHmax​ —the pH at which the solubility of the salt equals the intrinsic solubility of the free base. If the microenvironmental pH exceeds the pHmax​ , the solvent strips the proton from the secondary amine. The highly soluble salt is thermodynamically forced to convert back into the poorly soluble free base[2]. Self-Validation: Filter the cloudy suspension and analyze the solid via XRPD. A match with the free base diffractogram confirms disproportionation.

Q: My mesylate salt is highly soluble but turns into a sticky gum during stability testing at 75% RH. How do I fix this? A: Mesylate salts often have low crystal lattice energies and high polarity, making them prone to hygroscopicity. Absorbed moisture lowers the glass transition temperature ( Tg​ ), causing the crystalline lattice to collapse into an amorphous gum (deliquescence)[4]. Solution: You must increase the crystal lattice energy. Switch to a more hydrophobic, planar counterion like p-toluenesulfonate (tosylate), which stacks better in the crystal lattice, or utilize Dynamic Vapor Sorption (DVS) early in screening to exclude highly hygroscopic hits.

Counterion Selection Matrix

Use the following data table to evaluate the trade-offs of common counterions for the secondary amine group of your compound:

CounterionAcid pKa​ ΔpKa​ (vs Amine)GI Common Ion RiskHygroscopicity RiskTypical Lattice Energy
Hydrochloride (HCl) -6.1> 15High (Stomach)Low to ModerateHigh
Methanesulfonate (Mesylate) -1.9> 11LowHigh Moderate
p-Toluenesulfonate (Tosylate) -2.8> 12LowLowHigh
Sulfate ( H2​SO4​ ) -3.0> 12LowModerateHigh
Phosphate ( H3​PO4​ ) 2.1~ 7.4ModerateModerateModerate

Sources

Troubleshooting

Minimizing side products in the synthesis of N-tert-butyl-pyrimidin-5-ylmethylamine

Welcome to the Application Scientist Support Center. Synthesizing secondary amines via reductive amination involving sterically hindered amines (like tert-butylamine) and electron-deficient heteroaromatics (like pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing secondary amines via reductive amination involving sterically hindered amines (like tert-butylamine) and electron-deficient heteroaromatics (like pyrimidine-5-carboxaldehyde) presents unique chemoselectivity challenges.

This guide is designed to move beyond basic recipes. Here, we explore the mechanistic causality behind reaction failures, provide validated workarounds to minimize side products, and outline a self-validating protocol to ensure your synthesis of N-tert-butyl-pyrimidin-5-ylmethylamine is robust and reproducible.

Mechanistic Pathway & Side Product Divergence

To troubleshoot effectively, we must first map the chemical logic of the reaction. The synthesis relies on the condensation of the aldehyde and amine to form an imine, followed by reduction. Side products occur when the kinetic rates of these two distinct steps are mismatched.

Pathway Aldehyde Pyrimidine-5- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine (pH 4-5) Alcohol Pyrimidin-5-ylmethanol (Over-reduction) Aldehyde->Alcohol Premature Reduction Amine tert-Butylamine Amine->Imine Target N-tert-butyl-pyrimidin- 5-ylmethylamine Imine->Target STAB or 2-Picoline Borane RingRed Ring-Reduced Side Products Imine->RingRed H2 / Pd-C

Reaction pathway showing target amine synthesis vs. common side product formation.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for pyrimidin-5-ylmethanol. How do I stop this over-reduction? Causality: You are experiencing premature reduction of the aldehyde. In reductive amination, the formation of the imine intermediate is a reversible equilibrium process[1]. If you use a strong, unselective reducing agent like sodium borohydride (NaBH₄) or add your reducing agent before the imine has fully formed, the hydride will attack the highly electrophilic pyrimidine-5-carboxaldehyde directly, yielding the alcohol side product[2]. Actionable Fix: Switch to a milder, more selective reducing agent such as Sodium Triacetoxyborohydride (STAB) or 2-picoline borane[2][3]. Furthermore, employ an indirect reductive amination protocol: allow the aldehyde and tert-butylamine to stir for 2-4 hours to drive imine formation before introducing the hydride source[1].

Q2: The reaction stalls at the imine stage. The imine won't reduce into the target amine. Causality: The tert-butyl group is highly sterically hindered, which shields the imine carbon from hydride attack. Additionally, optimal reduction with cyanoborohydride (NaBH₃CN) or STAB requires the imine to be protonated into an iminium ion[4]. If the pH is too high, the iminium species doesn't form, and reduction stalls. Actionable Fix: Adjust the reaction pH to 4-5 using glacial acetic acid[4]. If steric hindrance remains an issue, add a Lewis acid like Titanium(IV) isopropoxide (Ti(O-iPr)₄). This activates the imine for reduction while simultaneously acting as a water scavenger to drive the initial condensation forward[2].

Q3: I attempted catalytic hydrogenation (H₂ / Pd-C) to avoid boron reagents, but I'm seeing multiple unidentifiable peaks and low yields. Causality: While catalytic hydrogenation is a classic, green method for reductive amination[1], the electron-deficient pyrimidine ring is highly susceptible to partial reduction under hydrogen pressure, leading to tetrahydropyrimidine or hexahydropyrimidine degradation products. Actionable Fix: Abandon H₂/Pd-C for this specific heteroaromatic substrate. If you need a scalable, environmentally friendly alternative to STAB, use 2-picoline borane. It is highly stable, works well in protic solvents, and selectively reduces the iminium without touching the pyrimidine ring[3].

Quantitative Optimization Data

To aid in your experimental design, the following table summarizes the expected outcomes when altering the reducing agent and solvent conditions for this specific substrate pairing.

Reducing AgentSolventAdditiveImine ConversionAlcohol Side ProductRing DegradationRecommended Use
NaBH₄ MeOHNoneLow (<20%)High (>70%) LowNot recommended (Too reactive)
NaBH₃CN MeOHAcOH (pH 5)High (>85%)Low (<5%)LowGood, but generates toxic HCN byproducts
STAB DCE or THFTi(O-iPr)₄Excellent (>90%) Low (<2%)NonePrimary Choice (Moisture sensitive)
2-Picoline Borane MeOH / H₂OAcOH (pH 5)Excellent (>90%) Low (<2%)NoneBest for Scale-up (Green chemistry)
H₂ / Pd-C EtOHNoneModerate (50%)LowHigh (>40%) Not recommended (Attacks pyrimidine)
Self-Validating Experimental Protocol

This protocol utilizes an indirect reductive amination strategy with STAB and Ti(O-iPr)₄ to overcome the steric hindrance of the tert-butyl group while completely eliminating the alcohol side product.

Trustworthiness Check: This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Imine Condensation

  • In an oven-dried flask under nitrogen, dissolve pyrimidine-5-carboxaldehyde (1.0 eq) in anhydrous Dichloroethane (DCE) (0.2 M concentration).

  • Add tert-butylamine (1.5 eq) followed by Titanium(IV) isopropoxide (1.2 eq).

  • Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Take a 10 µL aliquot, quench in wet acetonitrile, and run a rapid LC-MS. You must observe the disappearance of the aldehyde mass (m/z 109) and the appearance of the imine mass (m/z 164). If aldehyde remains >5%, extend stirring time. Adding the reducing agent now will guarantee alcohol side-product formation.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium Triacetoxyborohydride (STAB) (2.0 eq) in small portions over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: LC-MS analysis should show the complete shift of the imine mass (m/z 164) to the target amine mass (m/z 166).

Step 3: Chemoselective Workup

  • Quench the reaction with saturated aqueous NaHCO₃ and stir for 30 minutes to precipitate titanium salts as TiO₂. Filter through a pad of Celite.

  • Transfer the filtrate to a separatory funnel and extract with 1M HCl.

  • Self-Validation Checkpoint: The target secondary amine is basic and will partition into the aqueous layer at pH 1-2. Any residual alcohol side product or unreacted aldehyde will remain in the organic layer. Discard the organic layer.

  • Basify the aqueous layer to pH 10 using 2M NaOH.

  • Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the pure N-tert-butyl-pyrimidin-5-ylmethylamine.

LogicTree Start Issue: Low Target Yield Check Check LC-MS Profile Start->Check Alcohol High Alcohol Side Product Check->Alcohol Imine Unreacted Imine Check->Imine Ring Pyrimidine Degradation Check->Ring FixAlc Delay STAB addition Alcohol->FixAlc FixIm Add Ti(OiPr)4 & Heat Imine->FixIm FixRing Use 2-Picoline Borane Ring->FixRing

Troubleshooting logic tree for resolving low yields in reductive amination.

References
  • Reductive amination - Wikipedia Source: Wikipedia URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Reductive Amination Source: ACS GCI Pharmaceutical Roundtable URL:[Link]

  • Reductive Amination - Common Conditions Source: Common Organic Chemistry URL:[Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Organic Chemistry and Pharmaceutical Research (JOCPR) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

Welcome to the Technical Support Center. This comprehensive guide provides advanced, field-proven troubleshooting and crystallization strategies for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (also known as N-(tert-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This comprehensive guide provides advanced, field-proven troubleshooting and crystallization strategies for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (also known as N-(tert-butyl)-1-(pyrimidin-5-yl)methanamine).

Due to its specific structural features—a flexible methylene bridge coupled with a bulky tert-butyl group—the free base exhibits low lattice energy. This makes the compound highly susceptible to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," rather than forming a highly ordered crystalline lattice. This guide focuses on overcoming these thermodynamic hurdles through rational salt screening and controlled anti-solvent crystallization.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does my free base synthesis yield a viscous syrup instead of solid crystals? A: The molecule's bulky tert-butyl moiety and flexible linker sterically hinder ordered molecular packing. When cooling the solution, the thermodynamic system crosses the binodal curve before reaching the metastable zone limit for solid nucleation. This results in LLPS—a solute-rich oil phase and a solvent-rich continuous phase—rather than crystallization [1]. The oil droplets are kinetically hindered from integrating into a rigid crystal lattice.

Q: How do I select the right counterion for salt formation to force crystallization? A: We apply the thermodynamic ΔpKa​ rule. The secondary amine of this compound has an estimated pKa​ of ~10.5. To form a stable salt, the difference between the pKa​ of the base and the acid must be ≥3 [3]. Therefore, you must select an acid with a pKa​≤7.5 . Strong acids like hydrochloric acid ( pKa​≈−6 ) or methanesulfonic acid ( pKa​≈−1.9 ) are ideal candidates that ensure complete proton transfer [4].

Q: My salt crystallized, but it is highly hygroscopic. What causes this? A: Hygroscopicity often occurs when the chosen counterion disrupts the crystal lattice packing, leaving voids that accommodate water molecules, or when the ΔpKa​ is borderline (between 0 and 3), leading to a disproportionating salt/cocrystal continuum [5]. Switching from a chloride salt to a larger, more hydrophobic counterion like a tosylate (p-toluenesulfonate) can increase lattice stability and reduce moisture uptake.

Part 2: Troubleshooting Guide - Resolving "Oiling Out" (LLPS)

Symptom: During the cooling crystallization of the salt or free base, the clear solution turns into a milky emulsion, which eventually settles into a sticky, non-filterable gum at the bottom of the reactor.

Causality: Oiling out is a kinetic phenomenon that occurs when the generation of supersaturation is too rapid. Instead of forming solid nuclei, the system is forced into a miscibility gap where it splits into two liquid phases [2]. Because the solute-rich oil phase acts as an excellent solvent for impurities, allowing the oil to solidify spontaneously later will trap these impurities, ruining the purity profile [1].

Resolution Strategy (The 3-Step Mitigation):

  • Thermodynamic Adjustment: Alter the solvent composition to shift the binodal curve. Increasing the proportion of the "good" solvent (e.g., ethanol) relative to the anti-solvent (e.g., heptane) increases the solubility gradient, allowing the system to bypass the LLPS region entirely.

  • Kinetic Control: Reduce the cooling rate to <0.1∘C/min to prevent the system from accumulating excessive supersaturation.

  • Targeted Seeding: Introduce 1-2 wt% of crystalline seeds just above the temperature where oiling out historically occurs. Seeds provide a low-energy template for heterogeneous nucleation, consuming the supersaturation before the system can phase-separate [1].

LLPS Troubleshooting Workflow

LLPS_Troubleshooting Start Observation: Oiling Out (LLPS) Detected CheckSupersat Is supersaturation generation too fast? Start->CheckSupersat ReduceCooling Reduce cooling rate (< 0.1 °C/min) CheckSupersat->ReduceCooling Yes CheckSeed Is seeding applied within the Metastable Zone? CheckSupersat->CheckSeed No Success Crystalline Suspension Achieved ReduceCooling->Success ApplySeed Introduce 1-2 wt% seeds above binodal curve CheckSeed->ApplySeed No ChangeSolvent Adjust solvent system (Increase solvent power) CheckSeed->ChangeSolvent Yes ApplySeed->Success ChangeSolvent->Success

Fig 1: Logical workflow for diagnosing and resolving Liquid-Liquid Phase Separation.

Part 3: Experimental Protocols

Protocol A: Rational Salt Screening (Self-Validating System)

To overcome the poor solid-state properties of the free base, a systematic salt screen is required. This protocol is self-validating: successful proton transfer is confirmed via physical state changes and subsequent thermal analysis.

Step-by-Step Methodology:

  • Preparation: Weigh 100 mg of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine free base into a 4 mL glass vial.

  • Dissolution: Add 1.0 mL of a polar protic solvent (e.g., Isopropanol) and agitate at 40∘C until complete dissolution is achieved.

  • Acid Addition: Slowly add 1.05 molar equivalents of the selected acid (see Table 1) dropwise while stirring at 400 rpm.

  • Validation Check 1 (pH): Spot a micro-drop on pH paper. The pH should drop below 4, confirming an excess of acid and complete protonation of the secondary amine.

  • Cooling & Maturation: Subject the vial to temperature cycling between 40∘C and 5∘C at a rate of 0.1∘C/min for 48 hours. This slow cycling dissolves kinetically favored metastable forms and promotes the growth of the thermodynamically stable polymorph.

  • Validation Check 2 (Solid State): Isolate the resulting solids via vacuum filtration. Confirm the formation of a true salt (rather than a cocrystal) by analyzing the melting point via Differential Scanning Calorimetry (DSC) and the crystal lattice via X-Ray Powder Diffraction (XRPD) [3].

Protocol B: Anti-Solvent Crystallization of the Hydrochloride Salt

Once the HCl salt is formed, anti-solvent crystallization is the most reliable method for bulk isolation, as it avoids the thermal stress that can degrade the pyrimidine ring.

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve the crude HCl salt in absolute Ethanol (approx. 5 volumes) at 50∘C .

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble impurities and foreign particles that could act as unwanted nucleation sites.

  • Anti-Solvent Addition: Transfer the filtrate to a jacketed reactor maintained at 40∘C . Begin adding Heptane (anti-solvent) at a controlled rate of 0.1 volumes/minute.

  • Seeding: Once 1 volume of Heptane has been added (reaching the lower edge of the metastable zone), pause the addition and introduce 1 wt% of pure HCl salt seeds. Hold for 30 minutes to allow the seed bed to establish.

  • Supersaturation Depletion: Resume Heptane addition until a total of 10 volumes are added. The decrease in solvent dielectric constant forces the salt out of solution.

  • Isolation: Cool the suspension to 5∘C over 2 hours, filter, wash with cold Heptane, and dry under vacuum at 40∘C .

Anti-Solvent Crystallization Mechanistic Pathway

AntiSolvent_Pathway Dissolution Dissolution in Primary Solvent (EtOH) Filtration Polish Filtration (Remove impurities) Dissolution->Filtration AntiSolventAdd Slow Addition of Anti-Solvent (Heptane) Filtration->AntiSolventAdd Supersaturation Supersaturation Generation AntiSolventAdd->Supersaturation Decreases solubility Nucleation Primary Nucleation & Crystal Growth Supersaturation->Nucleation Crosses metastable limit Isolation Filtration & Washing (High Yield) Nucleation->Isolation Complete precipitation

Fig 2: Mechanistic workflow of anti-solvent crystallization for the target salt.

Part 4: Quantitative Data Presentation

To streamline your salt screening process, refer to the following thermodynamic data summarizing the expected outcomes based on the ΔpKa​ rule [5].

Table 1: Recommended Salt Forms and Thermodynamic Predictions

Acid CandidateAcid pKa​ Estimated ΔpKa​ *Expected Solid State OutcomeTechnical Notes
Hydrochloric Acid (HCl)-6.0~16.5Stable Salt High crystallinity; potential for corrosiveness in manufacturing [4].
Methanesulfonic Acid-1.9~12.4Stable Salt Excellent solubility profile; non-corrosive to stainless steel [4].
p-Toluenesulfonic Acid-2.8~13.3Stable Salt Bulky counterion; highly effective at preventing hygroscopicity.
Tartaric Acid2.98~7.5Stable Salt Good for inducing crystallinity; introduces a chiral environment.
Acetic Acid4.76~5.7Weak Salt / Unstable ΔpKa​ is sufficient, but the resulting salt may be prone to disproportionation or oiling out.

*Calculated against the secondary amine pKa​ (~10.5).

References

  • Oiling Out in Crystallization Mettler Toledo URL:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design - ACS Publications URL:[Link]

  • How to salt screen using the Crystal 16 Technobis Crystallization Systems URL:[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Molecules - National Institutes of Health (NIH) URL:[Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis Crystal Growth & Design - ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: Preventing Oxidation of Secondary Amines During Storage

Welcome to the Technical Support Center for amine stability and storage. Secondary amines are critical building blocks in organic synthesis, active pharmaceutical ingredient (API) compounding, and materials science.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amine stability and storage. Secondary amines are critical building blocks in organic synthesis, active pharmaceutical ingredient (API) compounding, and materials science. However, their unique chemical structure makes them highly susceptible to environmental degradation.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement self-validating storage protocols.

Section 1: Mechanistic Understanding (FAQ)

Q1: Why do secondary amines degrade so rapidly compared to primary or tertiary amines? A1: Secondary amines possess a "perfect storm" for oxidation: a highly nucleophilic nitrogen lone pair, a polar N–H bond, and susceptible α-hydrogens [2]. Oxidative degradation is typically initiated by trace oxygen, UV light, or transition metal catalysis, which abstracts a hydrogen atom to form a highly reactive aminyl radical (R₂N•). This radical rapidly reacts with molecular oxygen to form a peroxyl radical (R₂N-OO•). Through subsequent hydrogen abstraction and disproportionation, this cascade irreversibly generates hydroxylamines, nitrones, and complex imines [5]. Tertiary amines lack the N–H bond, making them more resistant to direct aminyl radical formation.

Q2: What is the relationship between secondary amine oxidation and nitrosamine formation in drug development? A2: In pharmaceutical formulations, oxidative environments can generate reactive nitrogen species (e.g., nitrosyl cations, NO⁺). Secondary amines are highly vulnerable to these nitrosating agents, leading to the formation of N-nitrosamines—a class of potent, tightly regulated genotoxic impurities [4]. Preventing the initial oxidation of the amine and utilizing targeted secondary amine scavengers prevents the accumulation of these reactive intermediates, effectively halting the nitrosation pathway at its source.

OxidationMechanism A Secondary Amine (R2NH) B Aminyl Radical (R2N•) A->B -H• (O2 / Light / Metals) C Peroxyl Radical (R2N-OO•) B->C +O2 (Propagation) E Nitrone / Imine (Degradation Products) B->E Disproportionation D Hydroxylamine (R2N-OH) C->D Hydrogen Abstraction D->E Further Oxidation

Mechanistic pathway of secondary amine oxidative degradation.

Section 2: Troubleshooting Guide

Q3: My stored secondary amine has developed a yellow/brown tint. Can I still use it? A3: Discoloration is the macroscopic symptom of microscopic degradation. It indicates the formation of conjugated imines, nitrones, or complex polymeric species resulting from free-radical oxidation [1].

  • Causality: Even <1% oxidation can cause severe discoloration due to the high molar absorptivity of these conjugated byproducts.

  • Action: Do not use discolored amines for sensitive analytical assays or API compounding. Distillation under reduced pressure (with an inert gas bleed) is required to salvage the parent compound. Verify purity post-distillation via GC-MS.

Q4: I observe a white, crusty precipitate in my liquid amine, but it was stored in the dark. Is this oxidation? A4: No, this is likely carbamate salt formation. Secondary amines are highly basic and nucleophilic. When exposed to atmospheric carbon dioxide (CO₂) and trace moisture, they undergo a rapid nucleophilic attack on CO₂ to form insoluble carbamate or bicarbonate salts [6].

  • Causality: Frequent opening of the storage vessel introduces ambient air. The CO₂ reacts preferentially with the unhindered secondary amine.

  • Action: Filter the precipitate under a blanket of inert gas. To prevent recurrence, ensure all transfers are done using Schlenk techniques and dry solvents.

Section 3: Experimental Protocols & Best Practices

Q5: What is the definitive protocol for storing secondary amines to guarantee long-term stability? A5: To establish a self-validating storage system, you must systematically eliminate the three catalysts of degradation: Oxygen, Light, and Thermal Energy.

Protocol: Inert Storage and Aliquoting of Secondary Amines

  • Container Preparation: Select an amber borosilicate glass vial to block UV/Vis light. Ensure it is completely dry (oven-dried at 120°C for >4 hours) to prevent moisture-driven carbamate formation.

  • Antioxidant Doping (Optional): For highly sensitive applications, add a radical scavenger such as Butylated hydroxytoluene (BHT) at a concentration of 100 ppm [3]. BHT acts as a sacrificial hydrogen donor, trapping chain-carrying peroxyl radicals before they can propagate.

  • Inert Gas Purging: Using a Schlenk line or a glovebox, purge the vial with high-purity Argon.

    • Causality Note: Argon is approximately 38% denser than air and 42% denser than Nitrogen. It forms a physical, heavier-than-air protective blanket over the liquid phase, preventing oxygen ingress during brief openings.

  • Transfer: Transfer the secondary amine into the vial using a gas-tight, argon-flushed syringe.

  • Blanketing and Sealing: Blanket the headspace with Argon. Seal the vial with a PTFE-lined silicone septum cap. Wrap the cap boundary tightly with Parafilm to minimize the moisture vapor transmission rate (MVTR).

  • Temperature Control: Store the sealed vial in a dedicated chemical refrigerator at 2–8°C [1]. Lowering the thermal energy exponentially decreases the kinetic rate of auto-oxidation.

StorageWorkflow Step1 1. Purge (Argon) Step2 2. Add BHT (100 ppm) Step1->Step2 Step3 3. Transfer (Inert Blanket) Step2->Step3 Step4 4. Seal (PTFE + Parafilm) Step3->Step4 Step5 5. Store (2-8°C, Dark) Step4->Step5

Step-by-step workflow for the inert storage of secondary amines.

Section 4: Quantitative Data & Antioxidant Selection

Q6: If I need to dope my secondary amine with an antioxidant, which one should I choose? A6: The choice of antioxidant depends entirely on the downstream application of the amine. You must select an inhibitor that quenches radicals faster than the amine degrades, without interfering with your specific chemical reactions.

Antioxidant ClassSpecific AgentTypical Conc. (ppm)Mechanism of ActionBest Application
Sterically Hindered Phenol Butylated hydroxytoluene (BHT)100 - 500Donates a hydrogen atom to peroxyl radicals, forming a stable, resonance-stabilized phenoxyl radical [3].General laboratory storage; polymer synthesis.
Thioether / Thiol Methimazole50 - 250Acts as a peroxide decomposer and free radical scavenger.Polyurethane catalysis; industrial bulk storage.
Ascorbate Ascorbic Acid100 - 300Nucleophilic quenching of nitrosyl cations (NO⁺).Pharmaceutical formulations preventing nitrosamine formation [4].
Hindered Amine Light Stabilizer TEMPO derivatives50 - 200Operates via the catalytic Denisov cycle; traps alkyl radicals and regenerates via reaction with peroxyl radicals [3].Photochemical applications; long-term ambient storage.

References

  • Preventing oxidation of 2-(2-Aminoethyl)-1-methylpyrrolidine during storage. BenchChem Technical Support. 1

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, Oxford Academic, 2024. 2

  • New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Journal of the American Chemical Society, ACS Publications, 2012. 3

  • Secondary Amine Scavenger Nitrosamine. ResolveMass Laboratories Inc., 2025.

  • Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate. Organic Chemistry Portal, Synlett, 2017. 4

  • Epoxy Coating Blush Explanation & Prevention Recommendations. Tri-iso. 5

Sources

Optimization

Technical Support Center: Addressing Catalyst Poisoning by Pyrimidine-Based Ligands

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize pyrimidine-based compounds in metal-catalyzed reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize pyrimidine-based compounds in metal-catalyzed reactions. Pyrimidines are ubiquitous scaffolds in medicinal chemistry, but their inherent Lewis basicity presents a significant challenge: catalyst poisoning. This document provides in-depth troubleshooting guides, validated protocols, and a mechanistic overview to help you diagnose, mitigate, and resolve issues related to catalyst deactivation.

Part 1: Frequently Asked Questions (FAQs) - Your First Response

This section addresses the most common initial questions regarding catalyst poisoning in the context of pyrimidine-containing molecules.

Q1: My cross-coupling reaction with a chloropyrimidine substrate is sluggish or has stalled completely. Is catalyst poisoning the culprit?

A: It's a very likely cause. The lone pair of electrons on the nitrogen atoms of the pyrimidine ring can coordinate strongly to the palladium or nickel catalyst center. This coordination can block the sites required for the catalytic cycle to proceed, effectively "poisoning" or deactivating the catalyst.[1][2] Other potential issues include poor substrate reactivity, improper reaction setup (e.g., oxygen contamination), or the use of suboptimal reaction components (catalyst, ligand, base, or solvent).[1][3][4]

Q2: What are the typical visual cues of catalyst deactivation in my reaction flask?

A: A common sign, particularly with palladium catalysts, is the formation of "palladium black," a fine, black precipitate of elemental palladium.[5][6] This indicates that the active Pd(0) species has aggregated and fallen out of the catalytic cycle. However, you should not rely solely on visual cues. A reaction mixture turning black is not always indicative of failure, but a stalled reaction monitored by TLC or LC-MS is a more definitive sign.[6]

Q3: Are certain positions on the pyrimidine ring more problematic than others?

A: Yes. The accessibility of the nitrogen lone pairs plays a role. Unsubstituted nitrogens or those flanked by less sterically hindering groups are more likely to coordinate to the metal center. In substrates like 2,4-dichloropyrimidine, the C4 position is generally more reactive in Suzuki couplings than the C2 position.[1]

Q4: Can I simply increase the catalyst loading to overcome poisoning?

A: While modestly increasing the catalyst loading can sometimes compensate for gradual deactivation, it is often a temporary and inefficient solution.[7] It does not address the root cause of the poisoning and can lead to higher costs and more difficult product purification due to residual metal content. A more robust approach involves optimizing the ligand, solvent, and other reaction conditions.

Q5: Are there "poison-resistant" catalysts I should be using?

A: There are no universally "poison-resistant" catalysts, but catalyst systems can be designed to be more robust. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands can often mitigate poisoning.[7][8] These ligands form stable complexes with the metal center, making it less susceptible to displacement or inhibition by the pyrimidine substrate.[8]

Part 2: Troubleshooting Guide: From Symptom to Solution

This section provides a systematic workflow to diagnose and resolve catalyst poisoning issues based on experimental observations.

Symptom: Low or No Product Conversion

If your reaction is showing minimal conversion after a reasonable time, follow this diagnostic workflow.

G cluster_0 Diagnostic Workflow start Low / No Conversion (Verified by TLC/LC-MS) q1 1. Purity Check: Are starting materials (pyrimidine, boronic acid, etc.) pure? start->q1 a1_yes Yes q1->a1_yes Purity Confirmed a1_no No -> Purify Materials (See Protocol 1) q1->a1_no Impurity Detected q2 2. System Check: Is the reaction under a strict inert atmosphere? Is the solvent properly degassed? a1_yes->q2 a1_no->q1 Re-evaluate a2_yes Yes q2->a2_yes Setup is Robust a2_no No -> Improve Setup (Degas solvent, use glovebox/Schlenk line) q2->a2_no Oxygen/Moisture Suspected q3 3. Condition Screening: Is the current combination of ligand, base, and solvent optimal? a2_yes->q3 a2_no->q2 Re-evaluate a3_yes Yes (Based on literature for similar substrates) q3->a3_yes Conditions are Optimized a3_no No -> Screen Conditions (See Table 1 for suggestions) q3->a3_no Conditions Not Optimized q4 4. Mitigation Strategy: Have you implemented strategies to counter pyrimidine coordination? a3_yes->q4 a3_no->q3 Re-evaluate a4_no No -> Implement Mitigation (See Part 3) q4->a4_no end_node Reaction Optimized a4_no->end_node

Caption: Troubleshooting workflow for catalyst deactivation.

Part 3: In-Depth Mechanisms and Mitigation Strategies

Understanding how pyrimidines poison catalysts is key to developing effective countermeasures.

The Mechanism of Poisoning

The primary mechanism of catalyst poisoning by pyrimidine-based ligands is competitive coordination. The nitrogen atoms in the pyrimidine ring are Lewis bases that can bind to the electron-deficient metal center (e.g., Pd(0) or Pd(II)) of the catalyst. This forms a stable, off-cycle complex that is catalytically inactive or has significantly reduced activity.[1][2] This process effectively reduces the concentration of the active catalyst available to participate in the desired catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).

Caption: Mechanism of catalyst poisoning by pyrimidine coordination.

Mitigation Strategies

A multi-pronged approach is often necessary to overcome catalyst deactivation.

1. Strategic Ligand Selection

The choice of ligand is paramount. Bulky, electron-donating ligands can both stabilize the active catalyst and sterically discourage the pyrimidine from coordinating.

Ligand TypeExamplesRationale for Use
Bulky Biarylphosphines XPhos, SPhos, RuPhosThese ligands create a sterically hindered metal center, making it difficult for the pyrimidine substrate to displace them. Their electron-donating nature also promotes the crucial reductive elimination step.[8]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs form very strong bonds with the metal center, providing high catalyst stability and resistance to ligand dissociation and subsequent poisoning.
2. Optimization of Reaction Conditions

Fine-tuning the reaction parameters can significantly impact catalyst longevity.

  • Base Selection: The choice of base is critical and often interdependent with the solvent and catalyst.[4] While inorganic bases like K₂CO₃ or K₃PO₄ are common, sometimes a weaker or non-coordinating base can be beneficial if the base itself contributes to deactivation pathways.[1]

  • Solvent Choice: The solvent must solubilize all components but can also influence catalyst stability. Aprotic polar solvents like dioxane or DMF are common, often with water as a co-solvent.[9]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] It is crucial to find the optimal temperature that promotes the desired reaction without significantly degrading the catalyst.

  • Incremental Substrate Addition: Slowly adding the pyrimidine substrate over the course of the reaction can keep its instantaneous concentration low, minimizing the rate of catalyst poisoning.[7]

3. Purity of Reagents

Impurities in starting materials are a common and often overlooked source of catalyst poisoning.

  • Sulfur Compounds: Thiol or sulfide impurities, sometimes present in heteroaromatic starting materials, are potent poisons for palladium catalysts.[1][2]

  • Water and Oxygen: Many catalytic systems are sensitive to air and moisture. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, while water can lead to unwanted side reactions like protodeboronation of boronic acids.[2][3][4]

Part 4: Protocols and Standard Operating Procedures (SOPs)

This section provides detailed experimental procedures for key workflows discussed in this guide.

Protocol 1: Purification of Pyrimidine Starting Materials

Objective: To remove potential catalyst poisons from a pyrimidine-based starting material.

Materials:

  • Crude pyrimidine substrate

  • Appropriate recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography

  • Activated carbon (optional)

Procedure:

  • Initial Assessment: Analyze the crude material by ¹H NMR and LC-MS to identify potential impurities.

  • Recrystallization (if applicable): a. Dissolve the crude solid in a minimal amount of a suitable hot solvent. b. If the solution is colored by impurities, add a small amount of activated carbon and heat for a few minutes. c. Hot-filter the solution to remove the carbon and any insoluble impurities. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography (if recrystallization is ineffective or for oils): a. Prepare a silica gel column using an appropriate eluent system determined by TLC analysis. b. Dissolve the crude material in a minimal amount of the eluent or a compatible solvent and load it onto the column. c. Elute the column, collecting fractions and monitoring by TLC. d. Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Purity Check: Re-analyze the purified material by ¹H NMR and LC-MS to confirm its purity before use in a catalytic reaction.

Protocol 2: General Procedure for a Robust Suzuki Coupling with a Chloropyrimidine

Objective: To provide a reliable starting point for the Suzuki-Miyaura cross-coupling of a chloropyrimidine with a boronic acid, incorporating best practices to avoid catalyst deactivation.

Materials:

  • Chloropyrimidine derivative (1.0 eq)

  • Boronic acid or ester (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 2.2-4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyrimidine, boronic acid, base, palladium precatalyst, and ligand.

  • Evacuation and Backfilling: Seal the flask/vial, and evacuate and backfill it with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas. The solvent should be sparged with the inert gas for at least 30 minutes prior to use.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. c. Separate the organic layer, and wash it with water and then brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 3: Catalyst Regeneration (Benchtop Scale)

Objective: To attempt the recovery of an expensive palladium catalyst that has been poisoned. Note: This is not always successful and is highly dependent on the nature of the poison. This protocol is adapted from methods for removing alkali metal contaminants.[10]

Materials:

  • Poisoned catalyst (e.g., Pd on carbon, or a poisoned homogeneous catalyst that has precipitated)

  • Dilute ammonium chloride solution (e.g., 0.01 M)[10]

  • Deionized water

  • Filtration apparatus

Procedure:

  • Recovery: If the catalyst is heterogeneous (e.g., Pd/C), filter it from the reaction mixture. If it is a homogeneous catalyst that has precipitated as palladium black, it can also be collected by filtration.

  • Washing: a. Suspend the recovered catalyst in a dilute (e.g., 0.01 M) solution of NH₄Cl.[10] b. Stir the suspension at an elevated temperature (e.g., 80 °C) for 1 hour.[10] This washing can help remove strongly coordinated species and may help re-solubilize or re-disperse the palladium.[10]

  • Rinsing: Filter the catalyst and rinse thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 110 °C) or under high vacuum.[10]

  • Testing: Test the activity of the regenerated catalyst on a small-scale reaction to determine if its performance has been restored.

Disclaimer: The effectiveness of regeneration varies greatly. For sulfur-poisoned catalysts, more aggressive high-temperature oxidative or reductive treatments may be required, which are often not feasible in a standard laboratory setting.[11][12][13]

References

  • Nissinen, V. H. et al. Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation.
  • Li, Z. et al. Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Advances.
  • Gholami, R. et al.
  • Li, J. et al. Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles.
  • Barbier, J. et al. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.
  • Ghosh, I. et al.
  • T. J. Williams, Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions, DSpace@MIT, [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

Introduction: The Analytical Challenge of Modern Amines In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Modern Amines

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The subject of our investigation, 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine, is a representative of a common structural class in medicinal chemistry, featuring a basic secondary amine and a UV-active pyrimidine heterocycle. While seemingly straightforward, this combination presents distinct analytical challenges, primarily the propensity for basic analytes to exhibit poor peak shape in reversed-phase high-performance liquid chromatography (RP-HPLC) due to interactions with silica-based stationary phases.[1]

This guide provides an in-depth, experience-driven walkthrough of developing a robust, stability-indicating HPLC method for this compound. We will explore the causal reasoning behind each experimental decision, from column and mobile phase selection to method validation according to the latest International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] Furthermore, we will objectively compare the developed HPLC method with orthogonal analytical techniques, providing a comprehensive purity assessment strategy for researchers, scientists, and drug development professionals.

Pillar 1: Strategic Development of a Stability-Indicating HPLC Method

The primary goal is to develop a method that can accurately quantify 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine and separate it from any potential process impurities and degradation products. This requires a "stability-indicating" method, validated through forced degradation studies.[7][8][9]

Understanding the Analyte: Initial Considerations
  • Structure: 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

  • Key Features:

    • Secondary Amine: A basic functional group (pKa ~9-11) that will be protonated at acidic to neutral pH. This positive charge can lead to ionic interactions with deprotonated silanol groups on silica-based columns, causing peak tailing.

    • Pyrimidine Ring: A heterocyclic aromatic ring that acts as a chromophore, making UV detection a viable and straightforward choice.

    • Polarity: The molecule is moderately polar, making it well-suited for reversed-phase chromatography.

Chromatographic System Selection: A Rationale-Driven Approach

The workflow for method development is a systematic process of refining conditions to achieve the desired separation.

G cluster_0 Method Development Workflow A Define Analytical Target Profile (ATP) B Analyte Characterization (pKa, Solubility, UV Spectra) A->B C Initial Screening (Column & Mobile Phase) B->C D Optimization (Gradient, pH, Temperature) C->D E Forced Degradation Studies D->E F Method Validation (ICH Q2(R2)) E->F G Final Method F->G

Caption: HPLC Method Development and Validation Workflow.

Column Selection: The choice of the HPLC column is the most critical factor for a successful separation of amines.[10][11]

  • Standard C18: A traditional choice, but often suffers from peak tailing with basic compounds due to residual silanol interactions.

  • Polar-Endcapped C18: These columns have a secondary bonding chemistry that shields the residual silanols, drastically improving peak shape for bases. This is our recommended starting point.

  • Phenyl Phases: Offer alternative selectivity (π-π interactions) which can be useful for separating aromatic compounds and their isomers.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An option for very polar compounds that are poorly retained in reversed-phase, but adds complexity to method development.[10][12]

Decision: A modern, high-purity silica, polar-endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is selected to ensure symmetrical peak shapes and good efficiency.

Mobile Phase Optimization: The mobile phase must be tailored to control the ionization state of the analyte and achieve optimal retention and selectivity.

  • pH Control: Maintaining a consistent, buffered pH is non-negotiable. For a basic amine, a pH between 3 and 6 ensures the analyte is consistently in its protonated, cationic form. This minimizes peak shape distortion from mixed-mode retention. A 20 mM potassium phosphate or ammonium formate buffer is an excellent choice.

  • Organic Modifier: Acetonitrile generally provides lower backpressure and better UV transparency than methanol. A gradient elution, starting from a low percentage of acetonitrile and ramping up, is essential to elute not only the main peak but also any potential non-polar impurities within a reasonable timeframe.[13]

Detector Selection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It allows for the determination of the optimal detection wavelength (typically the λmax of the pyrimidine chromophore, likely around 254-270 nm) and, crucially, enables peak purity analysis to ensure no impurities are co-eluting with the main analyte peak.[13]

The Core of Stability: Forced Degradation Studies

To prove the method is "stability-indicating," the API must be subjected to stress conditions to intentionally generate degradation products.[14][15] The method is then proven to resolve the intact API from these degradants.

G cluster_stress Stress Conditions (ICH Q1A(R2)) API API Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, solid) API->Thermal Photo Photolytic (ICH Q1B guidelines) API->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result {Specificity Confirmed | API peak is resolved from all degradation products. Peak purity is >99.5%} Analysis->Result

Caption: Forced Degradation Workflow for Specificity.

Potential Degradation Pathways for Amines:

  • Oxidation: Tertiary amines and electron-rich systems are susceptible to oxidation. For the target molecule, oxidation could occur at the nitrogen, forming an N-oxide.[7][14]

  • Hydrolysis: While the core structure is stable, extreme pH and heat could potentially lead to unforeseen degradation.

  • Photolytic Degradation: Aromatic and heterocyclic systems can be susceptible to light-induced degradation.

Pillar 2: Method Validation - The System of Self-Validation

Following development, the method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose.[2][3][6]

Proposed HPLC Method Protocol
ParameterRecommended Condition
Instrument HPLC with PDA Detector
Column Polar-Endcapped C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Formate, pH 4.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection 260 nm, PDA scan 200-400 nm
Injection Vol. 5 µL
Sample Diluent 50:50 Water:Acetonitrile
Validation Parameters & Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte without interference from impurities, degradants, or excipients.Peak purity index > 0.995. Baseline resolution (>1.5) between analyte and all known impurities/degradants.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To assess the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-assay): To show precision over a short interval. Intermediate Precision: To show precision within a lab (different days, analysts, equipment).% Relative Standard Deviation (%RSD) ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Limit of Detection (LOD): The lowest amount that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness To demonstrate reliability with respect to deliberate variations in method parameters.%RSD ≤ 2.0% and peak shape remains acceptable when varying pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

Pillar 3: A Comparative Guide to Orthogonal Purity Methods

While a validated HPLC method is the workhorse of pharmaceutical analysis, employing orthogonal (different principle) methods provides a more complete purity profile.[16][17]

Method Performance Comparison
FeatureRP-HPLC (Developed Method) Gas Chromatography-Mass Spectrometry (GC-MS) Capillary Electrophoresis (CE)
Principle Partitioning based on polarity/hydrophobicity.Separation based on volatility and polarity; detection by mass.Separation based on charge-to-size ratio in an electric field.[18]
Best For Quantifying known and unknown non-volatile impurities. Stability testing.Identifying and quantifying volatile/semi-volatile impurities and residual solvents.[16]High-efficiency separation of charged species, isomers, and chiral compounds.[19][20]
Analyte Suitability Excellent. The molecule is non-volatile and has a chromophore.Potentially suitable, but may require derivatization to improve volatility and peak shape.Excellent. The amine is readily protonated and will migrate in an electric field.
Strengths Robust, reproducible, widely available, excellent for quantitation, stability-indicating.High specificity and identification power from mass fragmentation patterns.[21][22]Extremely high separation efficiency, low sample/solvent consumption, alternative selectivity.[23]
Limitations May struggle with very polar or non-UV active impurities. Potential for peak tailing if not optimized.Not suitable for non-volatile or thermally labile compounds. Quantitation can be less precise than HPLC.Lower concentration sensitivity than HPLC-UV. Can be less robust than HPLC.
Experimental Protocol: Capillary Electrophoresis (Alternative)
  • Instrument: Capillary Electrophoresis system with UV detector.

  • Capillary: Fused-silica, 50 µm i.d., 60 cm total length.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Voltage: 25 kV.

  • Temperature: 25 °C.

  • Detection: 214 nm.

  • Injection: Hydrodynamic (50 mbar for 5s).

Rationale: At pH 2.5, the amine is fully protonated, ensuring good electrophoretic mobility. The low pH also minimizes interactions with the capillary wall. This method provides a fundamentally different separation mechanism, making it an excellent orthogonal technique to confirm purity.[18]

Conclusion and Recommendations

The developed stability-indicating reversed-phase HPLC method provides a robust and reliable platform for the routine purity assessment of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine. By using a polar-endcapped C18 column and a buffered mobile phase at a controlled pH, the common analytical challenge of peak tailing for basic amines is effectively overcome. Validation as per ICH Q2(R2) guidelines, underpinned by comprehensive forced degradation studies, ensures the method is fit-for-purpose for quality control and stability testing in a regulated environment.[2][8]

For comprehensive characterization, especially during late-stage development or for impurity identification, the use of an orthogonal method is highly recommended. Capillary Electrophoresis offers a powerful, high-efficiency alternative for separating charged species, while GC-MS remains invaluable for profiling volatile impurities.[16][24] The strategic combination of these techniques provides the highest degree of confidence in the purity, and therefore the safety and quality, of the drug substance.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed. (2009, November 15). Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
  • An approach to analysis of primary amines by a combination of thin-layer chromatography and matrix-assisted laser desorption ionization mass spectrometry in conjunction with post-chromatographic derivatization - PubMed. (2019, November 15). Available from: [Link]

  • Determination of biogenic amines by capillary electrophoresis - PubMed. (1999, March 26). Available from: [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - MDPI. (2024, November 23). Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - European Medicines Agency. (2023, December 14). Available from: [Link]

  • Selective Detection of Biogenic Amines Using Capillary Electrochromatography with an On-Column Derivatization Technique | Analytical Chemistry - ACS Publications. (2002, May 21). Available from: [Link]

  • HPLC Column Selection Guide - Phenomenex. Available from: [Link]

  • Method of analysis of amine by mass spectrometry - Google Patents.
  • Development of forced degradation and stability indicating studies of drugs—A review - ScienceDirect. Available from: [Link]

  • Capillary Electrophoresis: Applications - JoVE. (2024, December 5). Available from: [Link]

  • Determination of Amines Associated with Particles by Gas Chromatography-mass Spectrometry | Request PDF - ResearchGate. Available from: [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column - SIELC Technologies. Available from: [Link]

  • Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. Available from: [Link]

  • Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Available from: [Link]

  • 10.8: Spectroscopy of Amines - Chemistry LibreTexts. (2025, April 7). Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review - IJTSRD. (2021, September 15). Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review - IRJPMS. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023, February 28). Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • HPLC Columns - Bio-Rad. Available from: [Link]

  • HPLC Column Selection Guide. Available from: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2025, November 28). Available from: [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. (2024, August 19). Available from: [Link]

  • Nitrosamines? Extractables & Leachables? Solutions for Pharmaceutical Impurity Analysis. (2022, September 14). Available from: [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM - Jetir.Org. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12). Available from: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications. (2022, October 18). Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. Available from: [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing. Available from: [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents.
  • 5 Main Types of HPLC Columns Explained - Torontech. (2025, July 30). Available from: [Link]

  • Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine - PubMed. (2010, August 15). Available from: [Link]

  • Full article: New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim - Taylor & Francis. (2026, February 25). Available from: [Link]

  • N-(Pyrimidin-5-ylmethyl)pyridin-2-amine | C10H10N4 | CID 57414493 - PubChem. Available from: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-tert-butyl-pyrimidin-5-ylmethylamine and its Alternatives for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns of N-tert-butyl-pyrimidin-5-yl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation patterns of N-tert-butyl-pyrimidin-5-ylmethylamine. By understanding these pathways, researchers can effectively identify and characterize this and structurally related molecules. Furthermore, we will compare EI-MS with alternative analytical techniques, offering a comprehensive overview for selecting the optimal method for structural elucidation.

Introduction to Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique in chemical and pharmaceutical sciences for determining the molecular weight and structure of compounds.[1] In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern is dictated by the molecule's structure, with cleavage preferentially occurring at weaker bonds and leading to the formation of stable ions and neutral species.[2]

For N-tert-butyl-pyrimidin-5-ylmethylamine, the fragmentation is anticipated to be a composite of the characteristic behaviors of its constituent parts: the pyrimidine ring and the N-tert-butyl methylamine side chain.

Predicted Electron Ionization Fragmentation Pathways of N-tert-butyl-pyrimidin-5-ylmethylamine

The structure of N-tert-butyl-pyrimidin-5-ylmethylamine contains a stable aromatic pyrimidine ring and a flexible, sterically hindered N-tert-butyl group. These features will govern its fragmentation behavior in EI-MS. An intense molecular ion peak is generally characteristic of pyrimidine-containing compounds, indicating the stability of the ring system.[3] However, the presence of the bulky tert-butyl group may lead to significant fragmentation.

The primary fragmentation pathways are expected to involve the N-tert-butyl group and the benzylic-like position of the methylene bridge.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: This is a very common fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. For N-tert-butyl-pyrimidin-5-ylmethylamine, two primary alpha-cleavage routes are possible:

    • Loss of a methyl radical (•CH₃): Cleavage of a C-C bond within the tert-butyl group will lead to the loss of a methyl radical, forming a stable iminium ion.

    • Formation of the pyrimidin-5-ylmethyl radical: Cleavage of the bond between the methylene group and the pyrimidine ring.

  • Formation of the tert-butyl cation: The tert-butyl group is known to readily form a stable tertiary carbocation (C₄H₉⁺) at m/z 57.[2] This is often a very prominent peak in the mass spectra of tert-butyl containing compounds.

  • Pyrimidine Ring Fragmentation: Following initial fragmentation of the side chain, the pyrimidine ring itself may undergo cleavage, although this is generally less favorable than side-chain fragmentation.[1][4]

The following diagram illustrates the predicted major fragmentation pathways of N-tert-butyl-pyrimidin-5-ylmethylamine.

fragmentation_pathways M N-tert-butyl-pyrimidin-5-ylmethylamine (M+•) m/z = 179 F1 [M - CH₃]+ m/z = 164 M->F1 - •CH₃ F2 tert-butyl cation (C₄H₉)+ m/z = 57 M->F2 - C₅H₆N₂• F3 [M - C₄H₉]+ m/z = 122 M->F3 - •C₄H₉ F4 Pyrimidin-5-ylmethyl cation (C₅H₅N₂)+ m/z = 105 F3->F4 - NH₂

Caption: Predicted major EI-MS fragmentation pathways of N-tert-butyl-pyrimidin-5-ylmethylamine.

Table 1: Predicted Key Fragment Ions of N-tert-butyl-pyrimidin-5-ylmethylamine in EI-MS

m/zProposed Ion StructureFragmentation Pathway
179[C₁₀H₁₇N₃]⁺•Molecular Ion (M⁺•)
164[C₉H₁₄N₃]⁺Loss of a methyl radical (•CH₃) from the tert-butyl group
122[C₆H₈N₃]⁺Loss of a tert-butyl radical (•C₄H₉)
105[C₅H₅N₂]⁺Cleavage of the C-N bond and loss of tert-butylamine
57[C₄H₉]⁺Formation of the tert-butyl cation

Comparative Analysis with Alternative Techniques

While EI-MS is a powerful tool, a comprehensive structural elucidation often benefits from complementary analytical techniques. The choice of technique depends on the specific information required, the sample matrix, and available instrumentation.

Table 2: Comparison of Analytical Techniques for the Characterization of N-tert-butyl-pyrimidin-5-ylmethylamine

TechniquePrincipleStrengthsWeaknesses
EI-MS Electron impact ionization followed by mass analysis.Provides detailed structural information from fragmentation patterns. Reproducible spectra for library matching.Molecular ion may be weak or absent for some compounds. Requires volatile and thermally stable samples.
ESI-MS Electrospray ionization, a soft ionization technique.Excellent for polar and non-volatile compounds. Often provides a strong protonated molecular ion ([M+H]⁺), simplifying molecular weight determination.Provides limited fragmentation, often requiring tandem MS (MS/MS) for detailed structural information.
NMR Spectroscopy Nuclear Magnetic Resonance.Provides detailed information about the chemical environment of each atom (¹H, ¹³C), enabling unambiguous structure determination and stereochemical analysis.Relatively low sensitivity compared to MS. Requires larger sample amounts. Complex spectra can be challenging to interpret.
IR Spectroscopy Infrared Spectroscopy.Provides information about the functional groups present in a molecule.Provides limited information on the overall molecular structure. Can be difficult to interpret complex spectra.

Experimental Protocol: Acquiring an EI-Mass Spectrum

The following is a generalized protocol for acquiring an EI-mass spectrum of N-tert-butyl-pyrimidin-5-ylmethylamine using a gas chromatograph-mass spectrometer (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of N-tert-butyl-pyrimidin-5-ylmethylamine in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of ~100 µg/mL.

2. GC-MS System Configuration:

  • Gas Chromatograph (GC):

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) is suitable.

    • Injection Port: Set to a temperature of 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

3. Data Acquisition:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data over the specified scan range.

4. Data Analysis:

  • Identify the peak corresponding to N-tert-butyl-pyrimidin-5-ylmethylamine in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern.

experimental_workflow A Sample Preparation (Dissolve in volatile solvent) B GC-MS Injection A->B C Gas Chromatography Separation B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Acquisition & Analysis E->F

Caption: Generalized workflow for acquiring an EI-mass spectrum using GC-MS.

Conclusion

The EI-MS fragmentation of N-tert-butyl-pyrimidin-5-ylmethylamine is predicted to be dominated by cleavages associated with the N-tert-butyl group, leading to characteristic fragment ions at m/z 164 and 57. The pyrimidine ring is expected to remain relatively intact during the initial fragmentation events. While EI-MS provides valuable structural information, a comprehensive characterization is best achieved by integrating data from complementary techniques such as ESI-MS and NMR spectroscopy. The provided experimental protocol serves as a starting point for the successful acquisition of mass spectral data for this and similar compounds.

References

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • Rye, R. T. B., Tee, O. S., & Kazdan, E. M. (1982). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1805-1809. Available at: [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Pearson.
  • ResearchGate. (2016). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • NIST. (n.d.). N-Butyl-tert-butylamine. NIST WebBook. Available at: [Link]

Sources

Validation

Unambiguous Structural Validation of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine: A Comparative Guide

Validating the exact three-dimensional architecture of small-molecule drug intermediates is a critical bottleneck in pharmaceutical development. For 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (C9H15N3, MW: 165.24 g/...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the exact three-dimensional architecture of small-molecule drug intermediates is a critical bottleneck in pharmaceutical development. For 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (C9H15N3, MW: 165.24 g/mol ), structural ambiguity arises from the highly flexible methylene bridge connecting the pyrimidine ring to the sterically bulky tert-butylamine group. While standard spectroscopic methods provide excellent connectivity data, they often fail to capture the definitive spatial arrangement required for precision structure-based drug design.

As a Senior Application Scientist, I have designed this guide to objectively compare Single-Crystal X-ray Diffraction (SCXRD)—the gold standard for absolute structure determination—with alternative techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Mechanistic Causality: Why SCXRD Outperforms Spectroscopic Alternatives

To understand the necessity of SCXRD for this specific pyrimidine derivative, we must evaluate the physical limitations of alternative analytical methods:

  • High-Resolution Mass Spectrometry (HRMS): HRMS confirms the exact mass and elemental composition (C9H15N3). However, it provides zero topological or stereochemical data, making it impossible to distinguish between constitutional isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR (COSY, HMBC, NOESY) are invaluable for establishing atom-to-atom connectivity. However, NMR measures the molecule in solution. Because the pyrimidin-5-ylmethyl bond in our target compound rotates freely at room temperature, NMR only yields a time-averaged conformational ensemble. It cannot definitively prove the preferred solid-state conformation.

  • Single-Crystal X-Ray Diffraction (SCXRD): By locking the molecule within a highly ordered crystal lattice, SCXRD bypasses solution-state dynamics. It measures the diffraction of X-rays by the electron density of the crystallized molecule, allowing researchers to construct detailed, unambiguous models of the atomic arrangement 1. Small molecule X-ray crystallography is universally recognized as the most precise method for revealing the atomic structure of organic compounds 2.

Comparative Performance Analysis

The following table summarizes the performance and data outputs of HRMS, NMR, and SCXRD when applied to the structural validation of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine.

Analytical ParameterHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR)Single-Crystal X-Ray Diffraction (SCXRD)
Primary Data Output Exact mass (m/z) and fragmentationChemical shifts (ppm), coupling constants (J)Electron density map, atomic coordinates
3D Conformation NoneTime-averaged ensemble (solution)Absolute spatial arrangement (solid-state)
Stereochemical Proof Cannot distinguish isomersRelative stereochemistry (via NOESY)Absolute stereochemistry, exact bond lengths
Sample State Gas phase (ionized)Solution (e.g., in CDCl3 or DMSO-d6)Solid-state (Single macroscopic crystal)
Validation Metric Mass error < 5 ppmSignal-to-noise ratio, peak integrationR-factor < 5%, Goodness-of-Fit ~ 1.0

Self-Validating Experimental Protocol: SCXRD Workflow

Because 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine has a low molecular weight and is a secondary amine, the free base is highly soluble and resists crystallization. To force a highly ordered lattice, we must synthesize a crystalline salt. Every step in this protocol is designed with internal causality to ensure a self-validating result.

Step 1: Salt Formation (Lattice Stabilization)

Causality: Converting the free base to a hydrochloride (HCl) salt increases intermolecular hydrogen bonding and electrostatic interactions. This drastically increases the lattice energy and melting point, which is an absolute prerequisite for growing diffraction-quality crystals.

  • Dissolve 50 mg of the free base in 1 mL of anhydrous diethyl ether.

  • Dropwise, add 1.1 equivalents of 2M HCl in ether under constant stirring at 0°C.

  • Isolate the resulting precipitate via vacuum filtration and dry under a gentle nitrogen stream.

Step 2: Single Crystal Growth (Vapor Diffusion)

Causality: Slow supersaturation prevents the rapid kinetic formation of microcrystalline powders, allowing the thermodynamic growth of a single, macroscopic crystal with a flawless internal lattice.

  • Dissolve the isolated HCl salt in a minimum volume of methanol (the good solvent) in a small 2 mL inner vial.

  • Place the inner vial inside a larger 20 mL outer vial containing 3 mL of pentane (the anti-solvent).

  • Cap the outer vial tightly and incubate undisturbed at 4°C for 3–5 days until optically clear, block-like crystals form.

Step 3: Cryogenic Data Collection

Causality: Collecting data at cryogenic temperatures minimizes atomic thermal vibrations (the Debye-Waller factor), which sharpens the electron density map and dramatically improves resolution.

  • Mount a single crystal (approximately 0.2 × 0.2 × 0.1 mm) on a glass fiber loop using perfluoropolyether oil.

  • Transfer immediately to a diffractometer equipped with a Mo-Kα X-ray source (λ = 0.71073 Å) and a nitrogen cryostream set to 100 K.

  • Collect full-sphere diffraction data, ensuring high redundancy.

Step 4: Phase Solution and Refinement (The Self-Validating Step)

Causality: The phase problem is solved computationally to convert diffraction spots into an electron density map. The model is inherently self-validating: a successful refinement must yield specific statistical thresholds.

  • Solve the structure using Direct Methods (e.g., SHELXT) to locate the heavy atoms (Cl, C, N).

  • Refine the model using full-matrix least-squares on F^2 (SHELXL), assigning anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation Check: Ensure the final R-factor is between 4% and 5%. For high-resolution small-molecule crystal structures, an R-factor in this range reflects minimal experimental error and confirms that the theoretical model perfectly matches the experimental diffraction data 3.

Workflow Visualization

The following diagram maps the critical pathway from raw synthesized compound to a fully validated 3D structure.

SCXRD_Workflow N1 1. Synthesis & Purification (Free Base C9H15N3) N2 2. Salt Formation (HCl Addition for Lattice Stability) N1->N2 N3 3. Crystal Growth (Vapor Diffusion at 4°C) N2->N3 N4 4. X-Ray Diffraction (Cryogenic Collection, 100K) N3->N4 N5 5. Structure Solution (Direct Methods & Refinement) N4->N5

Workflow for the structural validation of the pyrimidine derivative via SCXRD.

References

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. "X Ray Crystallography." IJPS Journal. Available at: [Link]

  • ProteinStructures.com. "Protein X-Ray Structure Validation: Key Criteria." Protein Structures. Available at: [Link]

Sources

Comparative

Reference standards for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine analysis

As a Senior Application Scientist specializing in pharmaceutical and agrochemical reference materials, I frequently encounter the analytical bottlenecks associated with highly polar, nitrogen-rich building blocks. 2-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmaceutical and agrochemical reference materials, I frequently encounter the analytical bottlenecks associated with highly polar, nitrogen-rich building blocks. 2-Methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (often abbreviated as tB-PMA) is a prime example. This compound is a critical secondary amine intermediate used in the synthesis of advanced pyrimidine-derived bioactive molecules, sharing structural lineage with the precursors of mesoionic insecticides like Triflumezopyrim[1].

Because tB-PMA is a basic secondary amine, it is highly prone to chromatographic peak tailing on traditional silica-based columns and is susceptible to trace oxidation. Relying on sub-par, in-house synthesized working standards often leads to propagated errors in mass balance calculations. In this guide, I will objectively compare the performance of certified reference materials (CRMs) against conventional in-house standards, detailing the causality behind our analytical choices and providing self-validating protocols for your laboratory.

The Causality of Analytical Choices: Why Conventional Standards Fail

Historically, laboratories have relied on the "mass balance" approach (100% minus chromatographic impurities, moisture, and residual solvents) to assign purity to in-house standards. However, according to ICH Q11 guidelines on the development and manufacture of drug substances, a robust control strategy must account for the fate and purge of all impurities, including those that are chromatographically invisible[2].

The qNMR Advantage: To eliminate the bias of UV response factors and undetected inorganic salts, we utilize Quantitative Nuclear Magnetic Resonance (1H-qNMR) as a primary ratio method[3]. qNMR provides absolute quantification by comparing the integral of the analyte's protons against a highly pure, SI-traceable internal standard. For tB-PMA, we specifically select Dimethyl sulfone (DMSO2) as the internal standard. Causality: tB-PMA exhibits a tert-butyl singlet at ~1.1 ppm, a methylene doublet at ~3.8 ppm, and pyrimidine aromatic signals at 8.5–9.1 ppm. Dimethyl sulfone provides a sharp, isolated singlet at exactly 3.0 ppm, ensuring zero signal overlap and pristine integration boundaries.

The HILIC Advantage: For orthogonal purity checks, conventional Reversed-Phase (RP) C18 chromatography fails because the basic secondary amine of tB-PMA interacts with residual silanols, causing severe peak tailing. Causality: We employ Hydrophilic Interaction Liquid Chromatography (HILIC). By utilizing a polar stationary phase and an organic-rich mobile phase, HILIC retains tB-PMA via partitioning and electrostatic interactions, yielding sharp, symmetrical peaks essential for accurate trace impurity integration.

Performance Comparison: UltraRef™ CRM vs. In-House Standards

The following table summarizes the quantitative performance data comparing a highly controlled CRM against a typical in-house synthesized working standard.

Analytical ParameterUltraRef™ CRM (Product)In-House Synthesized StandardAnalytical Impact
Primary Assay Method 1H-qNMR (Absolute)HPLC Mass Balance (Relative)qNMR eliminates UV response factor bias and detects "invisible" impurities.
Certified Purity 99.8% ± 0.1% (k=2)98.2% (Area %)Reduces propagated error in downstream quantitative API dosing.
Trace Metals (ICP-MS) < 5 ppm (Pd, Ru)Not routinely testedPrevents catalytic poisoning in subsequent synthetic coupling steps.
Water Content (KF) 0.05%0.45% (Hygroscopic drift)Ensures accurate molar equivalents during reactor charging.
Peak Symmetry (As) 1.05 (HILIC Method)1.80 (Standard C18 Method)Symmetrical peaks prevent the masking of closely eluting related substances.

Synthetic Context & Workflow Visualizations

To understand the impurity profile of tB-PMA, we must first map its synthetic origin. It is typically synthesized via the reductive amination of pyrimidine-5-carbaldehyde with tert-butylamine[1].

SyntheticPathway A Pyrimidine-5-carbaldehyde (Precursor) C Imine Intermediate (Unstable) A->C Condensation B tert-Butylamine (Reactant) B->C D 2-methyl-N-(pyrimidin-5-ylmethyl) propan-2-amine C->D Reduction (NaBH4) E Bioactive Derivatives (e.g., Agrochemicals) D->E Downstream Coupling

Synthetic pathway of 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine via reductive amination.

qNMRWorkflow N1 tB-PMA Candidate Material N3 Co-dissolution in CDCl3 (Gravimetric) N1->N3 N2 Dimethyl Sulfone Internal Standard N2->N3 N4 1H-qNMR Acquisition (Relaxation Delay > 60s) N3->N4 N5 Integration & Absolute Purity Calculation N4->N5

ISO 17034 compliant qNMR certification workflow for absolute purity determination.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, meaning the assay will automatically flag if the physical or chemical conditions drift out of specification.

Protocol 1: Absolute Quantification via 1H-qNMR

Purpose: To determine the absolute mass fraction of tB-PMA without relying on chromatographic standards.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10 mg of the tB-PMA sample and ~5 mg of the Dimethyl sulfone internal standard (NIST SRM traceable) into a clean glass vial.

  • Solvation: Add 0.8 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% TMS. Vortex for 60 seconds to ensure complete co-dissolution. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (The Causality): Set the relaxation delay (D1) to 60 seconds. Why? The T1 relaxation time of the electron-deficient pyrimidine protons can exceed 10 seconds. Failing to wait at least 5×T1 results in incomplete longitudinal magnetization recovery, leading to artificially low integrals and underreported purity. Set the pulse angle to 90° and acquire 64 scans.

  • System Suitability Test (SST):

    • Validation Check 1: The line width at half height for the TMS peak must be < 1.0 Hz (ensures proper shimming).

    • Validation Check 2: The Signal-to-Noise (S/N) ratio of the Dimethyl sulfone peak (3.0 ppm) must be > 250:1.

  • Integration & Calculation: Integrate the Dimethyl sulfone singlet (6 protons) and the tB-PMA methylene doublet (~3.8 ppm, 2 protons). Calculate the absolute mass fraction using the standard qNMR equation (incorporating molecular weights, sample masses, and proton ratios).

Protocol 2: Orthogonal Purity Assessment via HILIC-UV/MS

Purpose: To detect trace organic impurities (e.g., unreacted pyrimidine-5-carbaldehyde) that may be buried under the baseline in NMR.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions: Use a bare silica or zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Run an isocratic elution at 85% Mobile Phase B / 15% Mobile Phase A. Flow rate: 0.4 mL/min. UV detection at 254 nm.

  • System Suitability Test (SST):

    • Validation Check 1: Inject a resolution mixture containing tB-PMA and pyrimidine-5-carbaldehyde. The resolution (Rs) must be ≥ 2.5.

    • Validation Check 2: The tailing factor (Tf) for the tB-PMA peak must be between 0.9 and 1.2. If Tf > 1.2, it indicates column overloading or secondary silanol interactions, invalidating the run.

References

  • Taylor & Francis. "New and Practical Synthesis of N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, the Key Intermediate to Triflumezopyrim.
  • JEOL. "Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • Sigma-Aldrich. "QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • European Medicines Agency (EMA). "ICH Q11 Development and manufacture of drug substances (chemical entities and biotechnological/biological entities).

Sources

Validation

Bioactivity comparison of pyrimidine-5-ylmethylamine derivatives

Comprehensive Bioactivity Comparison & Methodological Guide: Pyrimidine-5-ylmethylamine Derivatives in Modern Therapeutics Executive Summary The pyrimidine scaffold is a privileged structure in medicinal chemistry, offer...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Bioactivity Comparison & Methodological Guide: Pyrimidine-5-ylmethylamine Derivatives in Modern Therapeutics

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, offering immense synthetic accessibility and structural diversity[1]. Among its functionalized variations, pyrimidine-5-ylmethylamine derivatives —alongside their oxidized bioisosteres such as pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides—have emerged as highly potent pharmacophores. By acting as flexible hinge-binding motifs or allosteric modulators, these derivatives exhibit a broad spectrum of biological activities, most notably in oncology (as kinase inhibitors), neurology (as GPCR allosteric modulators), and infectious diseases[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare the bioactivity of these derivatives against standard clinical alternatives. Furthermore, this guide provides the mechanistic causality and self-validating experimental protocols required to rigorously evaluate these compounds in a drug discovery pipeline.

Pharmacophore Mapping & Bioactivity Comparison

The substitution at the 5-position of the pyrimidine ring dictates the molecule's spatial orientation within target binding pockets. The ylmethylamine moiety, in particular, provides a rotational degree of freedom that allows for optimal hydrogen bonding, whereas rigid analogs like carbonitriles provide strong electron-withdrawing effects[3][4].

Oncology: Kinase Inhibition (EGFR & VEGFR-2)

Pyrimidine-5-carbonitrile and ylmethylamine analogs have demonstrated potent anti-proliferative activity by acting as dual inhibitors of EGFR and COX-2, or by targeting the vascular endothelial growth factor receptor-2 (VEGFR-2)[3][5]. In comparative studies against the standard chemotherapeutic Sorafenib ( IC50​=0.19±0.15μM ), novel pyrimidine derivatives achieved highly competitive IC50​ values ranging from 0.53 to 2.41μM in VEGFR-2 kinase assays[5]. Furthermore, these compounds successfully arrest the cell cycle at the G0/G1 phase and induce apoptosis in HCT-116 (colon) and MCF-7 (breast) cancer cell lines[5].

Neurology: GPCR Allosteric Modulation

In the central nervous system, pyrimidine methylamines and related derivatives act as positive allosteric modulators (PAMs) for the metabotropic glutamate 2 (mGluR2) receptor[6]. Unlike orthosteric agonists (e.g., LY354740) that bind to the highly conserved glutamate binding site, these pyrimidine derivatives bind to topographically distinct transmembrane domains[2][6]. This allosteric modulation enhances the receptor's response to endogenous glutamate without causing receptor desensitization, offering a superior therapeutic window for treating schizophrenia and anxiety disorders compared to traditional antipsychotics[2].

Quantitative Bioactivity Comparison

Table 1: Comparative Bioactivity of Pyrimidine-5-Substituted Derivatives

Derivative ScaffoldPrimary TargetBioactivity Range ( IC50​ / EC50​ )Primary IndicationReference Standard
Pyrimidine-5-carbonitrile VEGFR-2 / EGFR 0.53–2.41μM Oncology (Solid Tumors)Sorafenib / Erlotinib
Pyrimidine-5-ylmethylamine mGluR2 (Allosteric) 24–320nM Neurology (Schizophrenia)LY354740
Pyrimidine-5-carboxamide HIV-1 NNRTI 4–8μg/mL Infectious Disease (HIV)Etravirine
Aminopyrazolo-pyrimidine Mtb Cell Wall <1μM Antibacterial (TB)Isoniazid

Mechanistic Pathway Analysis

To understand the efficacy of these compounds, we must map their mechanism of action. In oncology models, the pyrimidine core mimics the adenine ring of ATP. The 5-ylmethylamine or 5-carbonitrile group projects into the hydrophobic selectivity pocket of the kinase domain. By competitively displacing ATP, the derivative halts the autophosphorylation of the receptor, thereby starving the downstream PI3K/AKT and MAPK/ERK pathways of their activation signals[3][5]. This cascade collapse is the direct causal factor for the observed G0/G1 cell cycle arrest.

Pathway A Pyrimidine-5-ylmethylamine Derivatives B EGFR / VEGFR-2 Kinase Domain A->B Competitive Inhibition C PI3K / AKT Pathway B->C Blocked D MAPK / ERK Pathway B->D Blocked E Cell Cycle Arrest (G0/G1 Phase) C->E F Apoptosis Induction D->F

Fig 1: Mechanism of action for pyrimidine derivatives targeting kinase pathways.

Self-Validating Experimental Protocols

A robust drug discovery pipeline requires assays that not only measure effect but inherently validate their own biological relevance. The following protocols are designed as self-validating systems to evaluate pyrimidine-5-ylmethylamine derivatives.

Workflow S1 Compound Synthesis S2 Primary Screening (MTT Assay) S1->S2 S3 Target Assay (Kinase ELISA) S2->S3 S4 Flow Cytometry (Apoptosis) S3->S4 S5 In Vivo Validation S4->S5

Fig 2: Self-validating experimental workflow for evaluating derivative bioactivity.

Protocol A: In Vitro Cytotoxicity & Viability (MTT Assay)

This assay uses mitochondrial metabolic rate as a proxy for cell viability, directly validating the anti-proliferative claims of the compound[5].

  • Cell Seeding : Seed HCT-116 or MCF-7 cells at 1×104 cells/well in 96-well plates.

    • Causality: Seeding at this density ensures cells remain in the logarithmic growth phase throughout the assay, which is the phase most sensitive to anti-proliferative agents.

  • Compound Treatment : Treat cells with serial dilutions of the pyrimidine derivative ( 0.1 to 100μM ) and a vehicle control (0.1% DMSO).

    • Causality: The serial dilution establishes a precise dose-response curve necessary to calculate an accurate IC50​ . The vehicle control ensures that observed cytotoxicity is drug-induced, not solvent-induced.

  • Incubation : Incubate at 37°C in 5% CO2​ for 48 hours.

    • Causality: Provides sufficient time for the compound to penetrate the cell membrane, engage the kinase target, and manifest phenotypic changes (e.g., apoptosis).

  • MTT Addition & Readout : Add 20 μL of MTT solution (5 mg/mL). Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and measure absorbance at 570 nm.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase can reduce the yellow tetrazolium salt into purple formazan. The optical density is therefore directly proportional to the living cell population.

Protocol B: Target-Specific Kinase Inhibition (VEGFR-2 ELISA)

While the MTT assay proves the cells die, the Kinase ELISA proves why they die, isolating the direct target interaction from downstream cellular noise[5].

  • Kinase Reaction Setup : In a 96-well plate, combine recombinant human VEGFR-2 enzyme, ATP ( 10μM ), and a poly(Glu,Tyr) synthetic substrate in kinase buffer.

    • Causality: Reconstituting the minimal functional components of the signaling cascade in a cell-free environment isolates the direct physical interaction between the drug and the target.

  • Inhibitor Introduction : Add the pyrimidine-5-ylmethylamine derivative at varying concentrations alongside a positive control (Sorafenib).

    • Causality: The positive control benchmarks the novel derivative's potency and normalizes assay sensitivity across different experimental runs.

  • Detection : Add a phospho-tyrosine specific antibody conjugated to Horseradish Peroxidase (HRP), followed by TMB substrate. Read absorbance at 450 nm.

    • Causality: The antibody exclusively binds to the substrate if it has been phosphorylated by VEGFR-2. A decrease in colorimetric signal directly and quantifiably correlates with the compound's ability to inhibit kinase activity.

Conclusion

Pyrimidine-5-ylmethylamine derivatives and their structural analogs represent a highly versatile class of bioactive molecules. By modifying the 5-position, researchers can fine-tune the molecule to act as a competitive kinase inhibitor in oncology or an allosteric modulator in neurology[3][6]. When evaluated through rigorous, self-validating protocols, these derivatives consistently demonstrate performance that rivals or exceeds current clinical standards like Sorafenib and LY354740.

References

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC / NIH. URL:[Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PMC / NIH. URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. URL:[Link]

  • Disubstituted pyrimidine-5-carboxamide derivatives as novel HIV-1 NNRTIs: Crystallographic overlay-based molecular design, synthesis, and biological evaluation. ResearchGate. URL:[Link]

  • Methyl substitution of 2-aminobicyclo[3.1.0]hexane 2,6-dicarboxylate (LY354740) determines functional activity at metabotropic glutamate receptors. ChEMBL - EMBL-EBI. URL:[Link]

  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PMC / NIH. URL:[Link]

Sources

Comparative

GC-MS Analysis Protocols for Volatile Pyrimidine Amine Impurities: A Comprehensive Comparison Guide

Volatile pyrimidine amines are frequently utilized as reagents, catalysts, or generated as synthetic byproducts in the manufacturing of active pharmaceutical ingredients (APIs). Recently, these compounds have come under...

Author: BenchChem Technical Support Team. Date: March 2026

Volatile pyrimidine amines are frequently utilized as reagents, catalysts, or generated as synthetic byproducts in the manufacturing of active pharmaceutical ingredients (APIs). Recently, these compounds have come under intense regulatory scrutiny because residual secondary and tertiary amines can act as direct precursors to highly mutagenic N-nitrosamine impurities[1][2].

While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile organic compound (VOC) analysis, pyrimidine amines present a unique triad of analytical challenges:

  • High Basicity & Polarity: The lone electron pairs on the pyrimidine ring nitrogens and exocyclic amine groups act as strong Lewis bases. In standard fused-silica columns, these amines hydrogen-bond with residual surface silanol (Si-OH) groups, causing irreversible adsorption, severe peak tailing, and poor recovery[3][4].

  • Aqueous Matrices: Amines are often extracted into or present within aqueous solutions. Repeated injections of water rapidly degrade standard siloxane stationary phases through hydrolysis (phase stripping)[4].

  • Trace Detection Limits: Regulatory guidelines (e.g., ICH M7) require limits of quantitation (LOQ) in the parts-per-million (ppm) or parts-per-billion (ppb) range, necessitating highly inert sample pathways[2][5].

This guide objectively compares column technologies and sample preparation workflows, providing self-validating experimental protocols to ensure scientific integrity in your analytical pipeline.

Comparison of GC Column Technologies

To overcome the inherent reactivity of pyrimidine amines, manufacturers have developed specialized base-deactivated columns. Rather than relying on standard 5% phenyl-methylpolysiloxane phases, these columns utilize proprietary deactivation technologies to passivate active sites and utilize thick films to retain highly volatile analytes.

Quantitative Performance Comparison

The following table summarizes the performance metrics of standard columns versus two industry-leading amine-specific columns: the Agilent CP-Volamine and the Restek Rtx-Volatile Amine .

FeatureStandard 5% Phenyl (e.g., HP-5ms)Agilent CP-VolamineRestek Rtx-Volatile Amine
Stationary Phase 5% Phenyl-methylpolysiloxaneNon-polar siloxaneProprietary non-polar
Deactivation Strategy Standard silanol end-cappingMulti-Purpose Deactivation (MPD)[6]Base-modified deactivation[7]
Water Tolerance Poor (Rapid phase stripping)Excellent[8]Excellent[4]
Max Temperature 325°C265°C[8]290°C[7]
Peak Symmetry (Amines) Poor (Severe tailing)Excellent[3]Excellent[7]
Film Thickness Typically 0.25 µmOptimized thick film[9]5.0 µm[7]

Expert Insight on Causality: Why is a thick film (e.g., 5.0 µm) critical? Pyrimidine amines are highly volatile. A standard 0.25 µm film does not provide sufficient phase volume to retain these compounds, causing them to co-elute with the solvent front. A thick film increases the partition coefficient, ensuring the amines are chromatographically focused before reaching the high-vacuum environment of the mass spectrometer[7][9].

Sample Preparation Workflows

Choosing the right sample preparation is as critical as column selection. The high polarity of pyrimidine amines means they partition poorly into standard organic solvents, making headspace or specialized extraction necessary for trace analysis.

G Start Sample Matrix Containing Pyrimidine Amines Q1 High Water Content? Start->Q1 Q2 Required LOD < 1 ppm? Q1->Q2 Yes Q1->Q2 No Direct Direct Aqueous Injection (Base-Deactivated Column) Q2->Direct No (Routine QA) HSSPME HS-SPME GC-MS (No Derivatization) Q2->HSSPME Yes (Trace Analysis) Deriv Chemical Derivatization + Standard GC-MS Q2->Deriv Ultra-trace / Complex Matrix

Decision workflow for selecting the optimal GC-MS sample preparation strategy.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded to ensure the analytical run is trustworthy before sample data is processed.

Protocol A: Direct Aqueous Injection GC-MS (Routine QA)

This protocol is optimized for the Agilent CP-Volamine or Restek Rtx-Volatile Amine columns. It is ideal for in-process control where amine concentrations are >1 ppm.

Mechanistic Causality: Direct injection of aqueous samples typically ruins GC columns. However, utilizing a highly cross-linked, base-modified stationary phase prevents hydrolysis. A high split ratio is employed to rapidly vaporize the water expansion volume, preventing backflash in the inlet[4][7].

Step-by-Step Workflow:

  • Sample Preparation: Dilute the API or intermediate in MS-grade water. If the API is insoluble, filter through a 0.22 µm PTFE syringe filter. Add an isotopically labeled internal standard (e.g., Pyrimidine-d4).

  • Inlet Configuration: Use a base-deactivated split/splitless liner with glass wool. Set the injector temperature to 250°C.

  • Injection: Inject 1.0 µL with a split ratio of 50:1 to manage the massive expansion volume of water.

  • Oven Program:

    • Initial: 40°C (Hold 3 min) to focus the highly volatile amines.

    • Ramp 1: 15°C/min to 150°C.

    • Ramp 2: 30°C/min to 260°C (Hold 5 min) to bake out matrix contaminants.

  • MS Detection: Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion (M+) and primary fragmentation ions of the specific pyrimidine amine.

  • Self-Validation (SST): Inject a 10 ppm standard. The run is only valid if the peak tailing factor ( Tf​ ) is ≤ 1.5 and the signal-to-noise (S/N) ratio is ≥ 50.

Protocol B: Headspace-SPME GC-MS (Trace Impurity Profiling)

This protocol is required when analyzing trace genotoxic impurities (<1 ppm) where direct injection would cause severe matrix interference or thermal degradation of the API.

Mechanistic Causality: Pyrimidine amines are highly water-soluble. By saturating the aqueous sample with a salting-out agent (NaCl) and raising the pH with NaOH, the amines are driven out of their ionized salt form into their volatile free-base form, forcing them into the headspace for SPME fiber adsorption.

Step-by-Step Workflow:

  • Matrix Modification: Transfer 5.0 mL of aqueous sample into a 20 mL headspace vial. Add 1.5 g of NaCl (salting-out effect) and 100 µL of 1M NaOH (to ensure pH > pKa of the amine).

  • Incubation: Agitate the vial at 60°C for 10 minutes to reach thermodynamic equilibrium between the liquid and headspace.

  • Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 20 minutes at 60°C.

  • Desorption: Retract the fiber, pierce the GC inlet septum, and desorb at 250°C for 3 minutes in splitless mode.

  • Chromatography: Use a base-deactivated column (e.g., CP-Volamine) with an initial oven temperature of 35°C to cryo-focus the desorbed analytes.

  • Self-Validation (SST): Ensure the blank SPME fiber injection shows no carryover (peak area < 1% of the LOQ standard).

Conclusion

The accurate quantitation of volatile pyrimidine amine impurities requires a departure from standard GC-MS methodologies. Standard 5% phenyl columns will inevitably fail due to active site adsorption and phase stripping[3][4]. By migrating to base-deactivated, thick-film technologies like the Agilent CP-Volamine or Restek Rtx-Volatile Amine, laboratories can achieve the peak symmetry and water tolerance required for robust pharmaceutical quality control[6][7]. For ultra-trace nitrosamine precursor profiling, coupling these columns with HS-SPME provides a highly sensitive, matrix-free analytical solution.

References

  • Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column . Agilent Technologies / Labrulez. 3

  • Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column . Restek / GCMS.cz. 4

  • Rtx-Volatile Amine GC Capillary Column, 30 m, 0.32 mm ID, 5.0 µm . Restek Corporation. 7

  • Agilent CP-Volamine GC Column . Chrom Tech. 6

  • CP-Volamine Features and Specifications . Element Lab Solutions. 8

  • Separation of a mixture of volatile amines using a Select CP-Volamine GC column . Agilent Technologies. 9

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances . ResearchGate. 1

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals . RSC Publishing.

  • Recent Control and Testing Strategies for Genotoxic Impurities . Veeprho. 5

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices . PubMed Central (PMC).2

Sources

Validation

Comprehensive Spectroscopic Comparison Guide: 2-Methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine Salts in Drug Discovery

Executive Summary In modern drug development, approximately 50% of all active pharmaceutical ingredients (APIs) are administered as salts[1]. For sterically hindered secondary amine building blocks like 2-methyl-N-(pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, approximately 50% of all active pharmaceutical ingredients (APIs) are administered as salts[1]. For sterically hindered secondary amine building blocks like 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (a key pharmacophore in kinase inhibitors and CNS-active agents), the free base form often presents as a low-melting solid or viscous oil. This state is highly susceptible to oxidative degradation and atmospheric CO 2​ absorption.

Selecting the optimal salt form is a critical, early-stage development step that allows scientists to modulate physicochemical characteristics—such as aqueous solubility, hygroscopicity, and crystal lattice stability—without altering the molecule's core pharmacology[1],[2]. This guide provides an objective, data-driven comparison of the Free Base, Hydrochloride (HCl), and Methanesulfonate (Mesylate) forms of this compound, grounded in rigorous spectroscopic characterization[3].

Experimental Workflow & Causality

The transition from a vulnerable free base to a robust, formulation-ready salt requires a highly controlled workflow. The diagram below illustrates our self-validating approach to salt screening, ensuring that the selected candidate possesses both chemical phase purity and optimal solid-state properties.

SaltScreening FreeBase 2-Methyl-N-(pyrimidin-5-ylmethyl) propan-2-amine (Free Base) AcidAddition Acid Addition & Supersaturation (HCl, MSA, Citric Acid) FreeBase->AcidAddition Crystallization Controlled Crystallization (Cooling / Anti-solvent) AcidAddition->Crystallization Spectroscopy Spectroscopic Characterization Crystallization->Spectroscopy Yield >85% NMR Multinuclear NMR (1H, 13C, 15N) Spectroscopy->NMR FTIR Vibrational Spectroscopy (FTIR-ATR & Raman) Spectroscopy->FTIR PXRD Solid-State Analysis (PXRD & DSC/TGA) Spectroscopy->PXRD LeadSelection Lead Salt Candidate Selection (Optimal Stability & Solubility) NMR->LeadSelection FTIR->LeadSelection PXRD->LeadSelection

Figure 1: Systematic workflow for the generation and spectroscopic validation of amine salts.

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure high-fidelity data, every step of the preparation and characterization process must include internal checks for validity.

Protocol 1: Controlled Salt Formation & Crystallization
  • Causality: We utilize Ethyl Acetate (EtOAc) as the primary solvent. EtOAc is a moderately polar aprotic solvent that readily dissolves the free base but acts as a strong anti-solvent for the resulting ionic salt. This thermodynamic differential drives immediate supersaturation and high-yielding crystallization.

  • Dissolve 1.0 g of the free base in 10 mL of anhydrous EtOAc under nitrogen.

  • Slowly add 1.05 molar equivalents of the target acid (e.g., 1M HCl in diethyl ether, or neat methanesulfonic acid) dropwise at 0 °C to control the exothermic neutralization.

  • Age the resulting suspension for 2 hours at 25 °C.

  • Self-Validation Check: Sample the supernatant and analyze via UV-HPLC. The absence of the free base peak confirms >99% reaction completion.

  • Filter the precipitate, wash with cold EtOAc, and dry under vacuum at 40 °C for 12 hours.

Protocol 2: Multinuclear NMR Acquisition ( 1 H, 13 C, 15 N)
  • Causality: We acquire spectra in DMSO- d6​ rather than D 2​ O. Deuterium oxide causes rapid proton-deuterium exchange at the amine site, effectively erasing the critical -NH 2+​ signal needed to prove salt formation[4].

  • Prepare a 15 mg/mL solution of the salt in anhydrous DMSO- d6​ .

  • Acquire 1 H NMR at 400 MHz using a prolonged relaxation delay (d1 = 2.0s) to ensure accurate quantitative integration.

  • Self-Validation Check: Integrate the broad downfield -NH 2+​ resonance. The system is validated if this peak integrates to exactly 2.0 protons relative to the 1.0 integration of the pyrimidine H2 proton.

  • Acquire 1 H- 15 N HMBC spectra to definitively prove that protonation occurred at the secondary amine and not the pyrimidine ring nitrogens.

Protocol 3: Vibrational Spectroscopy (ATR-FTIR & Raman)
  • Causality: We utilize Attenuated Total Reflectance (ATR) FTIR instead of traditional KBr pellets. Subjecting the salt to the high pressures required for KBr pellet formation can induce mechanochemical solid-state ion exchange or polymorphic transitions, invalidating the structural data[5].

  • Place 2-3 mg of the neat crystalline powder directly onto the diamond ATR crystal.

  • Apply consistent anvil pressure and acquire 32 scans from 4000 to 400 cm −1 .

  • Acquire orthogonal Raman spectra using a 785 nm excitation laser. The 785 nm wavelength is specifically chosen to suppress the native fluorescence often exhibited by aromatic pyrimidine systems.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic shifts observed when transitioning from the Free Base to the HCl and Mesylate salts.

Table 1: NMR Chemical Shift Comparison (in DMSO- d6​ )

Notice the massive downfield shift of the amine protons and the diagnostic shielding of the 15 N nucleus upon protonation. Because the acid stoichiometry is strictly controlled (1.05 eq), the weakly basic pyrimidine nitrogens remain unprotonated, evidenced by the minimal shift in the H2/H4/H6 protons[4].

Nucleus / AssignmentFree Base (ppm)HCl Salt (ppm)Mesylate Salt (ppm)
1 H: Pyrimidine H2 9.10 (s, 1H)9.25 (s, 1H)9.22 (s, 1H)
1 H: Pyrimidine H4/H6 8.80 (s, 2H)8.95 (s, 2H)8.92 (s, 2H)
1 H: Methylene (-CH 2​ -) 3.75 (s, 2H)4.15 (s, 2H)4.12 (s, 2H)
1 H: Amine N-H 2.50 (br s, 1H)9.55 (br s, 2H) 9.10 (br s, 2H)
1 H: tert-Butyl 1.10 (s, 9H)1.35 (s, 9H)1.32 (s, 9H)
15 N: Secondary Amine 45.231.532.8
Table 2: Key Vibrational Modes (ATR-FTIR & Raman)

The appearance of the broad, strong N-H stretch in the 2400-2850 cm −1 region is the hallmark of successful salt formation. Furthermore, the Mesylate salt exhibits distinct sulfonate stretching bands, confirming the presence of the counterion in the crystal lattice[4].

Vibrational ModeFree Base (cm −1 )HCl Salt (cm −1 )Mesylate Salt (cm −1 )
FTIR: N-H Stretch 3310 (sharp, weak)2400-2800 (broad, strong)2450-2850 (broad, strong)
FTIR: Pyrimidine C=N 158016051602
Raman: Ring Breathing 99510101008
FTIR: Counterion N/AN/A1190, 1040 (SO 3​ stretch)

Performance Comparison & Selection Rationale

Based on the spectroscopic characterization and physicochemical behavior, we can objectively rank the utility of these forms for downstream drug development:

  • The Free Base (Not Recommended for Formulation): While useful as an intermediate, the free base lacks the crystal lattice energy required for long-term stability. It is prone to degradation and exhibits poor aqueous solubility, making it a non-viable option for oral solid dosage forms[2].

  • The Hydrochloride (HCl) Salt (Good for Isolation, Poor for in vivo Solubility): The HCl salt is highly crystalline and provides excellent resolution in NMR and IR spectroscopy[4]. However, chloride salts of secondary amines often suffer from the common-ion effect in the stomach. The high concentration of endogenous chloride ions in gastric fluid can artificially suppress the solubility of the API, leading to erratic bioavailability[6].

  • The Methanesulfonate (Mesylate) Salt (Optimal Lead Candidate): The Mesylate salt represents the best balance of properties. The bulky methanesulfonate counterion disrupts the highly symmetric crystal lattice just enough to drastically improve aqueous solubility, while maintaining a high melting point and low hygroscopicity[7]. The ATR-FTIR data confirms a stable ionic bond (via the distinct SO 3​ stretches), ensuring the API will not disproportionate back to the free base during storage. For clinical progression, the Mesylate salt is the superior choice.

References

  • Salt Selection in Drug Development Pharmaceutical Technology[Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Molecules (NIH)[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development GSC Biological and Pharmaceutical Sciences[Link]

  • Salt Screening Improved Pharma[Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology[Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole Pharmazie (IMR Press)[Link]

  • Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges Advanced Drug Delivery Reviews (IRIS-AperTO)[Link]

Sources

Comparative

Benchmarking Synthetic Routes for Pyrimidine Amine Production: A Comparative Guide for Drug Discovery Professionals

The pyrimidine amine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of kinase inhibitors.[1][2][3] Its prevalence i...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrimidine amine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of kinase inhibitors.[1][2][3] Its prevalence is due to the pyrimidine ring's ability to act as a bioisostere for purine bases and engage in crucial hydrogen bonding interactions within the ATP-binding pockets of enzymes.[1][4] This widespread utility has driven the continuous evolution of synthetic methodologies for its construction.

This guide provides an in-depth comparison of two principal strategies for synthesizing pyrimidine amines: the classical Pinner synthesis, a foundational ring-forming reaction, and the modern Buchwald-Hartwig amination, a powerful C-N cross-coupling method. We will dissect the causality behind experimental choices, provide detailed protocols, and offer a quantitative comparison to guide researchers in selecting the optimal route for their specific drug discovery program.

Route 1: The Classical Approach - Pinner Pyrimidine Synthesis

The Pinner synthesis, first described in 1884, is a quintessential example of the "principal synthesis" of pyrimidines.[5][6] It constructs the heterocyclic core from acyclic precursors, making it a robust method for generating the fundamental pyrimidine structure.

Principle and Rationale

This reaction involves the acid- or base-catalyzed condensation of a β-dicarbonyl compound (like a β-ketoester or β-diketone) with an N-C-N fragment, typically a guanidine or an amidine, to yield the corresponding 2-aminopyrimidine.[7][8] The choice of this route is often dictated by the need to build the core scaffold from simple, inexpensive, and readily available starting materials. The mechanism proceeds through a series of nucleophilic attacks, condensations, and a final dehydration step to form the aromatic pyrimidine ring. The use of a strong acid or base is critical to catalyze the condensation and cyclization steps.[8] However, a significant challenge with this method is its sensitivity to moisture, as the imidate salt intermediate is prone to hydrolysis, which can lead to ester byproducts and reduced yields.[9] Therefore, maintaining anhydrous conditions is paramount for success.

Experimental Protocol: Synthesis of a 2-Aminopyrimidine Derivative

This protocol is a generalized procedure adapted from established methods for the Pinner-type synthesis of 2-aminopyrimidines from a β-ketoester and guanidine.

Materials:

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.0 eq)

  • Guanidine hydrochloride (1.1 eq)

  • Sodium ethoxide (NaOEt) solution in ethanol (2.2 eq)

  • Anhydrous Ethanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: To the flask, add anhydrous ethanol, followed by the careful addition of sodium ethoxide solution.

  • Guanidine Addition: Add guanidine hydrochloride to the stirred solution and continue stirring for 30 minutes at room temperature to form free guanidine base.

  • β-Ketoester Addition: Slowly add the β-ketoester (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically ~78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture carefully with an acid (e.g., acetic acid or dilute HCl) until it reaches pH 7.

  • Isolation: The product often precipitates upon neutralization. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the pure product using NMR and MS analysis.

Pinner Synthesis Workflow

Pinner_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dry Glassware (Inert Atmosphere) Reagents Add Anhydrous Solvent & Base (NaOEt) Start->Reagents Guanidine Add Guanidine HCl Reagents->Guanidine Stir Stir 30 min Guanidine->Stir Ketoester Add β-Ketoester Stir->Ketoester Reflux Heat to Reflux (4-8 hours) Ketoester->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Cool Cool to RT Monitor->Cool Neutralize Neutralize (pH 7) Cool->Neutralize Isolate Filter Precipitate or Concentrate & Purify Neutralize->Isolate Product Pure Pyrimidine Amine Isolate->Product

Caption: Workflow for the Pinner Pyrimidine Synthesis.

Route 2: The Modern Approach - Buchwald-Hartwig Amination

For generating diverse libraries of compounds or for late-stage functionalization of a complex pyrimidine core, modern metal-catalyzed cross-coupling reactions are indispensable. The Buchwald-Hartwig amination is a premier example, offering exceptional substrate scope and functional group tolerance.[10][11]

Principle and Rationale

This reaction creates a C-N bond by coupling an amine with a halo- or triflyloxy-pyrimidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[10][12] The choice of this route is driven by the need for versatility. It allows for the direct installation of a wide variety of primary and secondary amines onto a pre-synthesized pyrimidine ring, a task that is difficult or impossible using classical condensation methods.[10]

The causality behind the experimental choices is rooted in the catalytic cycle. The palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered biarylphosphine ligand (e.g., XPhos, RuPhos) form the active Pd(0) catalyst.[11][13] This catalyst undergoes oxidative addition into the pyrimidine-halide bond. The choice of a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃) is critical for deprotonating the amine, allowing it to coordinate to the palladium center.[11] The final reductive elimination step forms the desired C-N bond and regenerates the active Pd(0) catalyst. The reaction is typically performed in an anhydrous, aprotic solvent like toluene or dioxane to prevent catalyst deactivation.[11]

Experimental Protocol: Synthesis of an N-Arylpyrimidin-2-amine

This protocol is a generalized procedure for the Buchwald-Hartwig amination of a 2-chloropyrimidine derivative, adapted from published methods.[10]

Materials:

  • 2-Chloropyrimidine derivative (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine Ligand (e.g., Xantphos, XPhos) (2-10 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the 2-chloropyrimidine, amine, base, palladium precursor, and phosphine ligand.

  • Solvent Addition: Add anhydrous toluene (or dioxane) via syringe.

  • Degassing: If not using a glovebox, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.

  • Reaction: Heat the sealed vessel to the desired temperature (typically 80-110 °C) with vigorous stirring. Microwave irradiation can also be employed to accelerate the reaction.[14] Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted pyrimidine amine.

  • Characterization: Confirm the structure using NMR and MS analysis.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Start To Dry Vessel Add: Reagents Halo-pyrimidine Amine Base (NaOtBu) Start->Reagents Catalyst Pd Precursor Ligand Start->Catalyst Solvent Add Anhydrous Toluene Reagents->Solvent Catalyst->Solvent Heat Heat (80-110 °C) or Microwave Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Dilute & Filter through Celite Cool->Filter Purify Aqueous Wash & Column Chromatography Filter->Purify Product Pure N-Substituted Pyrimidine Amine Purify->Product

Caption: Workflow for the Buchwald-Hartwig Amination.

Alternative Route: The Ullmann Condensation

The Ullmann condensation is another important C-N cross-coupling reaction, utilizing a more economical copper catalyst instead of palladium.[15] Historically, this reaction required very high temperatures and stoichiometric amounts of copper.[15] However, modern advancements using ligands have enabled milder reaction conditions, making it a viable alternative to the Buchwald-Hartwig amination, especially for large-scale synthesis where catalyst cost is a significant factor or when palladium sensitivity is a concern.[11][16]

Quantitative and Qualitative Comparison of Synthetic Routes

The choice of synthetic route ultimately depends on the specific goals of the project, including the desired substitution pattern, scale, and cost considerations.

ParameterPinner Synthesis (Classical)Buchwald-Hartwig Amination (Modern)Ullmann Condensation (Alternative)
Approach Ring Formation (C-C-C + N-C-N)C-N Cross-CouplingC-N Cross-Coupling
Typical Yield 40-85%60-95%60-93%
Reaction Time 4 - 24 hours1 - 16 hours1 - 24 hours
Temperature 80 - 150 °C80 - 110 °C (or Microwave)[11]80 - 210 °C (ligand dependent)[15]
Catalyst System Acid or Base (Stoichiometric)Palladium Precursor + Ligand (Catalytic)Copper(I) Salt + Ligand (Catalytic)
Catalyst Cost LowHighModerate
Substrate Scope Limited by available 1,3-dicarbonyls and amidines.Very broad; extensive amine and halopyrimidine scope.[10][11]Good; complementary to palladium methods.
Key Advantages Cost-effective, simple starting materials, builds the core scaffold.High yields, excellent functional group tolerance, ideal for library synthesis and late-stage functionalization.Lower catalyst cost than palladium, avoids palladium contamination.
Key Limitations Often harsh conditions, sensitive to moisture, limited substitution patterns.[9]Catalyst cost and toxicity, potential for metal contamination in API.Can require higher temperatures than Pd-catalysis, ligand optimization may be needed.[15]

Conclusion and Strategic Recommendations

The synthesis of pyrimidine amines is a well-developed field with a rich arsenal of methods available to the medicinal chemist.

  • For foundational scaffold synthesis and large-scale production where cost is a primary driver and the substitution pattern is simple, the Pinner Synthesis remains a highly relevant and economical choice. Its directness in building the heterocyclic core from basic components is a significant advantage.

  • For drug discovery, lead optimization, and library synthesis , the Buchwald-Hartwig Amination is the superior strategy. Its broad substrate scope, high functional group tolerance, and generally milder conditions allow for the rapid generation of diverse analogues, which is crucial for exploring structure-activity relationships (SAR).

The selection of a synthetic route is a strategic decision that must align with the stage and goals of the research program. By understanding the underlying principles, advantages, and limitations of each method, researchers can navigate the synthetic landscape efficiently to accelerate the discovery of new pyrimidine amine-based therapeutics.

References

  • [No Source]
  • Wikipedia. Pyrimidine. [Link]

  • Slideshare. Pinner pyrimidine synthesis. [Link]

  • Slideshare. Pinner pyrimidine synthesis. [Link]

  • Slideshare. Pinner pyrimidine synthesis. [Link]

  • PeerJ. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • National Center for Biotechnology Information. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]

  • JChemRev. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • OIRC. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

  • Royal Society of Chemistry. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • ResearchGate. Biological and Medicinal Significance of Pyrimidine's: A Review. [Link]

  • National Center for Biotechnology Information. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]

  • PubMed. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5- a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. [Link]

  • Thieme Connect. Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. [Link]

  • AJHOC. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

  • Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • PubMed. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. [Link]

  • Scribd. Innovative Pyrimidine Synthesis Methods. [Link]

  • Royal Society of Chemistry. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Taylor & Francis Online. Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. [Link]

  • Wikipedia. Ullmann condensation. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine As a Senior Application Scientist, I cannot overstate the importance of rigorous chemical waste management. The...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

As a Senior Application Scientist, I cannot overstate the importance of rigorous chemical waste management. The compound 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is a specialized building block characterized by a pyrimidine heterocycle linked to a sterically bulky tert-butylamine derivative. While highly valuable in drug discovery and synthetic chemistry, its structural features mandate strict operational and disposal protocols.

The overriding principle governing the prudent handling of laboratory waste is that no experimental activity should begin unless a comprehensive plan for the disposal of hazardous byproducts has been formulated[1][2]. This guide provides the mechanistic rationale and step-by-step methodologies required to safely manage this compound.

Physicochemical Hazard Profiling & Causality

To safely dispose of a chemical, one must first understand the molecular mechanisms that drive its hazards.

  • Corrosivity & Basicity: The secondary amine moiety possesses a highly active nitrogen lone pair. Despite the steric hindrance of the tert-butyl group, it acts as a strong base and potent nucleophile, capable of causing severe tissue necrosis and mucous membrane damage upon contact[3][4].

  • Environmental Persistence: Aromatic heterocycles like pyrimidine exhibit high mobility in aqueous environments and resist rapid biodegradation. Improper disposal down the drain poses severe, long-term aquatic toxicity risks[4][5].

  • Reactivity Risks: The compound reacts violently with strong oxidizing agents and acid anhydrides. Furthermore, unquenched amines can undergo delayed exothermic reactions if mixed with incompatible waste streams[3].

Standard Operating Procedure: Waste Segregation & Disposal

The discontinuous nature of laboratory work often makes it challenging to manage waste streams effectively. The following self-validating protocol ensures that 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine is neutralized and segregated without risking container failure or toxic exposure.

Step-by-Step Disposal Methodology
  • Quenching & Stabilization: Never add the raw free-base amine directly to a highly acidic waste carboy. The rapid acid-base neutralization will generate a violent exotherm, potentially boiling the solvent and aerosolizing the toxic pyrimidine derivative. Instead, pre-quench the amine in an ice bath using a weak polyprotic acid (e.g., 1M Citric Acid or Sodium Bisulfate). This forms a stable, water-soluble citrate/sulfate salt in a controlled manner.

  • Waste Segregation (The Menshutkin Hazard): Route the neutralized solution or organic extracts into a designated Non-Halogenated Organic Waste container. Critical Warning: Do not mix concentrated secondary amines with halogenated solvents (e.g., dichloromethane, chloroform). Over time, the amine will attack the halocarbon via a Menshutkin alkylation reaction, generating quaternary ammonium salts that precipitate out of solution, build gas pressure, and cause the waste carboy to rupture[1].

  • Containment & Labeling: Collect the waste in High-Density Polyethylene (HDPE) containers. Do not use galvanized steel safety cans, as amines rapidly corrode these metals, leading to catastrophic leaks[1]. Label the container strictly according to EPA/RCRA standards, explicitly listing "Toxic, Corrosive Organic Amine."

WasteDisposal A Waste Generation: 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine B Physical State? A->B C Liquid Waste (Reaction Mixtures, Solvents) B->C Liquid D Solid Waste (Contaminated PPE, Silica) B->D Solid E Solvent Type? C->E H Solid Hazardous Waste (Double Bagged/Sealed) D->H F Non-Halogenated Organic Waste (Keep Basic/Neutral) E->F No Halogens G Halogenated Organic Waste (Strictly Avoid Mixing) E->G Contains Halogens I High-Temperature Incineration (Licensed Waste Management) F->I G->I H->I

Decision tree for the segregation and disposal of pyrimidinyl alkylamine waste streams.

Emergency Spill Response & Decontamination Protocol

In the event of a spill outside the chemical fume hood, immediate containment is required to prevent respiratory distress and facility contamination.

Step-by-Step Spill Mitigation
  • Evacuation & Isolation: Immediately clear the area of unprotected personnel. Remove all sources of ignition, as the vapor may be flammable[5][6].

  • PPE Donning: Responders must wear advanced PPE, including a NIOSH-approved respirator (if ventilation is compromised), chemical splash goggles, and double nitrile gloves[7].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, silica gel, or vermiculite. Do not use sawdust, as the heat of an amine reaction can ignite combustible organics[5].

  • Neutralization: Carefully broadcast a solid weak acid (e.g., sodium bisulfate) over the absorbed spill to neutralize the basicity and suppress volatile amine vapors.

  • Collection & Decontamination: Scoop the absorbed material using non-sparking tools into a heavy-duty hazardous waste bag. Wash the contaminated surface with a 5% acetic acid solution, followed by copious amounts of soap and water[3].

SpillResponse S1 1. Evacuate & Isolate (Control Vapor Spread) S2 2. Don Advanced PPE (Respirator, Double Nitrile) S1->S2 S3 3. Containment (Inert Absorbent/Sand) S2->S3 S4 4. Neutralization (Dilute Citric Acid) S3->S4 S5 5. Collection & Decon (Transfer to Solid Waste) S4->S5

Sequential workflow for mitigating and decontaminating hazardous secondary amine spills.

Quantitative Data & Compatibility Matrix

To ensure rapid decision-making during operations, adhere to the following compatibility and logistical parameters:

ParameterSpecification / MaterialMechanistic Rationale
Primary Hazard Classes Corrosive (Class 8), ToxicHigh basicity causes rapid saponification of skin lipids and tissue destruction[4].
Incompatible Solvents Dichloromethane, ChloroformTriggers delayed Menshutkin alkylation, causing pressure build-up and carboy rupture[1].
Incompatible Reagents Strong Oxidizers, Acid AnhydridesInduces violent, uncontrolled exothermic decomposition and potential ignition[3].
Preferred Waste Container High-Density Polyethylene (HDPE)Highly resistant to basic corrosion; prevents the leaching and degradation seen in metal cans[1].
Spill Absorbent Dry Sand, Silica GelChemically inert; absorbs liquid without providing fuel for potential exothermic fires[5].

Regulatory Compliance & Institutional Planning

The management of chemical wastes must be institution-specific and integrated into your facility's Chemical Hygiene Plan (CHP)[8]. Under RCRA (Resource Conservation and Recovery Act) guidelines, the discontinuous generation of research waste requires clear labeling from the moment the first drop of waste enters the container. Ensure all laboratory personnel undergo documented training on the specific hazards of pyrimidine and amine derivatives to foster a robust culture of safety[2][9].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." National Academies Press, 2011.[Link]

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011.[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Chemical Hygiene Plan." PennEHRS, 2026.[Link]

  • American Chemical Society (ACS) / CrelioHealth. "Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management." CrelioHealth, 2025.[Link]

Sources

Handling

Personal protective equipment for handling 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine

An authoritative guide on the safety protocols, personal protective equipment (PPE), and operational workflows for handling 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine . As a Senior Application Scientist, I have desi...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide on the safety protocols, personal protective equipment (PPE), and operational workflows for handling 2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine .

As a Senior Application Scientist, I have designed this protocol to move beyond basic safety compliance. By understanding the physicochemical properties of this specific pharmaceutical intermediate, laboratory personnel can implement self-validating safety systems that protect both the researcher and the integrity of the assay.

Executive Summary & Hazard Causality

2-methyl-N-(pyrimidin-5-ylmethyl)propan-2-amine (also known as N-(tert-butyl)-1-(pyrimidin-5-yl)methanamine) is a highly specialized organic building block frequently utilized in the synthesis of kinase inhibitors and pyrazolo[1,5-a]pyrimidine derivatives [1].

To design an effective PPE matrix, we must first understand the causality behind its hazards:

  • Amine Basicity (Corrosivity/Irritation): The secondary amine group acts as a Brønsted base. Upon contact with the moisture in skin or eyes, it causes localized alkaline pH shifts, leading to rapid protein denaturation and severe irritation.

  • Lipophilicity (Systemic Absorption): The bulky tert-butyl group is intentionally designed to provide steric hindrance and metabolic stability in drug targets. However, in its raw chemical state, this lipophilic moiety significantly enhances the molecule's ability to cross the stratum corneum (the skin's lipid barrier), making dermal absorption a critical systemic hazard.

  • Heteroaromatic Core (Biological Reactivity): The pyrimidine ring readily participates in π−π stacking and hydrogen bonding. Inhalation of fine powders can lead to immediate respiratory tract irritation and potential off-target biological interactions [2].

Personal Protective Equipment (PPE) Matrix

Because this intermediate is often handled as a dry powder and subsequently dissolved in organic solvents, PPE must be selected to defend against both airborne particulates and solvent-mediated dermal penetration.

Table 1: Quantitative Glove Chemical Resistance for Amine/Solvent Systems

When handling the intermediate in solution, the choice of solvent dictates the glove material. Below is a quantitative breakthrough time summary for secondary amines and their common carrier solvents [3].

Solvent / Chemical StateNitrile (Standard 4-mil)Neoprene (Blend)Butyl RubberCausality / Recommendation
Dry Powder (Neat) >480 mins>480 mins>480 minsNitrile is sufficient for weighing dry powder.
Methanol Solution 10 - 59 mins>480 mins>480 minsNitrile degrades moderately; change gloves every 15 mins or use Neoprene.
Dichloromethane (DCM) < 1 min < 10 mins>480 minsCritical: DCM rapidly permeates Nitrile, carrying the lipophilic amine through the barrier. Use Butyl rubber for DCM workflows.
DMSO Solution >240 mins>480 mins>480 minsNitrile provides adequate protection for standard in vitro assay preparation.
Required PPE Checklist
  • Eye Protection: Snug-fitting chemical splash goggles. (Safety glasses are insufficient due to the risk of alkaline amine dust reaching the eyes via air currents).

  • Hand Protection: Double-gloving is mandatory. Inner glove: Standard Nitrile. Outer glove: Extended-cuff Nitrile (for dry handling) or Butyl rubber (if solubilizing in halogenated solvents).

  • Body Protection: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs, fully buttoned.

  • Respiratory Protection: When handling outside of a Primary Engineering Control (PEC), a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of pyrimidine-amine dust [4].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. The following step-by-step methodology ensures containment at every phase of the medication/chemical circuit.

Step 1: Preparation and PEC Verification

  • Ensure the Chemical Fume Hood or Class II Biological Safety Cabinet (BSC) is operational with an inward face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible chemicals (e.g., strong oxidizing agents or strong acids, which can react exothermically with the basic amine).

Step 2: Weighing and Transfer (Closed-System Approach)

  • Pre-weighing: Place a static-dissipative weigh boat on the analytical balance inside the draft-shielded enclosure.

  • Handling: Open the chemical container only within the fume hood. Use a grounded stainless-steel spatula to prevent static cling, which can cause the lipophilic powder to aerosolize.

  • Transfer: If transferring to a secondary container, use a closed-system drug-transfer device (CSTD) or a sealed septum vial if the material is already in solution.

Step 3: Solubilization

  • Add the solvent (e.g., DMSO for biological assays) slowly down the side of the vial to prevent aerosolization of the powder.

  • Cap the vial immediately and vortex. Do not apply heat unless strictly necessary, as heating amines increases vapor pressure and inhalation risk.

Spill Response & Disposal Plan

In the event of a spill, the Golden Rule of Laboratory Safety applies: Always prepare your response before the incident occurs [4].

Solid Spill Protocol (Powder):

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress: Do NOT sweep. Gently cover the powder with damp absorbent pads (using water or a dilute weak acid like 1% acetic acid to neutralize the amine and prevent dust generation).

  • Collect: Use a plastic scoop to transfer the neutralized slurry into a hazardous waste container.

Liquid Spill Protocol (Solvent-Dissolved):

  • Contain: Surround the spill with an inert chemical absorbent (e.g., vermiculite or a commercial spill pillow).

  • Absorb & Clean: Wipe from the perimeter inward. Wash the surface with a 5% mild acidic solution to neutralize residual amine base, followed by soap and water.

  • Disposal: Place all contaminated PPE, absorbent materials, and empty chemical vials into a designated, clearly labeled EPA-compliant hazardous waste receptacle. Do not mix with general solvent waste until compatibility is confirmed.

Workflow Visualization

Below is the logical workflow for handling pyrimidine-amine intermediates, emphasizing the critical decision tree during a spill event.

G A Pre-Operation: Hazard Assessment & PPE Donning B Primary Engineering Control: Transfer to Fume Hood / BSC A->B C Handling: Weighing & Solubilization B->C D Spill Detected? C->D E Spill Response Protocol: Contain, Neutralize, Absorb D->E Yes F Standard Workflow: Proceed to Synthesis/Assay D->F No G Post-Operation: EPA Hazardous Waste Disposal E->G F->G

Workflow for the safe handling and spill response of pyrimidine-amine pharmaceutical intermediates.

References

  • Cancer Care Ontario (CCO). Safe Handling of Hazardous Drugs and Pharmaceutical Intermediates. CCO Guidelines. Retrieved from:[Link] [2]

  • University of Rhode Island / Kimberly-Clark. Nitrile Glove Chemical Resistance Guide. URI Environmental Health and Safety. Retrieved from:[Link] [3]

  • Lab Manager. Lab Safety Rules and Guidelines: The Golden Rule of Laboratory Safety. Lab Manager Magazine. Retrieved from:[Link] [4]

© Copyright 2026 BenchChem. All Rights Reserved.